molecular formula C5H8N4O B1348987 3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 40535-14-6

3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B1348987
CAS No.: 40535-14-6
M. Wt: 140.14 g/mol
InChI Key: FWNHUZOBVQZERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-2-4(9-8-3)5(10)7-6/h2H,6H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNHUZOBVQZERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353209
Record name 3-methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40535-14-6
Record name 3-methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazole-5-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 3-methyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis and Characterization of 3-methyl-1H-pyrazole-5-carbohydrazide

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Within this versatile class of heterocyclic compounds, this compound serves as a critical intermediate for the synthesis of novel therapeutic agents. Its structure, featuring a reactive hydrazide functional group, makes it an ideal scaffold for creating more complex molecules through reactions like condensation and cyclization.

This guide provides a comprehensive overview of the , designed for researchers and drug development professionals. We will delve into the practical aspects of its preparation, from the selection of starting materials to the detailed interpretation of analytical data, offering insights grounded in established chemical principles.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process. It begins with the esterification of 3-methyl-1H-pyrazole-5-carboxylic acid, followed by hydrazinolysis of the resulting ester.

Reaction Scheme
  • Step 1: Esterification: 3-methyl-1H-pyrazole-5-carboxylic acid is converted to its corresponding ethyl ester, ethyl 3-methyl-1H-pyrazole-5-carboxylate. This is typically achieved by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Step 2: Hydrazinolysis: The ethyl ester is then reacted with hydrazine hydrate to yield the final product, this compound.

Experimental Protocol

Materials and Reagents:

  • 3-methyl-1H-pyrazole-5-carboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate (80% or higher)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Step-by-Step Methodology:

Part A: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-1H-pyrazole-5-carboxylic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude ethyl 3-methyl-1H-pyrazole-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Part B: Synthesis of this compound

  • Dissolve the purified ethyl 3-methyl-1H-pyrazole-5-carboxylate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Causality Behind Experimental Choices
  • Esterification Catalyst: Sulfuric acid is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Excess Reagents: Using an excess of ethanol in the esterification step and hydrazine hydrate in the hydrazinolysis step shifts the reaction equilibrium towards the product side, maximizing the yield.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the reaction's progress, allowing for the determination of the optimal reaction time and preventing the formation of byproducts from prolonged heating.

  • Purification: Recrystallization is an effective method for purifying the final solid product, as it relies on the differences in solubility between the desired compound and any impurities at different temperatures.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of protons in the molecule. For this compound, the expected signals include:

    • A singlet for the methyl (CH₃) protons.

    • A singlet for the pyrazole ring CH proton.

    • Broad singlets for the NH and NH₂ protons of the hydrazide and pyrazole ring, which are exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This analysis identifies the different carbon environments in the molecule. Key signals would correspond to the methyl carbon, the pyrazole ring carbons, and the carbonyl carbon of the hydrazide group.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for this compound would include:

    • N-H stretching vibrations for the amine and amide groups.

    • C=O stretching for the carbonyl group of the hydrazide.

    • C=N and C=C stretching vibrations from the pyrazole ring.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Physicochemical Characterization
  • Melting Point: A sharp and specific melting point range is a good indicator of the purity of a crystalline solid.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates the purity of the compound. The Retention factor (Rf) value is a characteristic property under defined conditions.

Data Summary
Characterization Technique Expected Result
Melting Point A sharp melting point in the expected range for the pure compound.
¹H NMR Signals corresponding to methyl, pyrazole CH, and NH/NH₂ protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
FT-IR (cm⁻¹) Characteristic peaks for N-H, C=O, and C=N functional groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product.
TLC A single spot indicating the purity of the compound.

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis start_material 3-methyl-1H-pyrazole-5-carboxylic acid reagents1 Ethanol (excess) Sulfuric Acid (catalyst) reflux1 Reflux reagents1->reflux1 workup1 Neutralization & Extraction reflux1->workup1 intermediate Ethyl 3-methyl-1H-pyrazole-5-carboxylate workup1->intermediate reagents2 Hydrazine Hydrate (excess) Ethanol intermediate->reagents2 reflux2 Reflux reagents2->reflux2 workup2 Cooling & Filtration reflux2->workup2 purification Recrystallization workup2->purification final_product This compound purification->final_product

Caption: Synthesis workflow for this compound.

Characterization_Logic cluster_confirmation Structure & Purity Confirmation cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis product Synthesized Product nmr NMR (¹H & ¹³C) product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms mp Melting Point product->mp tlc TLC product->tlc confirmation Confirmed Structure & Purity nmr->confirmation ir->confirmation ms->confirmation mp->confirmation tlc->confirmation

Caption: Logical workflow for the characterization of the final product.

Conclusion

The are straightforward processes that can be accomplished with standard laboratory techniques. The two-step synthesis offers a reliable route to this valuable intermediate, and a comprehensive suite of analytical methods ensures the confirmation of its structure and purity. This guide provides a solid foundation for researchers to produce and validate this compound for its application in drug discovery and development.

physicochemical properties of 3-methyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-1H-pyrazole-5-carbohydrazide

Foreword

In the landscape of modern drug discovery, the pyrazole scaffold stands as a "privileged structure," a molecular framework consistently found in a multitude of biologically active compounds. The functionalization of this core often dictates its therapeutic potential. This compound represents a particularly versatile intermediate, combining the proven pyrazole core with a reactive carbohydrazide moiety. This dual-feature structure makes it a cornerstone for generating diverse chemical libraries aimed at a wide array of biological targets, from kinases to microbial enzymes.[1][2][3] A comprehensive understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful drug design, formulation, and preclinical evaluation are built. This guide provides an in-depth analysis of these properties, grounded in established experimental principles and their direct relevance to the pharmaceutical sciences.

Molecular Identity and Structural Elucidation

The unambiguous identification of a compound is the first step in any scientific investigation. The structural features of this compound are key to its chemical behavior and biological activity.

Molecular Structure: The molecule consists of a five-membered pyrazole ring substituted with a methyl group at position 3 and a carbohydrazide group at position 5.

Caption: 2D representation of this compound.

Table 1: Chemical and Physical Identifiers

PropertyValueSource
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 39978-42-2Chemical Abstracts Service
Molecular Formula C₅H₈N₄OElemental Analysis
Molecular Weight 140.14 g/mol Calculated
Appearance White to off-white powderVisual Observation
Melting Point ~208-212 °CExperimental Data
Canonical SMILES CC1=NN(C=C1C(=O)NN)PubChem
InChI Key ZHDUDTBFQWPWSG-UHFFFAOYSA-NPubChem

Core Physicochemical Properties for Drug Development

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Below, we detail the most critical parameters for this compound.

Table 2: Summary of Key Physicochemical Data

ParameterValue (or Predicted)Significance in Drug Development
Aqueous Solubility Sparingly solubleAffects dissolution, absorption, and formulation options.
LogP (Octanol/Water) -0.5 to 0.5 (Predicted)Measures lipophilicity; critical for membrane permeability and ADME properties.
pKa (Acid Dissociation Constant) ~2-3 (Pyrazole NH), ~11-12 (Hydrazide) (Predicted)Determines the ionization state at physiological pH, impacting solubility, receptor binding, and permeability.
Hydrogen Bond Donors 3 (NH, NH, NH₂)Influences solubility and binding interactions with biological targets.
Hydrogen Bond Acceptors 3 (N, N, C=O)Influences solubility and binding interactions with biological targets.
Causality Behind Experimental Choices
  • Solubility: Aqueous solubility is a primary gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a leading cause of failure in drug development.

  • Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is crucial. A molecule that is too hydrophilic may not cross cell membranes, while one that is too lipophilic may have poor solubility, high metabolic clearance, or off-target toxicity.

  • Ionization (pKa): The charge of a molecule profoundly affects its properties. The pKa values tell us which functional groups will be charged at the pH of the stomach (pH 1-2) versus the intestine and blood (pH ~7.4). This impacts the entire ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Standardized Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following methods represent robust, validated approaches for characterizing the core properties of this compound.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a gold standard for assessing a compound's intrinsic solubility.

Caption: Workflow for Thermodynamic Solubility Measurement.

Trustworthiness through Self-Validation: This protocol is self-validating because equilibrium is confirmed by taking multiple samples over time. If the concentration measured at 48 and 72 hours is identical, it provides high confidence that the true equilibrium solubility has been reached. A pre-calibrated HPLC system with a standard curve ensures analytical accuracy.

Protocol 2: pKa Determination via Potentiometric Titration

This method directly measures the pH changes in a solution of the compound as a titrant is added, allowing for the empirical determination of pKa values.

Methodology:

  • Preparation: Accurately weigh and dissolve this compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

  • Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

  • Titration (Basic pKa): Perform a back-titration by adding excess strong acid (e.g., 0.1 M HCl) and then titrating with the standardized strong base.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Synthetic Accessibility and Application

The value of this compound lies in its utility as a synthetic intermediate. The carbohydrazide handle is readily reacted with aldehydes and ketones to form hydrazones, a common and effective method for rapidly diversifying a lead scaffold.

G reagent1 3-methyl-1H-pyrazole- 5-carbohydrazide process Condensation (Acid Catalyst, Reflux) reagent1->process reagent2 Aldehyde/Ketone (R-CHO / R-CO-R') reagent2->process product Hydrazone Derivative Library process->product application Biological Screening (e.g., Anticancer, Antimicrobial) product->application

Caption: Synthetic pathway from the core compound to a biologically active library.

This synthetic accessibility allows researchers to systematically explore the structure-activity relationship (SAR) of the pyrazole core by modifying the appended group (R). Studies have shown that derivatives of pyrazole-carbohydrazide possess potent activities against various cancer cell lines and microbial pathogens.[1][3]

Conclusion

This compound is more than a chemical curiosity; it is a potent tool in the arsenal of medicinal chemists. Its physicochemical profile—characterized by moderate lipophilicity, multiple hydrogen bonding sites, and tunable ionization—provides a favorable starting point for drug design. The experimental protocols and foundational data presented in this guide offer researchers the necessary framework to confidently employ this versatile building block in their pursuit of novel therapeutics, ensuring that subsequent research is built upon a solid, well-characterized foundation.

References

The Architectural Precision of 3-Methyl-1H-Pyrazole-5-Carbohydrazide Derivatives: A Crystallographic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a vast spectrum of pharmacological activities.[1][2] Among these, 3-methyl-1H-pyrazole-5-carbohydrazide derivatives have emerged as a class of significant interest, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional architecture. This in-depth technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives, offering insights into their synthesis, structural elucidation, and the non-covalent interactions that govern their solid-state organization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships within this promising class of molecules.

Introduction: The Significance of Pyrazole-Carbohydrazides in Drug Discovery

The pyrazole scaffold is a privileged heterocycle in drug design, with a rich history of producing clinically successful drugs.[1] The introduction of a carbohydrazide moiety at the 5-position of the 3-methyl-1H-pyrazole ring system creates a versatile pharmacophore capable of engaging in a variety of intermolecular interactions, a critical feature for molecular recognition at biological targets.[4] The carbohydrazide group can act as both a hydrogen bond donor and acceptor, contributing to the formation of stable complexes with enzymes and receptors.[5] Understanding the precise spatial arrangement of these functional groups, as revealed by single-crystal X-ray crystallography, is paramount for rational drug design and the optimization of lead compounds.[2] This guide will delve into the critical aspects of their solid-state chemistry, from synthesis to detailed structural analysis.

Synthesis and Characterization: Forging the Molecular Framework

The synthesis of this compound derivatives typically follows a well-established synthetic pathway, commencing with the cyclization of a β-dicarbonyl compound with hydrazine.[6][7] Subsequent derivatization of the carbohydrazide moiety allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space.

General Synthetic Protocol

A common route to N'-substituted-3-methyl-1H-pyrazole-5-carbohydrazides involves a two-step process:

  • Formation of the Pyrazole Carbohydrazide Core: Ethyl 3-methyl-1H-pyrazole-5-carboxylate is reacted with hydrazine hydrate, typically in an alcoholic solvent under reflux, to yield this compound.[6][8]

  • Condensation with Aldehydes or Ketones: The resulting carbohydrazide is then condensed with a selected aldehyde or ketone, often in the presence of a catalytic amount of acid, to afford the target N'-substituted derivative.[9][10]

Experimental Protocol: Synthesis of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide [10][11]

  • Step 1: Synthesis of 5-methyl-1H-pyrazole-3-carbohydrazide.

    • While the direct synthesis from the corresponding ester is a standard procedure, for this specific derivative, the starting carbohydrazide can be sourced commercially or synthesized as per literature methods.[6]

  • Step 2: Condensation with Benzophenone.

    • To a solution of 5-methyl-1H-pyrazole-3-carbohydrazide (1 mmol) in 10 ml of ethanol, add an equimolar amount of benzophenone.

    • Add a catalytic amount of acetic acid to the mixture.

    • Reflux the reaction mixture for 2 hours.

    • Upon cooling, a precipitate will form. Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain single crystals suitable for X-ray diffraction.[10][11]

Spectroscopic Characterization

The structural confirmation of the synthesized derivatives relies on a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretching of the pyrazole ring and the carbohydrazide moiety, the C=O stretching of the amide, and the C=N stretching of the imine bond formed upon condensation.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the molecule.[6][12]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, further confirming its identity.[6][11]

The Crystalline Architecture: Insights from X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of molecules in the solid state.[2] It provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

A Case Study: N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide

The crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide (C₁₈H₁₆N₄O) offers a representative example of the structural features of this class of compounds.[10][13]

Table 1: Crystallographic Data for N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide [10]

ParameterValue
Chemical FormulaC₁₈H₁₆N₄O
Formula Weight304.35
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.0299 (2)
b (Å)14.1131 (2)
c (Å)20.2211 (3)
V (ų)3147.74 (9)
Z8
Molecular Conformation and Intermolecular Interactions

In the crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, the molecule adopts a specific conformation where the two phenyl rings are nearly perpendicular to each other.[10][13] The pyrazole ring is essentially planar.

A crucial aspect of the crystal packing is the formation of intermolecular hydrogen bonds. In this particular structure, molecules are linked by N—H⋯O hydrogen bonds, forming one-dimensional chains that propagate along the[4] direction.[10][13] These non-covalent interactions are fundamental to the stability of the crystal lattice.[5][14]

Workflow for Crystal Structure Determination

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Visualization A Synthesis & Recrystallization B Selection of a Suitable Single Crystal A->B C Mounting on Diffractometer B->C D X-ray Data Collection C->D E Data Reduction & Correction D->E F Structure Solution (e.g., SHELXS) E->F G Structure Refinement (e.g., SHELXL) F->G H Analysis of Geometric Parameters G->H I Identification of Intermolecular Interactions H->I J Visualization (e.g., ORTEP, Mercury) I->J

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.[2][15]

Structure-Activity Relationship: The Impact of Molecular Conformation

The biological activity of this compound derivatives is intimately tied to their three-dimensional structure.[2] The specific conformation adopted by the molecule, along with the spatial arrangement of hydrogen bond donors and acceptors, determines its ability to bind to a biological target. For instance, the planarity of the pyrazole ring and the relative orientations of appended aryl groups can influence π-π stacking interactions with aromatic residues in an active site.[16]

The hydrogen bonding patterns observed in the crystal structure provide valuable clues about the potential interactions of the molecule in a biological environment.[17] The N-H and C=O groups of the carbohydrazide linker are key players in forming these interactions, which can be critical for anchoring the molecule within a binding pocket.

Molecular Structure and Hydrogen Bonding

G cluster_0 Molecular Structure of a Representative Derivative cluster_1 Intermolecular Hydrogen Bonding Pz Pyrazole Ring Me Methyl Group Pz->Me CH Carbohydrazide Pz->CH Ar1 Aryl Group 1 CH->Ar1 Ar2 Aryl Group 2 CH->Ar2 Mol1 Molecule A Mol2 Molecule B Mol1->Mol2 N-H...O=C

Caption: Schematic representation of a derivative and key intermolecular interaction.

Conclusion and Future Perspectives

The crystal structure analysis of this compound derivatives provides invaluable insights into their solid-state behavior and potential biological interactions. The interplay of molecular conformation and intermolecular forces, particularly hydrogen bonding, governs the supramolecular assembly of these compounds. A thorough understanding of these structural features is a prerequisite for the rational design of new derivatives with enhanced therapeutic properties. Future work in this area should focus on co-crystallization studies to probe interactions with other molecules of pharmaceutical relevance and the use of computational methods to complement experimental crystallographic data, thereby accelerating the drug discovery process.

References

From Serendipity to Scaffold: A Technical Guide to the Discovery and Evolution of Pyrazole Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for biological interaction across diverse therapeutic areas. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold. Its journey from a 19th-century chemical curiosity to a cornerstone of modern drug design is a compelling narrative of scientific inquiry and innovation. This guide delves into the discovery and history of a particularly significant subclass: the pyrazole carbohydrazides. By combining the robust pyrazole core with the versatile carbohydrazide moiety—a potent pharmacophore in its own right—chemists have unlocked a rich pharmacology.[1] This document will trace the historical milestones, elucidate the fundamental synthetic strategies, explore the diverse biological activities and their underlying mechanisms, and analyze the critical structure-activity relationships that guide the development of these potent compounds.

Part 1: The Genesis of a Scaffold - A Historical Perspective

The story of pyrazoles begins not with a targeted drug discovery program, but with fundamental chemical exploration in the 1880s. German chemist Ludwig Knorr, while investigating the reactions of phenylhydrazine, made a serendipitous discovery that would resonate for centuries.[2][3] In 1883, by reacting ethyl acetoacetate with phenylhydrazine, he synthesized the first pyrazole derivative, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[2][4] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the foundational method for creating this class of heterocycles.[5]

The true impact of Knorr's discovery became evident just a few years later. A modification of his pyrazolone structure yielded Antipyrine in 1887, one of the very first synthetic organic compounds to be used as a major drug.[1] Its potent antipyretic, analgesic, and anti-inflammatory properties established the pyrazole core as a pharmacologically significant entity, launching a wave of research into its derivatives that continues to this day.[1][6] While early work focused on pyrazolones, the 20th century saw an expansion into a vast chemical space, with chemists exploring substitutions at every position of the ring. The introduction of the carbohydrazide functional group was a pivotal development, recognized for its ability to act as a versatile building block for more complex heterocycles and as a key pharmacophoric element that enhances biological activity through hydrogen bonding and chelation.[1]

Part 2: The Chemist's Blueprint - Synthesis of Pyrazole Carbohydrazides

The construction of a pyrazole carbohydrazide is a multi-stage process that begins with the formation of the core heterocyclic ring, followed by the introduction and modification of the carbohydrazide side chain.

Core Directive: The Knorr Pyrazole Synthesis

The most common and historically significant method for synthesizing the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][7] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Mechanism 1_3_Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Condensation Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone -H₂O Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration -ROH Pyrazole_Product Substituted Pyrazole Dehydration->Pyrazole_Product

Knorr Pyrazole Synthesis Workflow.
Experimental Protocol 1: Synthesis of Pyrazole-4-Carbohydrazide

Direct conversion of pyrazole-4-carboxylic acid ethyl esters to the corresponding carbohydrazides via reaction with hydrazine hydrate has been reported as frequently unsuccessful, often leading to side products.[8] A more reliable and higher-yielding method involves the use of a pyrazolo[3,4-d]1,3-oxazin-4-one intermediate.[8]

Objective: To synthesize 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide.

Materials:

  • 1-Phenyl-6-phenyl-1H-pyrazolo[3,4-d]1,3-oxazin-4-one (1 equivalent)

  • Hydrazine hydrate (99% solution, 1 equivalent)

  • Absolute Ethanol

Procedure:

  • Suspend the pyrazolo-oxazinone starting material (6 mmol) in absolute ethanol (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (0.3 mL, 6 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide.[8]

Experimental Protocol 2: Synthesis of Pyrazole-4-Carbohydrazide Hydrazone Derivatives

The terminal amine of the carbohydrazide is readily condensed with aldehydes or ketones to form hydrazones, a common strategy to expand compound libraries and modulate biological activity.[9]

Objective: To synthesize an N'-benzylidene-pyrazole-4-carbohydrazide derivative.

Materials:

  • Pyrazole-4-carbohydrazide (1 equivalent)

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde, 1 equivalent)

  • Absolute Ethanol

Procedure:

  • Dissolve the pyrazole-4-carbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1 equivalent) to the solution.

  • Heat the mixture to reflux for a period of 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the resulting crystalline product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum to afford the desired hydrazone derivative.[9]

Synthesis_Workflow Start Pyrazolo-oxazinone Step1 React with Hydrazine Hydrate Start->Step1 Intermediate Pyrazole Carbohydrazide Step1->Intermediate Protocol 1 Step2 Condense with Substituted Aldehyde Intermediate->Step2 Final_Product Pyrazole Hydrazone Derivative Step2->Final_Product Protocol 2

General synthetic workflow for pyrazole hydrazone derivatives.

Part 3: The Pharmacological Landscape - A Spectrum of Biological Activity

The fusion of the pyrazole ring and the carbohydrazide moiety creates a molecular architecture ripe for interaction with biological targets. This has led to the discovery of compounds with a wide array of pharmacological activities.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Pyrazole carbohydrazides have emerged as a particularly promising class of anticancer agents.[10][11] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for tumor growth and survival.

Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[12][13] Inhibition of these pathways can halt cell proliferation and angiogenesis.

  • Induction of Apoptosis: A significant number of these compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. For instance, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives are potent inducers of apoptosis in A549 lung cancer cells.[10][14]

  • Induction of Autophagy: Beyond apoptosis, some derivatives can induce autophagy, a cellular self-degradation process. While autophagy can be a survival mechanism, its over-activation can lead to cell death.[10]

Anticancer_Mechanism Pyrazole Pyrazole Carbohydrazide Kinase Protein Kinase (e.g., VEGFR, EGFR, CDK) Pyrazole->Kinase Inhibits Apoptosis Induction of Apoptosis Pyrazole->Apoptosis Induces Autophagy Induction of Autophagy Pyrazole->Autophagy Induces Signaling Pro-Survival Signaling Pathway Kinase->Signaling Activates CellDeath Cancer Cell Death Signaling->CellDeath Prevents Apoptosis->CellDeath Autophagy->CellDeath

Simplified mechanisms of anticancer action.

Quantitative Data on Anticancer Activity

The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.

Compound ClassCancer Cell LineActivity (IC₅₀ / GI₅₀ in µM)Reference
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549 (Lung)49.85[10]
Pyrazole-benzimidazole conjugateA549, HeLa, MCF-70.83 - 1.81[12]
Phthalazine-piperazine-pyrazole conjugateMCF7 (Breast)0.96[13]
Pyrazolo[4,3-f]quinoline derivativeHCT116 (Colon)1.7[13]
Amino cyano pyrazole derivativeLeukemia (SR)0.04[10]
Other Key Therapeutic Areas
  • Anti-inflammatory and Analgesic: Following the legacy of Antipyrine, pyrazole derivatives continue to be explored as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[15]

  • Central Nervous System (CNS) Activity: A landmark example is Rimonabant , a 1,5-diaryl-pyrazole-3-carboxamide derivative, developed as a selective cannabinoid receptor 1 (CB1) antagonist for the treatment of obesity.[1][16]

  • Antimicrobial and Antiparasitic: The scaffold has shown significant promise in combating infectious diseases, with derivatives exhibiting antibacterial, antifungal, and antimalarial activity.[1]

Part 4: Structure-Activity Relationship (SAR) - The Blueprint for Efficacy

Understanding how specific structural modifications affect a compound's biological activity is the cornerstone of rational drug design. For pyrazole carbohydrazides, the substituents on the pyrazole ring (N1, C3, C4, C5) and on the carbohydrazide moiety itself play critical roles.

A prime case study is the development of CB1 antagonists like Rimonabant. SAR studies revealed a clear blueprint for high-affinity binding:[16]

  • N1-Position: Requires a large, substituted aryl group, such as a 2,4-dichlorophenyl ring.

  • C3-Position: Must contain a carboxamide group, often with a cyclic amine like piperidine.

  • C5-Position: A para-substituted phenyl ring is crucial for potent activity.

Key SAR points for pyrazole carbohydrazide bioactivity.

For anticancer agents, SAR can be more varied depending on the target. However, general trends have been observed. For instance, the presence of electron-withdrawing groups on the aryl rings can enhance antiproliferative activity against certain cell lines.[12] The nature of the hydrazone substituent also dramatically influences potency, with different aromatic and heterocyclic aldehydes yielding compounds with widely varying IC₅₀ values.[17]

Conclusion

The journey of pyrazole carbohydrazide compounds from a foundational chemical synthesis in the 19th century to a versatile and potent scaffold in 21st-century drug discovery is a testament to the power of heterocyclic chemistry. The pioneering work of Ludwig Knorr laid the groundwork for what would become a privileged structure in medicinal chemistry.[4] The subsequent incorporation of the carbohydrazide moiety unlocked a vast and diverse pharmacological potential, yielding compounds with significant anticancer, anti-inflammatory, antimicrobial, and CNS activities.[1] For researchers and drug development professionals, the pyrazole carbohydrazide core represents a validated starting point for innovation. A deep understanding of its history, synthetic accessibility, mechanistic pathways, and intricate structure-activity relationships provides the essential knowledge base for designing the next generation of targeted and effective therapeutics.

References

3-methyl-1H-pyrazole-5-carbohydrazide and its role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-1H-pyrazole-5-carbohydrazide and its Role in Medicinal Chemistry

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] This guide focuses on a particularly valuable derivative, this compound, a versatile building block for the synthesis of novel therapeutic agents. We will provide an in-depth exploration of its synthesis, chemical utility, and the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and an analysis of the structure-activity relationships that govern the therapeutic potential of this compound class.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of blockbuster drugs, from kinase inhibitors like Ruxolitinib to anti-inflammatory agents like Celecoxib.[2][4] Its remarkable success can be attributed to several key features:

  • Aromaticity and Stability: The pyrazole ring is aromatic, conferring metabolic stability.

  • Hydrogen Bonding Capabilities: It possesses both hydrogen bond donor (NH) and acceptor (N) sites, enabling robust interactions with biological targets such as enzyme active sites and receptors.

  • Tunable Physicochemical Properties: The scaffold can be readily substituted at multiple positions, allowing for the fine-tuning of properties like solubility, lipophilicity, and target selectivity.[5]

  • Bioisosteric Replacement: Pyrazole can act as a bioisostere for other rings, like phenyl, to improve potency or pharmacokinetic profiles.[5]

The addition of a carbohydrazide moiety (-CONHNH₂) at the 5-position transforms the simple pyrazole core into a powerful and versatile synthon. Hydrazides are well-established building blocks for synthesizing a wide array of heterocyclic systems and are recognized as important pharmacophores in their own right.[3] The reactive hydrazide group provides a synthetic handle for facile derivatization, enabling the rapid generation of compound libraries through reactions like Schiff base formation or acylation. This allows for extensive exploration of the chemical space around the core scaffold, a critical step in any lead optimization campaign.

Synthesis and Characterization of the Core Scaffold

The synthesis of this compound is a robust, two-step process commencing from commercially available starting materials. The protocols provided below are designed to be self-validating, with explicit instructions for purification and characterization to ensure the high purity required for subsequent medicinal chemistry applications.

Synthetic Workflow Overview

The overall synthetic pathway involves a classical Knorr-type pyrazole synthesis followed by hydrazinolysis of the resulting ester.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrazinolysis A Ethyl 2,4-dioxovalerate C Ethyl 3-methyl-1H-pyrazole-5-carboxylate A->C EtOH/AcOH, 0°C to RT B Hydrazine Monohydrate B->C E This compound C->E EtOH, Reflux D Hydrazine Monohydrate D->E

Caption: Two-step synthesis of the target carbohydrazide.

Experimental Protocol: Step 1 - Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This procedure details the cyclocondensation reaction to form the pyrazole ester intermediate. The choice of an acidic catalyst (acetic acid) in an alcohol solvent is crucial for promoting the reaction while minimizing side products.

Methodology:

  • Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 eq.) in a 100:1 mixture of ethanol (EtOH) and glacial acetic acid (AcOH), cool the flask to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add hydrazine monohydrate (1.5 eq.) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly. The slow addition is a critical control point to manage the exothermicity of the initial reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 15 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Work-up and Extraction: Pour the reaction mixture into water. Neutralize cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product into ethyl acetate (3x volumes). The use of a weak base like bicarbonate prevents hydrolysis of the ester product.

  • Purification and Validation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, ethyl 3-methyl-1H-pyrazole-5-carboxylate, is typically of sufficient purity (>95%) for the next step.[3]

    • Self-Validation: Confirm identity and purity via ¹H NMR spectroscopy and Mass Spectrometry (MS). Expected ¹H NMR signals (in CDCl₃) include a pyrazole C-H proton singlet (~6.55 ppm), a quartet for the ethyl ester CH₂ (~4.34 ppm), a singlet for the pyrazole methyl group (~2.35 ppm), and a triplet for the ethyl ester CH₃ (~1.33 ppm).[3]

Experimental Protocol: Step 2 - Synthesis of this compound

This step converts the stable ethyl ester intermediate into the reactive carbohydrazide. The large excess of hydrazine monohydrate also serves as the solvent in some protocols, driving the reaction to completion.

Methodology:

  • Reaction Setup: Suspend ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 eq.) in ethanol. Add a significant excess of hydrazine monohydrate (e.g., 10-20 eq.).

  • Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC. The formation of the more polar carbohydrazide product will be evident by a lower Rf value.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. Filter the solid, wash with cold ethanol to remove residual hydrazine, and dry under vacuum.

  • Validation: The final product, this compound, should be a white solid.

    • Self-Validation: Confirm the structure and purity (>98%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the ethyl ester signals and the appearance of new signals for the -NHNH₂ protons in the ¹H NMR spectrum are key indicators of a successful reaction.

This compound as a Versatile Synthon

The true value of the title compound in medicinal chemistry lies in its utility as a versatile starting material. The terminal hydrazide nitrogen is a potent nucleophile, readily reacting with electrophiles to generate diverse libraries of compounds for screening.

G Core This compound Product_Schiff Schiff Bases (Hydrazones) Core->Product_Schiff EtOH, cat. Acid Product_Amide Diacylhydrazines Core->Product_Amide Coupling Agents (EDC, HOBt) Product_Semicarbazide Semicarbazides Core->Product_Semicarbazide Aprotic Solvent Aldehyde Aromatic/Heterocyclic Aldehydes (R-CHO) Aldehyde->Product_Schiff Acid Carboxylic Acids (R-COOH) Acid->Product_Amide Isocyanate Isocyanates (R-NCO) Isocyanate->Product_Semicarbazide

Caption: Derivatization pathways from the core carbohydrazide.

The most common derivatization is the condensation with various aldehydes to form N'-arylmethylene-carbohydrazides (Schiff bases).[6][7] This reaction is typically high-yielding and allows for the introduction of a wide range of substituents (the 'R' group), enabling systematic exploration of structure-activity relationships.

Biological Activities and Therapeutic Targets

Derivatives of pyrazole carbohydrazide have demonstrated a remarkable spectrum of biological activities.[3] This breadth underscores the scaffold's ability to interact with a wide variety of biological targets.

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of pyrazole carbohydrazide derivatives against various cancer cell lines. For instance, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives showed inhibitory effects on the growth of A549 lung cancer cells, inducing apoptosis.[8] Other derivatives have shown potent antiproliferative activity against HepG-2 (liver) and BGC823 (gastric) cancer cell lines, in some cases exceeding the potency of the standard drug 5-fluorouracil.[9]

  • Antimicrobial and Antifungal Activity: The scaffold has been successfully exploited to develop agents against bacteria and fungi. Synthesized N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives have been tested for activity against pathogens like Staphylococcus aureus and Candida albicans.[6][7]

  • Anti-inflammatory and Analgesic Activity: The pyrazole core is famously associated with anti-inflammatory drugs. Derivatives containing the carbohydrazide moiety have also been investigated for these properties, with some compounds showing significant anti-inflammatory activity in carrageenan-induced paw edema assays.

  • Receptor Antagonism: A notable example of a pyrazole carbohydrazide derivative is Rimonabant (SR141716), a potent CB1 cannabinoid receptor antagonist.[3] Although withdrawn from the market, its discovery highlighted the scaffold's potential for targeting G-protein coupled receptors.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity. A common strategy involves synthesizing a library of Schiff base derivatives by varying the aromatic aldehyde used in the final step and evaluating their potency against a specific target.

Consider a hypothetical SAR study for a series of derivatives tested for cytotoxicity against the A549 lung cancer cell line, based on published findings.[8]

Compound IDR-Group (Substitution on Arylmethylene)IC₅₀ (µM) vs. A549 CellsPredicted logP
5a 4-Methoxy (-OCH₃)15.23.12
5b 4-Chloro (-Cl)8.54.01
5c 4-Nitro (-NO₂)11.83.45
5d 3,4-Dichloro (-Cl, -Cl)6.24.94
5e Unsubstituted Phenyl25.63.50

Analysis of SAR: From this data, several conclusions can be drawn:

  • Lipophilicity is Key: There appears to be a correlation between lipophilicity (predicted logP) and cytotoxic activity. The most potent compounds (5b and 5d ) possess halogen substituents that increase the logP value. It has been observed that compounds with logP values in the range of 3.12-4.94 tend to have greater inhibitory effects.[8]

  • Electron-Withdrawing Groups are Favorable: The presence of electron-withdrawing groups like chloro (5b , 5d ) and to a lesser extent, nitro (5c ), enhances potency compared to the unsubstituted (5e ) or electron-donating methoxy-substituted (5a ) analogues.

  • Substitution Pattern Matters: The disubstituted compound 5d is more potent than the monosubstituted 5b , suggesting that occupying additional space in the target's binding pocket may be beneficial.

This type of systematic analysis is fundamental to rational drug design, guiding the synthesis of next-generation compounds with improved potency and selectivity.

Future Perspectives: A Screening Cascade

The this compound scaffold remains a fertile ground for drug discovery. Its synthetic tractability makes it an ideal candidate for high-throughput synthesis and screening campaigns. A typical workflow for discovering new leads from this scaffold is outlined below.

G A Library Synthesis (Combinatorial Derivatization of Core) B High-Throughput Screening (HTS) (Primary biochemical or cellular assay) A->B C Hit Confirmation & Dose-Response (IC50/EC50 Determination) B->C Active 'Hits' D Secondary & Orthogonal Assays (Confirm mechanism, rule out artifacts) C->D Confirmed Hits E Lead Optimization (SAR studies, ADME profiling) D->E Validated Leads F Preclinical Candidate E->F

Caption: A typical drug discovery screening cascade.

Future work will likely focus on applying this scaffold to novel target classes, such as protein-protein interaction inhibitors or epigenetic targets. Furthermore, integrating computational methods like molecular docking and QSAR studies with traditional synthesis can accelerate the discovery of new, highly potent, and selective drug candidates derived from this exceptional building block.

Conclusion

This compound is more than just a chemical compound; it is a validated and highly effective platform for medicinal chemistry research. Its straightforward synthesis and chemical versatility provide an accessible entry point for generating vast libraries of diverse molecules. The proven track record of its derivatives across a wide range of therapeutic areas, from oncology to infectious diseases, confirms the pyrazole-carbohydrazide motif as a privileged structure. By leveraging the foundational knowledge of its synthesis, reactivity, and SAR, researchers are well-equipped to continue unlocking the therapeutic potential of this remarkable scaffold.

References

The Lynchpin of Modern Crop Protection: An In-depth Technical Guide to the Agrochemical Applications of 3-Methyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led to the emergence of highly efficacious and target-specific agrochemicals. Central to this innovation is the pyrazole scaffold, a versatile heterocyclic motif that forms the backbone of numerous commercialized fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of 3-methyl-1H-pyrazole-5-carbohydrazide, a pivotal building block in the synthesis of a new generation of crop protection agents. We will dissect its synthesis, elucidate its role in the creation of potent agrochemicals, and analyze the structure-activity relationships that govern their biological efficacy. This guide is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, offering a comprehensive resource for understanding and leveraging the potential of this critical chemical intermediate.

The Pyrazole Scaffold: A Cornerstone of Agrochemical Innovation

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has proven to be a remarkably fruitful scaffold in the discovery of novel bioactive molecules.[1] Its unique electronic properties and conformational flexibility allow for the precise orientation of substituents, enabling strong interactions with biological targets.[2] In the realm of agrochemicals, pyrazole derivatives have demonstrated a broad spectrum of activity, leading to the development of blockbuster products that address critical challenges in modern agriculture.[3][4] The carbohydrazide functional group, when appended to the pyrazole ring, provides a versatile handle for the synthesis of a diverse array of derivatives, particularly amides and carboxamides, which are prominent classes of modern pesticides.[2][5]

Synthesis of this compound: A Gateway to Agrochemical Diversity

The efficient and scalable synthesis of this compound is fundamental to its utility as a key intermediate. The most common synthetic route involves the cyclocondensation of a β-dicarbonyl compound with hydrazine, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 2,4-dioxovalerate in a mixture of ethanol and acetic acid at 0°C, slowly add hydrazine monohydrate dropwise.

  • Allow the reaction mixture to stir at room temperature for 15 hours.

  • Pour the reaction mixture into water, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.[6]

Step 2: Hydrazinolysis to this compound

  • Reflux a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate in ethanol with an excess of hydrazine hydrate.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain this compound in high purity.[7]

SDHI_Mechanism Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Coenzyme_Q Coenzyme Q SDH->Coenzyme_Q e- Electron_Transport_Chain Electron Transport Chain Coenzyme_Q->Electron_Transport_Chain ATP_Synthesis ATP Synthesis Electron_Transport_Chain->ATP_Synthesis Pyrazole_Carboxamide Pyrazole Carboxamide (from this compound) Pyrazole_Carboxamide->SDH Inhibits

References

Methodological & Application

Comprehensive Guide to the Synthesis of 3-methyl-1H-pyrazole-5-carbohydrazide: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-1H-pyrazole-5-carbohydrazide is a pivotal intermediate in medicinal chemistry and drug discovery. Its structural motif is a cornerstone in the development of a wide array of therapeutic agents, valued for its versatile biological activities[1][2]. Pyrazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others[1][2][3]. This application note provides a comprehensive, two-step protocol for the synthesis of this compound, beginning with the formation of the ethyl ester precursor followed by its conversion to the target carbohydrazide. The methodology is designed to be robust and reproducible, with detailed explanations for key experimental choices to ensure both high yield and purity.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a privileged scaffold in pharmaceutical development[1][2]. The carbohydrazide functional group (-CONHNH₂) serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecules such as hydrazones, pyrazoles, and other heterocyclic systems. The synthesis of this compound is therefore a critical first step for research programs targeting novel therapeutics. This guide details a reliable synthetic pathway, emphasizing the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Overall Synthetic Workflow

The synthesis is efficiently achieved in two primary stages. The first stage involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine hydrate to form the stable pyrazole ester. The second stage is the subsequent hydrazinolysis of this ester to yield the final carbohydrazide product.

SynthesisWorkflow cluster_0 PART 1: Ester Formation cluster_1 PART 2: Hydrazinolysis Start Ethyl 2,4-dioxovalerate + Hydrazine Hydrate Reaction1 Cyclocondensation (Ethanol, 0°C to RT) Workup1 Aqueous Workup & Extraction Product1 Ethyl 3-methyl-1H- pyrazole-5-carboxylate Reaction2 Hydrazinolysis (Ethanol, Reflux) Product1->Reaction2 Workup2 Cooling & Filtration FinalProduct 3-methyl-1H-pyrazole- 5-carbohydrazide

Caption: Overall two-step synthetic workflow for this compound.

Part I: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This initial step is a classic example of the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine derivative[2]. Here, ethyl 2,4-dioxovalerate serves as the β-dicarbonyl precursor, reacting with hydrazine hydrate to form the heterocyclic ring.

Reaction Principle & Mechanism

The reaction proceeds via nucleophilic attack of the hydrazine on the two carbonyl groups of ethyl 2,4-dioxovalerate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction is typically performed at a low initial temperature to control the exothermicity of the initial condensation.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityMoles (mmol)Eq.
Ethyl 2,4-dioxovalerateC₇H₁₀O₄158.15-11.67 g73.791.0
Hydrazine MonohydrateH₆N₂O50.06~64% H₂N₂5.4 mL110.681.5
Ethanol (EtOH)C₂H₅OH46.07200 Proof100 mL--
Acetic Acid (AcOH)CH₃COOH60.05Glacial1 mL-Cat.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~150 mL--
Sat. aq. NaHCO₃NaHCO₃84.01Saturated~10 mL--
Anhydrous Na₂SO₄Na₂SO₄142.04-As needed--
Water (H₂O)H₂O18.02Deionized~50 mL--
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a solution of ethanol (100 mL) and acetic acid (1 mL).

  • Initial Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0 °C. This cooling step is crucial to manage the heat generated during the initial addition of hydrazine, preventing side reactions.

  • Reagent Addition: Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the cold solution using a dropping funnel over a period of 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 15 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 ethyl acetate/hexane.

  • Workup and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water (50 mL). Add saturated aqueous sodium bicarbonate solution (5 mL) to neutralize the acetic acid catalyst[4].

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The pyrazole ester is more soluble in the organic phase.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting product, ethyl 3-methyl-1H-pyrazole-5-carboxylate, is typically obtained as a white solid with a yield of approximately 74-97%[4]. The product is often of sufficient purity for use in the next step without further purification[4].

Expected Characterization Data
  • ¹H NMR (CDCl₃, 250 MHz): δ 6.55 (s, 1H, pyrazole-H), 4.34 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.35 (s, 3H, -CH₃), 1.33 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[4].

  • EI-MS: m/z = 155 [M+1]⁺[4].

Part II: Synthesis of this compound

The second step involves the conversion of the synthesized ester to the desired carbohydrazide via hydrazinolysis. This is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester.

Reaction Principle & Mechanism

Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, expelling the ethoxide anion as a leaving group. A proton transfer then yields the stable carbohydrazide product and ethanol as a byproduct. Using an excess of hydrazine hydrate and heating under reflux ensures the reaction proceeds to completion.

Mechanism Ester Ester (R-COOEt) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Intermediate Product Carbohydrazide (R-CONHNH₂) Intermediate->Product Collapse & Leaving Group Expulsion Byproduct Ethanol (EtOH) Intermediate->Byproduct

Caption: Simplified mechanism of hydrazinolysis of an ester to a carbohydrazide.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityMoles (mmol)Eq.
Ethyl 3-methyl-1H-pyrazole-5-carboxylateC₇H₁₀N₂O₂154.17-8.3 g53.81.0
Hydrazine Hydrate (80%)H₆N₂O50.0680%5.4 g1082.0
Methanol (MeOH)CH₃OH32.04-100 mL--
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (8.3 g, 53.8 mmol) in methanol (100 mL)[5].

  • Reagent Addition: Add 80% hydrazine hydrate (5.4 g, 108 mmol) to the methanolic solution. Using a twofold excess of hydrazine ensures the reaction equilibrium is shifted towards the product side.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours. The elevated temperature provides the necessary activation energy for the substitution reaction. Monitor the disappearance of the starting ester by TLC.

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Concentration: Remove the methanol solvent under reduced pressure using a rotary evaporator.

  • Purification: The concentrated residue will often solidify upon cooling. The crude product can be purified by recrystallization from a suitable solvent system, such as chloroform and petroleum ether, to yield the final this compound as a crystalline solid[5]. The synthesis of similar carbohydrazides from their corresponding esters using hydrazine hydrate has been reported to result in excellent yields[6].

Conclusion and Further Applications

This protocol outlines a reliable and high-yielding synthesis of this compound. The two-step procedure is straightforward and utilizes common laboratory reagents and techniques. The final product is a valuable building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. The terminal hydrazide moiety can be readily derivatized to explore structure-activity relationships (SAR) in various therapeutic programs.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 3-Methyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole-Based Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of a primary amine with a carbonyl compound.[1] When the pyrazole nucleus is incorporated into a Schiff base structure, the resulting molecule often exhibits a wide range of potent biological activities.[2] Pyrazole-containing compounds are established pharmacophores found in numerous commercially available drugs.[3] The combination of the pyrazole scaffold with the Schiff base linkage has led to the development of compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, making them highly attractive targets in drug discovery and development.[4][5][6]

This document provides a detailed experimental procedure for the synthesis of Schiff bases derived from 3-methyl-1H-pyrazole-5-carbohydrazide. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.

Reaction Principle and Mechanism

The synthesis of Schiff bases from this compound and various aromatic aldehydes proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid.

The mechanism involves two primary steps:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[7]

  • Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under acidic conditions to form the stable imine, or Schiff base, characterized by the carbon-nitrogen double bond (azomethine group).[7][8]

Experimental Protocol

This protocol outlines a general and robust method for the synthesis of a series of Schiff bases by reacting this compound with various substituted aromatic aldehydes.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flasks
Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-chlorobenzaldehyde, p-anisaldehyde)Reflux condenser
Ethanol (absolute or 95%)Magnetic stirrer and hot plate
Glacial acetic acidBuchner funnel and filter paper
Diethyl ether or ethanol (for washing)Beakers and Erlenmeyer flasks
Thin-layer chromatography (TLC) plates (silica gel)Capillary tubes for melting point determination
TLC developing chamber and UV lampStandard laboratory glassware
Step-by-Step Procedure
  • Reactant Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol (e.g., 20-30 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1 equivalent).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the dehydration step.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring. The reaction time will vary depending on the specific aldehyde used, but a typical duration is 2-6 hours.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and spot the reaction mixture alongside the starting materials on a TLC plate. The formation of a new spot with a different Rf value indicates the progress of the reaction.

  • Product Precipitation and Isolation: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If precipitation does not occur, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into crushed ice to induce precipitation.[10]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in Ethanol add_aldehyde Add Aromatic Aldehyde start->add_aldehyde Equimolar amount add_catalyst Add Glacial Acetic Acid add_aldehyde->add_catalyst 2-3 drops reflux Reflux for 2-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor Periodically cool Cool to Room Temperature monitor->cool Upon completion precipitate Precipitate Product cool->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash dry Dry the Product filter_wash->dry recrystallize Recrystallize (Optional) dry->recrystallize

Characterization of Synthesized Schiff Bases

To confirm the successful synthesis and purity of the Schiff bases, a combination of spectroscopic and physical characterization techniques should be employed.

Technique Expected Observations
Melting Point A sharp and defined melting point range indicates a pure compound.
FT-IR Spectroscopy - Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[6]- Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide.[10]
¹H NMR Spectroscopy - Appearance of a singlet signal in the range of δ 8.0-10.0 ppm, which is characteristic of the azomethine proton (-N=CH-).[6][9]- Signals corresponding to the aromatic protons and the methyl group on the pyrazole ring.
¹³C NMR Spectroscopy - A signal in the range of δ 140-160 ppm corresponding to the azomethine carbon.
Mass Spectrometry The molecular ion peak ([M]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base.[3]

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or no product yield - Incomplete reaction.- Inappropriate solvent.- Insufficient catalyst.- Increase the reflux time and monitor by TLC.- Try a different solvent such as methanol or a mixture of solvents.- Increase the amount of catalyst slightly.
Oily product or difficulty in precipitation - Impurities present.- Product is soluble in the reaction medium.- Try to induce precipitation by adding a non-polar solvent like hexane or by scratching the inside of the flask.- Purify the product using column chromatography.
Broad melting point range - Impure product.- Recrystallize the product from a suitable solvent until a constant and sharp melting point is obtained.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.

  • Work in a well-ventilated fume hood, especially when using volatile organic solvents and aldehydes.

  • Handle glacial acetic acid with care as it is corrosive.

  • Dispose of chemical waste according to institutional guidelines.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of Schiff bases from this compound. The versatility of this reaction allows for the preparation of a diverse library of pyrazole-based Schiff bases by simply varying the aromatic aldehyde. These compounds can then be subjected to biological screening to identify lead candidates for drug development. The characterization techniques outlined are essential for confirming the structure and purity of the synthesized compounds, ensuring the integrity of subsequent biological studies.

References

The Strategic Synthesis of Bio-active Metal Complexes Using 3-Methyl-1H-pyrazole-5-carbohydrazide: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole-Carbohydrazide Ligands in Coordination Chemistry

In the dynamic field of medicinal and materials chemistry, the design and synthesis of novel metal complexes with tailored properties is a paramount objective. Pyrazole derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a carbohydrazide moiety to the pyrazole scaffold creates a highly versatile chelating ligand, 3-methyl-1H-pyrazole-5-carbohydrazide, capable of coordinating with a variety of metal ions. The resulting metal complexes often exhibit enhanced biological efficacy compared to the free ligand, a phenomenon attributed to the principles of chelation therapy.[1][3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound and its subsequent use in the preparation of transition metal complexes. We will delve into the rationale behind the experimental choices, offering insights into the coordination chemistry that governs these reactions. This document is intended for researchers and professionals in drug development and materials science, providing a foundational framework for the exploration of this promising class of compounds.

Part 1: Synthesis of the Ligand: this compound

The synthesis of the title ligand is a critical first step, laying the foundation for the subsequent coordination chemistry. The protocol described herein is a robust, two-step process adapted from established methodologies for pyrazole synthesis.[4][5]

Experimental Protocol: Ligand Synthesis

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate (80% solution)

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

Equipment:

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Büchner funnel and flask

  • pH paper

  • Rotary evaporator

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

  • Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetoacetate (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise from the dropping funnel while stirring vigorously.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The solution will likely become a thick slurry.

  • Cyclization with Hydrazine: Cool the reaction mixture to room temperature. In a separate flask, dissolve hydrazine hydrate (1 equivalent) in absolute ethanol. Add this solution dropwise to the stirred slurry from the previous step.

  • Acidification and Isolation: After the addition of hydrazine, continue stirring for an additional hour at room temperature. Subsequently, carefully acidify the mixture with concentrated hydrochloric acid until the pH is approximately 5-6. This will cause the product to precipitate.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 3-methyl-1H-pyrazole-5-carboxylate as a white crystalline solid.

Step 2: Synthesis of this compound

  • Hydrazinolysis: In a 250 mL round-bottom flask, dissolve the ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) obtained from Step 1 in absolute ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

Causality Behind Experimental Choices:
  • Use of Sodium Ethoxide: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of ethyl acetoacetate, initiating the Claisen condensation with diethyl oxalate.

  • Excess Diethyl Oxalate: A slight excess of diethyl oxalate ensures the complete consumption of the ethyl acetoacetate.

  • Hydrazine in Cyclization: Hydrazine hydrate is the source of the two nitrogen atoms required to form the pyrazole ring through a condensation reaction with the diketoester intermediate.

  • Acidification: Acidification is crucial for the precipitation of the pyrazole-5-carboxylate ester, as it protonates the carboxylate salt formed during the reaction.

  • Excess Hydrazine Hydrate in Hydrazinolysis: A large excess of hydrazine hydrate drives the conversion of the ester to the corresponding carbohydrazide to completion.

Part 2: Synthesis of Metal Complexes

The synthesized this compound is a versatile ligand that can coordinate to metal ions in various modes, primarily acting as a bidentate or tridentate ligand. The coordination typically involves the pyrazole ring nitrogen, the carbonyl oxygen, and the terminal amino group of the hydrazide moiety. The specific coordination mode can be influenced by the metal ion, the reaction conditions, and the presence of other coordinating anions.[3][6]

General Workflow for Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L_sol Dissolve Ligand in Solvent Mix Mix Ligand and Metal Solutions L_sol->Mix M_sol Dissolve Metal Salt in Solvent M_sol->Mix React Stir/Reflux Mix->React Isolate Isolate Precipitate React->Isolate Wash Wash with Solvents Isolate->Wash Dry Dry the Complex Wash->Dry Characterize Characterization (FTIR, UV-Vis, etc.) Dry->Characterize

Caption: General workflow for the synthesis of metal complexes.

Protocol 1: Synthesis of a Copper(II) Complex

This protocol outlines the synthesis of a representative Cu(II) complex. Copper complexes of pyrazole derivatives have shown significant potential as antimicrobial and anticancer agents.[7][8]

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol

  • Distilled water

Equipment:

  • Beakers or small flasks

  • Magnetic stirrer

  • Hot plate

  • Büchner funnel and flask

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in hot ethanol (20 mL).

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in a minimum amount of distilled water (5 mL) and then add ethanol (10 mL).[7]

  • Complexation: While stirring, add the hot ethanolic solution of the ligand dropwise to the copper(II) acetate solution. A colored precipitate should form immediately or upon cooling.

  • Reaction Completion: Continue stirring the reaction mixture for 1-2 hours to ensure the completion of the reaction. Gentle heating can be applied if necessary.

  • Isolation: Cool the mixture to room temperature and collect the precipitated complex by vacuum filtration.

  • Washing and Drying: Wash the solid with ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of a Nickel(II) Complex

Nickel(II) complexes with pyrazole-based ligands are of interest for their catalytic and biological activities.[4][9]

Materials:

  • This compound

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in methanol (20 mL) in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve nickel(II) chloride hexahydrate (1 mmol) in methanol (10 mL).

  • Complexation: Add the methanolic solution of the nickel(II) salt to the ligand solution with constant stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours. A change in color or the formation of a precipitate indicates complex formation.

  • Isolation: After refluxing, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the product remains in solution, the solvent can be slowly evaporated to induce crystallization.

  • Washing and Drying: Wash the isolated complex with a small amount of cold methanol and then with diethyl ether. Dry the product in a desiccator.

Data Presentation: Expected Observations
Metal IonLigand:Metal RatioSolvent SystemReaction ConditionsExpected Product Color
Cu(II)2:1Ethanol/WaterStirring at RTGreen or Blue
Ni(II)2:1MethanolRefluxGreen or Pale Blue
Co(II)2:1EthanolRefluxPink or Blue
Zn(II)2:1MethanolStirring at RTWhite

Note: The exact color and yield will depend on the specific reaction conditions and the final coordination geometry of the complex.

Part 3: Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired metal complexes and to elucidate their structures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

    • ν(N-H) of the pyrazole ring and hydrazide: A shift in the position of these bands upon complexation indicates the involvement of the nitrogen atoms in coordination.

    • ν(C=O) of the carbohydrazide: A shift to a lower frequency (red shift) is indicative of the coordination of the carbonyl oxygen to the metal center.

    • New low-frequency bands: The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions observed in the visible region are characteristic of the coordination environment of the transition metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The disappearance of the N-H proton signal of the pyrazole ring upon deprotonation and coordination is a key indicator of complex formation.

  • Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), which provides insights into the number of unpaired electrons and the geometry of the metal center.

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the complex, which is used to confirm the proposed stoichiometry.

Visualization of Coordination Modes

The this compound ligand can adopt different coordination modes. A likely mode is as a neutral or deprotonated bidentate or tridentate ligand.

G cluster_bidentate Bidentate Coordination (Keto Form) cluster_tridentate Tridentate Coordination (Enol Form) M1 M N2_pz N M1->N2_pz Coordination O O M1->O Coordination N1_pz N C_Me C-CH3 C_H C-H C_CO C=O N_NH N-H N_NH2 N-H2 M2 M N2_pz2 N M2->N2_pz2 Coordination O_enol O_enol M2->O_enol Coordination N_N_end N_N_end M2->N_N_end Coordination N1_pz2 N C_Me2 C-CH3 C_H2 C-H C_COH C-O- N_N N=N N_H N-H

Caption: Plausible bidentate and tridentate coordination modes of this compound.

Conclusion and Future Outlook

The synthesis of metal complexes using this compound offers a fertile ground for the development of new therapeutic agents and functional materials. The protocols outlined in this guide provide a solid foundation for researchers to explore this area. Future work should focus on the synthesis of a wider range of metal complexes and a thorough evaluation of their biological activities and material properties. Single-crystal X-ray diffraction studies will be invaluable in definitively determining the coordination geometries and understanding the structure-activity relationships. The continued exploration of pyrazole-based ligands in coordination chemistry promises to yield novel compounds with significant scientific and practical applications.

References

Application Notes & Protocols: Screening of Pyrazole Carbohydrazide Derivatives for Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of pyrazole carbohydrazide derivatives for their antimicrobial and antifungal properties. This document outlines the scientific rationale, detailed experimental protocols, data interpretation, and potential mechanisms of action, ensuring a robust and reproducible screening process.

Introduction: The Promise of Pyrazole Carbohydrazide Derivatives

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The carbohydrazide moiety, when incorporated into the pyrazole nucleus, can enhance the biological activity of the resulting derivatives, making them promising candidates for new antimicrobial and antifungal drugs.[7]

This guide provides standardized and validated protocols for the preliminary in vitro screening of pyrazole carbohydrazide derivatives, focusing on two widely accepted methods: the Agar Well Diffusion method for initial qualitative screening and the Broth Microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

Scientific Rationale and Causality of Experimental Choices

The selection of screening methods is predicated on their ability to provide reliable and reproducible data on the bioactivity of the test compounds.

  • Agar Well Diffusion: This method is a simple, cost-effective, and widely used technique for the initial screening of antimicrobial agents.[8][9][10][11][12] It provides a qualitative assessment of the compound's ability to inhibit microbial growth by measuring the zone of inhibition. The choice of Mueller-Hinton Agar (MHA) is crucial as it is a standardized medium with low levels of inhibitors, ensuring reproducible results.[13]

  • Broth Microdilution: To quantify the potency of the derivatives, the Broth Microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This quantitative data is essential for comparing the efficacy of different derivatives and for guiding further drug development efforts. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method to ensure inter-laboratory consistency and accuracy.[15][16][17]

Potential Mechanisms of Action

Understanding the potential mechanisms of action of pyrazole derivatives can inform the interpretation of screening results. Some proposed mechanisms include:

  • Inhibition of DNA Gyrase: Pyrazole derivatives have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby inhibiting bacterial growth.[2][4][18]

  • Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.[18]

  • MgrA Regulation: Certain pyrazole derivatives have been identified as potential regulators of the global transcriptional factor MgrA in S. aureus, which is involved in virulence and antibiotic resistance.[18]

Experimental Workflow

The overall workflow for screening pyrazole carbohydrazide derivatives is depicted below.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial & Antifungal Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification of Pyrazole Carbohydrazide Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization stock_prep Stock Solution Preparation (e.g., in DMSO) characterization->stock_prep agar_well Agar Well Diffusion Assay (Initial Screening) stock_prep->agar_well mic_determination Broth Microdilution Assay (MIC Determination) agar_well->mic_determination For Active Compounds mic_reading Visual/Spectrophotometric MIC Reading mic_determination->mic_reading zone_measurement Measure Zone of Inhibition data_reporting Data Reporting & Comparison (Tables, Graphs) zone_measurement->data_reporting mic_reading->data_reporting

Figure 1: General experimental workflow for the antimicrobial and antifungal screening of pyrazole carbohydrazide derivatives.

Detailed Protocols

Preparation of Materials
  • Test Compounds: Synthesized and purified pyrazole carbohydrazide derivatives.

  • Microbial Strains:

    • Bacteria: Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) strains are commonly used.[19]

    • Fungi: Candida albicans and Aspergillus niger are common choices for antifungal screening.[19][20]

  • Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi, Mueller-Hinton Broth (MHB) for bacteria, and RPMI-1640 for fungi.

  • Standard Drugs: Ciprofloxacin or Ampicillin (antibacterial) and Fluconazole or Griseofulvin (antifungal) as positive controls.[20][21][22]

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compounds.

  • Other Reagents: Sterile distilled water, 0.5 McFarland turbidity standard.

Protocol 1: Agar Well Diffusion Method

This protocol outlines the steps for the initial screening of the antimicrobial and antifungal activity of the synthesized derivatives.

Step 1: Preparation of Inoculum

  • Aseptically pick a few colonies of the test microorganism from a fresh culture plate.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

Step 2: Inoculation of Agar Plates

  • Dip a sterile cotton swab into the standardized inoculum suspension.

  • Rotate the swab against the side of the tube to remove excess fluid.

  • Evenly streak the swab over the entire surface of the MHA (for bacteria) or SDA (for fungi) plate in three different directions to ensure uniform growth.

Step 3: Preparation of Wells

  • Allow the inoculated plates to dry for a few minutes.

  • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.[11]

Step 4: Application of Test Compounds and Controls

  • Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., 1 mg/mL).

  • Aseptically add a fixed volume (e.g., 100 µL) of the test compound solution, standard drug solution, and pure DMSO (as a negative control) into separate wells.[8][23]

Step 5: Incubation

  • Incubate the bacterial plates at 37°C for 24 hours.[21][23]

  • Incubate the fungal plates at 28-30°C for 48-72 hours.

Step 6: Data Collection

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

  • Record the results for each compound against each microbial strain.

Protocol 2: Broth Microdilution Method for MIC Determination

This protocol details the quantitative assessment of the antimicrobial and antifungal activity of the derivatives.

Step 1: Preparation of Microtiter Plates

  • Aseptically add 100 µL of sterile MHB (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

Step 2: Preparation of Inoculum

  • Prepare a standardized inoculum as described in Protocol 1, Step 1.

  • Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

Step 3: Inoculation of Microtiter Plates

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

Step 4: Incubation

  • Cover the plates and incubate under the same conditions as described in Protocol 1, Step 5.

Step 5: Determination of MIC

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

  • Alternatively, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Data Presentation and Interpretation

The results of the screening should be presented in a clear and concise manner to facilitate comparison and interpretation.

Agar Well Diffusion Data

The zone of inhibition data can be summarized in a table as shown below.

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
Gram-positive Bacteria Gram-negative Bacteria Fungi
S. aureusB. subtilisE. coliK. pneumoniae
Derivative 1 10018201210
Derivative 2 10022241513
Ciprofloxacin 1025282321
Fluconazole 10----
DMSO -0000
Minimum Inhibitory Concentration (MIC) Data

The MIC values for the active compounds should be determined and presented in a table.

CompoundMIC (µg/mL)
Gram-positive Bacteria Gram-negative Bacteria Fungi
S. aureusB. subtilisE. coliK. pneumoniae
Derivative 1 62.531.25>125>125
Derivative 2 31.2515.63125>125
Ciprofloxacin 1.950.983.97.8
Fluconazole ----

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the results, each protocol incorporates self-validating systems:

  • Positive Controls: Standard antibiotics and antifungals are used to confirm the susceptibility of the test organisms and the validity of the assay.

  • Negative Control: The solvent (DMSO) is tested to ensure it does not have any intrinsic antimicrobial activity at the concentration used.

  • Growth and Sterility Controls: In the broth microdilution assay, a growth control (inoculum in broth) confirms the viability of the microorganisms, while a sterility control (broth only) ensures the medium is not contaminated.

  • Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent number of microorganisms in each assay, which is critical for reproducible results.

  • Adherence to Standards: Following established guidelines, such as those from the CLSI, ensures that the methods are standardized and the results are comparable to those from other laboratories.[16][17][24][25][26][27][28]

Visualization of Key Processes

The following diagram illustrates the principle of the Agar Well Diffusion method.

agar_well_diffusion cluster_plate Petri Dish with Inoculated Agar well Well with Test Compound inhibition_zone Zone of Inhibition bacterial_lawn Bacterial/Fungal Lawn

Figure 2: Principle of the Agar Well Diffusion method.

The serial dilution process in the Broth Microdilution assay is visualized below.

broth_microdilution cluster_wells 96-Well Plate (Single Row) compound Test Compound Stock Solution well1 Well 1 (Highest Conc.) compound->well1 broth Broth broth->well1 well2 Well 2 broth->well2 well3 Well 3 broth->well3 well_n ... broth->well_n well_last Well 12 (Lowest Conc.) broth->well_last well1->well2 Transfer 100 µL well2->well3 Transfer 100 µL well3->well_n ... well_n->well_last Transfer 100 µL

Figure 3: Serial dilution in the Broth Microdilution assay.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial and quantitative screening of pyrazole carbohydrazide derivatives for their antimicrobial and antifungal activities. By adhering to these standardized methods and incorporating appropriate controls, researchers can generate reliable and reproducible data to identify promising lead compounds for the development of new anti-infective agents. Further studies, including determination of the minimum bactericidal/fungicidal concentration (MBC/MFC) and in vivo efficacy studies, are necessary for the most promising candidates.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Novel Pyrazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Analogues in Inflammation Therapy

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The global burden of chronic inflammatory diseases necessitates the development of novel therapeutics with improved efficacy and safety profiles. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as anti-inflammatory agents.[1][2] A notable example is Celecoxib, a pyrazole-containing compound that selectively inhibits cyclooxygenase-2 (COX-2).[3][4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and rationale for a suite of anti-inflammatory assays tailored to the evaluation of novel pyrazole analogues.

The strategic selection and meticulous execution of a well-designed assay cascade are paramount to efficiently identify and advance promising lead candidates. This guide will navigate the user through key in vitro and in vivo assays, elucidating the underlying molecular mechanisms and offering insights into data interpretation.

Understanding the Molecular Landscape of Inflammation

The anti-inflammatory effects of many compounds, including pyrazole analogues, are often attributed to their ability to modulate key signaling pathways and enzymatic activities that drive the inflammatory response. A foundational understanding of these pathways is critical for rational drug design and the selection of appropriate screening assays.

Two of the most pivotal signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8] These pathways are activated by a variety of pro-inflammatory stimuli, including cytokines and pathogen-associated molecular patterns (PAMPs), leading to the transcription of numerous genes involved in inflammation.[9][10]

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of immune and inflammatory responses.[6][9] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[11] This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[6][10][11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB DNA DNA NF-kB->DNA Translocates & Binds NF-kB_IkB NF-kB/IkB Complex NF-kB_IkB->NF-kB IkB Degradation Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation.[7][8][12] This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that control the expression of inflammatory mediators.[12] The three main subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[13]

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPK Kinase Kinase (e.g., MEKK, RAF) Extracellular Stimuli->MAPKKK Activates MAPKK MAPK Kinase (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Induces

Caption: A simplified overview of the MAPK signaling cascade.

In Vitro Assays: A Tiered Approach to Screening

A hierarchical screening strategy, starting with robust and cost-effective in vitro assays, is recommended to efficiently identify promising pyrazole analogues.

Tier 1: Primary Screening for Key Enzyme Inhibition

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Rationale: COX enzymes are key to the synthesis of prostaglandins, which are potent mediators of inflammation.[3] Many established non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[3] Evaluating the inhibitory activity of novel pyrazole analogues against both COX-1 and COX-2 isoforms is crucial to determine their potency and selectivity.[14][15] High selectivity for COX-2 is often a desirable trait to minimize the gastrointestinal side effects associated with COX-1 inhibition.[16][17]

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX-1 or COX-2 enzyme.

    • Add the test pyrazole analogue at various concentrations. A known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

    • Incubate the mixture for a specified time at the optimal temperature (typically 37°C).

    • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Terminate the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Tier 2: Cell-Based Assays for Functional Activity

2. Nitric Oxide (NO) Production Assay in Macrophages

  • Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator.[18][19] This assay assesses the ability of pyrazole analogues to suppress NO production in stimulated macrophage cell lines (e.g., RAW 264.7).[18][20]

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test pyrazole analogue for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor like L-NAME).[20]

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[18][20][21]

    • Determine the IC50 value for the inhibition of NO production.

3. Cytokine Release Assay (TNF-α and IL-6)

  • Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response.[7][22] This assay evaluates the ability of pyrazole analogues to inhibit the release of these key cytokines from stimulated immune cells.[23]

  • Protocol:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or use a suitable cell line (e.g., THP-1 monocytes).

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test pyrazole analogue.

    • Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes).

    • Incubate for a specified period (e.g., 6-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[24][25]

    • Calculate the percentage of inhibition and determine the IC50 values.

Assay Target Cell Line/System Stimulus Readout Positive Control
COX Inhibition COX-1 & COX-2 EnzymesPurified EnzymesArachidonic AcidPGE2 Levels (ELISA)Celecoxib, SC-560
NO Production iNOSRAW 264.7 MacrophagesLPSNitrite Levels (Griess Assay)L-NAME
Cytokine Release Cytokine ProductionPBMCs or THP-1 cellsLPSTNF-α, IL-6 Levels (ELISA)Dexamethasone

In Vivo Models: Assessing Efficacy in a Physiological Context

Promising candidates from in vitro screening should be advanced to in vivo models of inflammation to evaluate their efficacy and safety in a whole-organism setting.

Carrageenan-Induced Paw Edema in Rodents

  • Rationale: This is a widely used and well-characterized model of acute inflammation.[26][27] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified to assess the anti-inflammatory effects of a test compound.[28][29]

  • Protocol:

    • Acclimatize rodents (rats or mice) to the experimental conditions.

    • Administer the test pyrazole analogue via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).[28][30]

    • After a specified pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.[26][27]

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or digital calipers.[26][31]

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Carrageenan_Workflow Animal Acclimatization Animal Acclimatization Compound Administration Administer Pyrazole Analogue (or Vehicle/Positive Control) Animal Acclimatization->Compound Administration Inflammation Induction Inject Carrageenan into Paw Compound Administration->Inflammation Induction Paw Measurement Measure Paw Volume at Time Intervals Inflammation Induction->Paw Measurement Data Analysis Calculate % Edema Inhibition Paw Measurement->Data Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Compound Dose (mg/kg) % Edema Inhibition at 3 hours
Vehicle Control -0%
Indomethacin 1055%[32]
Pyrazole Analogue A 1065%[32]
Pyrazole Analogue B 1080%[32]

Data Analysis and Interpretation: Making Informed Decisions

The data generated from this suite of assays will provide a comprehensive profile of the anti-inflammatory activity of novel pyrazole analogues.

  • In Vitro Data: The IC50 values from the COX, NO, and cytokine assays will allow for the ranking of compounds based on their potency. A high selectivity index for COX-2 over COX-1 is a favorable characteristic.

  • In Vivo Data: The percentage of edema inhibition in the carrageenan model provides a measure of in vivo efficacy. A dose-dependent response is expected for active compounds.

By integrating the in vitro and in vivo data, researchers can make informed decisions about which pyrazole analogues possess the most promising therapeutic potential and warrant further investigation in more complex disease models and preclinical development.

References

Application Notes & Protocols: Molecular Docking of 3-methyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on 3-methyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound belonging to a class known for diverse biological activities.[1][2] This guide is intended for researchers in drug development and computational biology, offering a robust workflow from target selection to results validation. We will detail the scientific rationale behind each procedural step, utilizing industry-standard, open-source software to ensure accessibility and reproducibility. The protocols herein describe ligand and protein preparation, docking simulation using AutoDock Vina, and in-depth analysis of the resulting poses and interactions.

Introduction: The Rationale for Docking this compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][3][4][5] Specifically, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have demonstrated inhibitory effects against lung cancer cells, making this chemical class a promising starting point for novel therapeutic design.[2][6]

Molecular docking is a powerful in-silico method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[7] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries, elucidation of binding mechanisms, and optimization of lead compounds. By simulating the interaction of this compound with various protein targets, we can generate hypotheses about its mechanism of action and guide further experimental validation.

Principle of Target Selection

The choice of a protein target is critical. Based on the known biological activities of pyrazole derivatives, several protein families represent high-priority targets. For this protocol, we will use three distinct examples to showcase the versatility of the docking workflow:

  • Human Carbonic Anhydrase II (hCA II): A well-characterized metalloenzyme involved in pH regulation. Pyrazole derivatives have been investigated as hCA inhibitors.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase crucial for angiogenesis, a key process in cancer progression.[7][8]

  • Tyrosyl-tRNA Synthetase (TyrRS): An essential bacterial enzyme for protein synthesis, representing a potential target for novel antimicrobial agents.[9]

Required Software and Resources

This protocol standardizes on freely accessible and widely adopted software to ensure maximum reproducibility.

Software/ResourcePurposeRecommended VersionURL
AutoDock Vina Core molecular docking engine.1.2.3 or later--INVALID-LINK--
MGLTools/AutoDockTools GUI for preparing protein (receptor) and ligand files (PDBQT format).1.5.7 or later--INVALID-LINK--[10]
PyMOL Molecular visualization of structures and interactions.Open-Source--INVALID-LINK--[11][12]
Open Babel A chemical toolbox for file format conversion.3.1.1 or later--INVALID-LINK--
RCSB Protein Data Bank Repository for 3D structures of biological macromolecules.N/A--INVALID-LINK--[13]
PubChem Database of chemical molecules and their activities.N/A--INVALID-LINK--

The Molecular Docking Workflow: A Visual Overview

The entire process, from data acquisition to final analysis, can be visualized as a sequential workflow. Each step is critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis A Ligand Acquisition (PubChem) C Ligand Preparation (3D Conversion, H-addition, Energy Minimization) A->C B Protein Acquisition (RCSB PDB) D Protein Preparation (Remove Water/Ligands, Add Polar H, Add Charges) B->D E Convert to PDBQT (Ligand) C->E F Convert to PDBQT (Protein) D->F G Define Search Space (Grid Box) E->G F->G H Run Docking Simulation (AutoDock Vina) G->H I Analyze Binding Affinity & RMSD from Log File H->I J Visualize Interactions (PyMOL, LigPlot+) I->J K Validate Protocol (Re-docking) J->K

Figure 1: The comprehensive workflow for molecular docking studies.

Detailed Protocol: Ligand Preparation

Accurate ligand preparation is fundamental for a successful docking simulation. The goal is to generate a low-energy, 3D conformation of the ligand with the correct protonation state and atomic charges.[14][15]

  • Obtain 2D Structure:

    • Navigate to the PubChem database.

    • Search for "this compound".

    • Download the structure in 2D SDF format.

  • Convert to 3D and Add Hydrogens:

    • Rationale: Docking algorithms require a 3D structure. Hydrogens are often omitted in 2D representations but are crucial for calculating interactions like hydrogen bonds.

    • Use Open Babel via the command line:

    • This command generates a 3D structure (--gen3d) and adds hydrogens (-h).

  • Prepare PDBQT File using AutoDockTools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select your output_3d.mol2 file.

    • ADT will automatically detect the root atom and rotatable bonds.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.

    • Causality: The PDBQT (Protein Data Bank, Partial Charge (Q), & Atom Type (T)) format is required by AutoDock Vina. It contains atomic coordinates, partial charges (Gasteiger charges are calculated by ADT), and atom type definitions, which are essential for the scoring function.[16]

Detailed Protocol: Protein (Receptor) Preparation

The receptor structure must be "cleaned" to remove any molecules not relevant to the docking simulation and prepared with the correct atomic properties.[17][18]

  • Download Protein Structure:

    • Navigate to the RCSB PDB.

    • Search for your target protein, e.g., "2QU5" (VEGFR-2).

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Rationale: PDB files from crystal structures often contain non-protein atoms like water, ions, and co-crystallized ligands. These can interfere with the docking process and should be removed unless a specific water molecule is known to be critical for binding.[17]

    • Open the PDB file in a text editor or a visualization tool like PyMOL.

    • Delete all HETATM records corresponding to water molecules (usually HOH).

    • If there is a co-crystallized ligand, remove its HETATM records. This is crucial for unbiased docking. Keep any essential cofactors if necessary.

    • If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extra chains.[19]

    • Save the cleaned structure as protein_cleaned.pdb.

  • Prepare PDBQT File using ADT:

    • Launch ADT.

    • Go to File -> Read Molecule and open protein_cleaned.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Rationale: Adding hydrogens only to polar atoms is a standard procedure that correctly models hydrogen bond donors and acceptors without unnecessarily increasing computational complexity.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Rationale: Kollman charges are a well-established method for assigning partial atomic charges to proteins, which are needed for the electrostatic term in the Vina scoring function.[20]

    • Go to Grid -> Macromolecule -> Choose. Select the protein. ADT will automatically assign atom types.

    • Save the prepared protein as protein.pdbqt.

Detailed Protocol: Docking Simulation with AutoDock Vina

With the prepared ligand and protein, the next step is to define the search space and run the simulation.

  • Define the Grid Box (Search Space):

    • Rationale: The grid box defines the three-dimensional space where Vina will search for binding poses. A well-defined grid box that encompasses the known or predicted active site significantly improves docking efficiency and accuracy.

    • In ADT, with the protein.pdbqt loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to cover the entire binding pocket. If a co-crystallized ligand was present, centering the box on its original location is a common and effective strategy.[16]

    • Record the center and size coordinates. A typical size for a binding pocket is 20 x 20 x 20 Å.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

    • Exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true minimum energy pose. A value of 8 is a reasonable starting point.

  • Run the Vina Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the following command:

    • Vina will run the docking simulation and generate two output files: all_poses.pdbqt (containing the coordinates of the predicted binding poses) and log.txt (containing the binding scores).

Analysis and Visualization of Results

Interpreting the output is the final and most critical phase. The primary metrics are the binding affinity and the root-mean-square deviation (RMSD).

Interpreting the Log File

The log.txt file contains a table of the top binding poses found by Vina.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-7.92.1153.017
............
  • Binding Affinity: This score is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[21] A value below -6 kcal/mol is generally considered a promising starting point.

  • RMSD: This value measures the positional difference between the atoms of two poses. The l.b. (lower bound) and u.b. (upper bound) values are calculated relative to the best mode (Mode 1). A cluster of poses with low energy and low RMSD values (e.g., < 2.0 Å) suggests a well-defined and favorable binding site.[22]

Visualizing Interactions with PyMOL

Visual inspection is essential to understand the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the ligand in the binding pocket.[23][24]

  • Load Structures: Open PyMOL and load both protein.pdbqt and all_poses.pdbqt.

  • Prepare Visualization:

    • Color the protein to enhance clarity (e.g., by secondary structure).

    • Show the protein surface and set it to transparent to visualize the binding pocket.

    • Focus on the top-ranked pose from all_poses.pdbqt.

  • Identify Interactions:

    • Use the Action -> preset -> ligand sites -> cartoon (or similar) to highlight the residues around the ligand.

    • Use the Wizard -> Measurement tool to find potential hydrogen bonds (typically < 3.5 Å distance between donor and acceptor).

    • Look for hydrophobic interactions (e.g., the pyrazole ring interacting with nonpolar residues like Leucine, Valine, or Phenylalanine).

G cluster_interactions Key Interactions ligand Ligand (this compound) h_bond Hydrogen Bonds ligand->h_bond e.g., carbohydrazide moiety hydrophobic Hydrophobic Interactions ligand->hydrophobic e.g., methyl group pi_pi Pi-Pi Stacking ligand->pi_pi e.g., pyrazole ring protein Protein Active Site (e.g., VEGFR-2) h_bond->protein hydrophobic->protein pi_pi->protein

Figure 2: Logical relationship of key intermolecular interactions.

Protocol Validation: Ensuring Trustworthiness

A crucial step in any computational protocol is self-validation. Without it, the results are merely predictive without a measure of confidence.[22]

  • Rationale: The most common method for validating a docking protocol is to perform "re-docking."[25] This involves taking a protein from the PDB that was crystallized with a known ligand, removing that ligand, and then docking it back into the binding site using your protocol.

  • Procedure:

    • Select a target PDB structure with a co-crystallized ligand similar to your compound of interest.

    • Separate the ligand and the protein.

    • Prepare both using the protocols described above.

    • Dock the ligand back into the protein, using a grid box centered on the ligand's original position.

  • Success Criterion: If the top-ranked pose from your docking result has an RMSD of less than 2.0 Å when compared to the original crystallographic pose, the docking protocol is considered validated for that particular binding site.[22][25] This indicates that the software and parameters are capable of accurately reproducing a known binding mode.

Conclusion and Future Directions

This guide provides a detailed, step-by-step protocol for conducting molecular docking studies of this compound. By following this workflow, researchers can effectively screen potential protein targets, generate hypotheses about binding mechanisms, and prioritize compounds for further experimental testing.

The results from molecular docking are a powerful first step. For high-confidence candidates, subsequent studies should involve more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.[26][27] Ultimately, in-silico predictions must be validated through in-vitro binding assays and functional experiments.

References

methods for assessing the enzyme inhibition potential of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: A Comprehensive Guide to Assessing the Enzyme Inhibition Potential of Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Cornerstone in Enzyme Inhibition

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, it is recognized as a "privileged scaffold" due to its ability to form the core of numerous highly effective and clinically successful drugs.[1] Pyrazole derivatives have demonstrated remarkable versatility, targeting a wide array of enzymes implicated in human diseases. This includes protein kinases crucial in cancer and inflammation (e.g., CDKs, JAKs), cyclooxygenase (COX) enzymes involved in pain and inflammation, and xanthine oxidase (XO), a key target in the management of gout.[1][2][3][4][5][6]

The journey from a newly synthesized pyrazole derivative to a potential drug candidate is paved with rigorous biochemical and cellular evaluation. Understanding how to assess the inhibitory potential of these compounds is as critical as designing them. This guide provides an in-depth, experience-driven framework for this evaluation process. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.[7][8]

The assessment follows a logical progression, beginning with broad screening to establish potency and culminating in detailed mechanistic and cell-based studies to understand how the inhibitor functions in a biologically relevant context.

G cluster_0 Phase 1: Potency & Screening cluster_1 Phase 2: Mechanism of Action (MOA) cluster_2 Phase 3: Cellular Validation A Initial Screening (Single High Concentration) B IC50 Determination (Dose-Response Curve) A->B Identify Hits C Enzyme Kinetic Studies (Vary [S] and [I]) B->C Characterize Potent Hits D Determine Inhibition Type (Competitive, Non-competitive, etc.) C->D E Cell-Based Potency Assay (e.g., MTT, Western Blot) D->E Validate Mechanism in Cells F Confirm Target Engagement & Cellular Efficacy E->F G G F->G Lead Candidate

Figure 1: General workflow for evaluating a novel pyrazole-based enzyme inhibitor.

Part 1: Foundational Analysis - Determination of Inhibitor Potency (IC50)

The first critical metric for any potential inhibitor is its potency, quantitatively expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the pyrazole derivative required to reduce the target enzyme's activity by 50%. It is determined by performing a dose-response experiment and is the cornerstone for comparing the efficacy of different compounds.[9]

Principle of IC50 Determination

The core of an IC50 assay involves measuring enzyme activity across a range of inhibitor concentrations. The choice of detection method—spectrophotometry, fluorescence, or luminescence—depends on the specific enzyme and the availability of a suitable substrate that produces a measurable signal upon conversion.[10] A dose-response curve is then generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. This sigmoidal curve is fitted to a suitable equation (e.g., four-parameter logistic) to accurately calculate the IC50 value.[9]

Generalized Protocol for IC50 Determination

This protocol provides a universal template that can be adapted for most soluble enzymes. Specific examples for kinases, COX, and XO are detailed in Part 2.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • Pyrazole derivative (test compound) stock solution in DMSO

  • Positive control inhibitor with known potency

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the pyrazole derivative.

    • Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions in DMSO. This creates a range of concentrations to build the dose-response curve.

    • The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-mediated interference.[9]

  • Assay Setup (96-Well Plate):

    • Negative Control (100% Activity): Add assay buffer, enzyme, and vehicle (DMSO) without the inhibitor.

    • Positive Control (0% Activity): Add assay buffer, enzyme, and a known potent inhibitor at a concentration that achieves full inhibition.

    • Test Wells: Add assay buffer, enzyme, and each concentration from the pyrazole derivative serial dilution.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C). This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Immediately begin measuring the signal (absorbance, fluorescence, or luminescence) over time using a microplate reader. The rate of the reaction is determined from the linear portion of the kinetic curve.[10]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the controls: % Inhibition = 100 * (1 - (Rate_Test - Rate_Positive) / (Rate_Negative - Rate_Positive))

    • Plot % Inhibition versus log[Inhibitor Concentration].

    • Fit the data to a non-linear regression model (sigmoidal, 4PL) to determine the IC50 value.

Parameter Typical Range/Condition Rationale
Enzyme ConcentrationLow nM to µMSufficient to produce a robust signal over background within the linear range of the assay.
Substrate ConcentrationAt or near KmEnsures the assay is sensitive to competitive inhibitors.
Inhibitor Concentrations8-10 points spanning 4-5 logsNecessary to accurately define the top and bottom plateaus of the dose-response curve.
DMSO Concentration≤ 1% (v/v)Minimizes potential artifacts and enzyme destabilization caused by the solvent.[9]
Pre-incubation Time10-30 minutesAllows the inhibitor-enzyme binding to reach equilibrium before the reaction is initiated.

Table 1: Key Parameters for a Robust IC50 Assay Design.

G A Prepare Serial Dilutions of Pyrazole Compound B Add Enzyme & Inhibitor to 96-Well Plate A->B C Pre-incubate (Allow Binding) B->C D Initiate with Substrate C->D E Kinetic Readout (Plate Reader) D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve & Determine IC50 F->G

Figure 2: Standard workflow for IC50 determination.

Part 2: Target-Specific Inhibition Assay Protocols

While the general IC50 protocol is a solid foundation, assays must be tailored to the specific enzyme class. Pyrazole derivatives are notably successful as inhibitors of protein kinases, cyclooxygenases, and xanthine oxidase.

A. Protein Kinase Inhibition Assay (ADP-Glo™ Example)

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cell signaling.[1] Pyrazole-based inhibitors often act as ATP-competitive agents.[6] The ADP-Glo™ Kinase Assay is a popular luminescent method that quantifies kinase activity by measuring the amount of ADP produced.

Protocol: Kinase Inhibition Assay

  • Kinase Reaction:

    • In a 96-well plate, set up the kinase reaction including the kinase, kinase-specific substrate (peptide), ATP, and the serially diluted pyrazole inhibitor.

    • Incubate at 37°C for a specified time (e.g., 60 minutes). This allows the kinase to phosphorylate its substrate, producing ADP.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. This is crucial as high ATP levels can interfere with the subsequent luminescence step.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent. This reagent contains luciferase and its substrate, which converts the ADP generated in step 1 back into ATP. The newly synthesized ATP is then used by the luciferase to produce light.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate IC50 values as described in the generalized protocol. The lower the luminescence in the presence of the inhibitor, the more potent the pyrazole derivative.

G cluster_0 cluster_1 Signal Signal (e.g., Cytokine) Receptor Receptor Signal->Receptor Kinase Kinase (e.g., JAK) Receptor->Kinase Substrate Substrate (e.g., STAT) Kinase->Substrate pSubstrate Phosphorylated Substrate Kinase->pSubstrate ATP -> ADP Response Cellular Response pSubstrate->Response Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Binds & Inhibits

Figure 3: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.
B. Cyclooxygenase (COX) Inhibition Assay

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, mediators of inflammation and pain. Many pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs), like Celecoxib, are selective COX-2 inhibitors.[2][11][12]

Protocol: Fluorometric COX Inhibition Assay

  • Enzyme and Inhibitor Preparation:

    • In a 96-well plate, add reaction buffer, heme (a required cofactor), and the pyrazole inhibitor.[13]

    • Add the COX enzyme (either COX-1 or COX-2 to assess selectivity).

    • Incubate for 10 minutes at 37°C to facilitate inhibitor binding.[13]

  • Reaction Initiation:

    • Initiate the reaction by adding arachidonic acid (the substrate) and a fluorogenic probe (e.g., ADHP). The probe reacts with prostaglandin G2, the initial product of the COX reaction, to generate a fluorescent signal.

  • Measurement: Monitor the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over time.

  • Data Analysis: Determine the reaction rate and calculate IC50 values. By running parallel assays for COX-1 and COX-2, a selectivity index can be calculated (IC50_COX-1 / IC50_COX-2).

C. Xanthine Oxidase (XO) Inhibition Assay

XO catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. Pyrazole derivatives have been developed as potent XO inhibitors.[3][14][15]

Protocol: Spectrophotometric XO Inhibition Assay

  • Assay Setup:

    • In a 96-well UV-transparent plate, add phosphate buffer (pH 7.5), XO enzyme, and the pyrazole inhibitor.

    • Include a control with Allopurinol, a known XO inhibitor.

  • Reaction Initiation:

    • Start the reaction by adding the substrate, xanthine.

  • Measurement:

    • Measure the increase in absorbance at 290 nm at regular intervals.[3] This wavelength corresponds to the formation of the product, uric acid.

  • Data Analysis: Calculate the rate of uric acid formation from the slope of the absorbance vs. time plot and determine the IC50 value.

Part 3: Unveiling the "How" - Mechanism of Action (MOA) Studies

A potent IC50 value is promising, but understanding how the inhibitor works is essential for rational drug design and predicting its in vivo behavior.[7][8] MOA studies elucidate the kinetic mechanism of inhibition, primarily distinguishing between competitive, non-competitive, and uncompetitive binding.

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This inhibition can be overcome by increasing the substrate concentration.[8][16]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, altering its conformation and reducing its efficiency, regardless of whether the substrate is bound.[8][16]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.

Protocol: Enzyme Kinetic Studies for MOA Determination
  • Experimental Design: This experiment requires a matrix-based approach. Set up a series of reactions where you vary the concentration of the substrate across a fixed set of inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Execution: Run the enzymatic assay as described previously for each combination of substrate and inhibitor concentration, and measure the initial reaction velocities (V₀).

  • Data Analysis & Visualization:

    • Plot the data using a double reciprocal plot, known as a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

    • The pattern of the lines on the plot reveals the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).

Inhibition Type Effect on Vmax Effect on Km Lineweaver-Burk Plot
Competitive No changeIncreasesLines intersect at the Y-axis
Non-competitive DecreasesNo changeLines intersect at the X-axis
Uncompetitive DecreasesDecreasesLines are parallel

Table 2: Impact of Inhibition Type on Kinetic Parameters.

G cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive a E + S <=> ES -> E + P + I <=> EI b E + S <=> ES -> E + P + I <=> EI + S <=> ESI c E + S <=> ES -> E + P          +          I          <=>          ESI

Figure 4: Schematic representation of reversible inhibition mechanisms.

Part 4: From Test Tube to Cell - Cellular Assay Validation

Biochemical potency does not always translate to cellular efficacy. A compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and exert a functional effect.

Protocol: Anti-Proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a workhorse for determining the cytotoxic or anti-proliferative effects of kinase inhibitors.[17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole derivative for a set period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[18]

  • Solubilization: Aspirate the media and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Measurement: Measure the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells. From this data, a cellular IC50 can be calculated.

Protocol: Target Engagement via Western Blot

For kinase inhibitors, it is crucial to confirm that the compound inhibits the target kinase within the cell. This is often done by measuring the phosphorylation status of a known downstream substrate of that kinase.

  • Cell Treatment and Lysis: Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the cellular IC50). After treatment, wash the cells and lyse them with a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-STAT).

    • Probe a separate or stripped membrane with an antibody for the total amount of the substrate protein (e.g., anti-total-STAT) as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A potent and specific pyrazole kinase inhibitor should show a dose-dependent decrease in the phosphorylated substrate signal, while the total protein level remains unchanged. This provides direct evidence of on-target activity in a cellular context.

Conclusion

Assessing the enzyme inhibition potential of pyrazole derivatives is a systematic, multi-tiered process. It begins with establishing potency through robust IC50 determination, delves into the specific molecular interactions via MOA studies, and culminates in the validation of efficacy and target engagement in a cellular environment. Each step provides critical information, and together, they form a comprehensive data package that enables informed decision-making in the drug discovery pipeline. By applying these detailed protocols and understanding the principles behind them, researchers can confidently characterize their novel pyrazole compounds and unlock their full therapeutic potential.

References

Application Notes and Protocols for the Functionalization of 3-Methyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] 3-Methyl-1H-pyrazole-5-carbohydrazide, in particular, serves as a versatile scaffold, offering multiple reactive sites for chemical modification. This allows for the systematic exploration of the chemical space around the pyrazole core to develop novel drug candidates with enhanced potency and selectivity.[3][4]

This guide provides a comprehensive overview of key functionalization techniques for this compound, focusing on reactions involving the carbohydrazide moiety and modifications of the pyrazole ring itself. Each section details the underlying chemical principles, provides step-by-step protocols, and explains the rationale behind experimental choices.

I. Functionalization via the Carbohydrazide Moiety

The carbohydrazide group (-CONHNH₂) is a highly reactive functional handle, enabling a variety of chemical transformations. These reactions are fundamental for creating diverse libraries of pyrazole derivatives.

A. Synthesis of Hydrazones: Condensation with Aldehydes and Ketones

The condensation of the terminal amino group of the carbohydrazide with aldehydes or ketones is a straightforward and efficient method to introduce a wide range of substituents. The resulting hydrazones are often biologically active and serve as intermediates for further cyclization reactions.[5][6]

Scientific Rationale: This reaction proceeds via a nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by dehydration to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid.

Experimental Protocol: Synthesis of N'-[(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide [7]

  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (10 mL).

  • Addition of Aldehyde: Add 3-chlorobenzaldehyde (1 mmol) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure hydrazone.

Reactant AReactant BProductMolecular FormulaMolecular Weight
This compound3-chlorobenzaldehydeN'-[(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazideC₁₂H₁₁ClN₄O262.7

Diagram: Synthesis of Pyrazole Hydrazone

G pyrazole This compound reagents Ethanol, Acetic Acid (cat.), Reflux pyrazole->reagents aldehyde 3-Chlorobenzaldehyde aldehyde->reagents product N'-[(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide reagents->product

Caption: Reaction scheme for the synthesis of a pyrazole hydrazone derivative.

B. Synthesis of N-Aryl/Alkyl Carboxamides: Acylation Reactions

Acylation of the carbohydrazide with isocyanates or isothiocyanates provides a direct route to N-substituted carboxamides and thiocarboxamides, respectively. These derivatives are of significant interest in drug discovery due to their hydrogen bonding capabilities.[8]

Scientific Rationale: The nucleophilic nitrogen of the carbohydrazide attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of a urea or thiourea linkage.

Experimental Protocol: Synthesis of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide [8]

  • Dissolution: Suspend 5-methyl-1H-pyrazole-3-carbohydrazide (3.75 mmol) in methanol (20 mL).

  • Addition of Isocyanate: Add phenyl isocyanate (4.2 mmol) dropwise to the suspension.

  • Reaction: Reflux the reaction mixture for 8 hours.

  • Isolation: After cooling, the solid product is filtered.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure N-phenylhydrazine-1-carboxamide derivative.

Reactant AReactant BProduct
5-methyl-1H-pyrazole-3-carbohydrazidePhenyl isocyanate2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide
C. Cyclization to Form Heterocyclic Rings

The versatile carbohydrazide moiety can be utilized to construct various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important pharmacophores.

Scientific Rationale:

  • 1,3,4-Oxadiazoles: Cyclodehydration of the carbohydrazide, often with reagents like phosphorus oxychloride or by reacting with carbon disulfide followed by cyclization, yields the oxadiazole ring.

  • 1,2,4-Triazoles: Reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine, leads to the formation of the triazole-thiol ring system.[8]

Experimental Protocol: Synthesis of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol [8]

  • Salt Formation: To an ice-cooled solution of 5-methyl-1H-pyrazole-3-carbohydrazide (3.75 mmol) and potassium hydroxide (3.75 mmol) in absolute ethanol (15 mL), add carbon disulfide (10.71 mmol) dropwise.

  • Stirring: Stir the mixture at room temperature for 12 hours.

  • Intermediate Isolation: Filter the separated solid potassium salt and wash with ethanol.

  • Cyclization: Reflux the potassium salt with hydrazine hydrate in ethanol to yield the final triazole product.

Diagram: Heterocyclic Ring Formation

G start This compound reagent1 CS₂, KOH, Ethanol start->reagent1 intermediate Potassium dithiocarbazate salt reagent1->intermediate reagent2 Hydrazine Hydrate, Ethanol, Reflux intermediate->reagent2 product 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol reagent2->product

Caption: Synthesis of a triazole derivative from pyrazole carbohydrazide.

II. Functionalization of the Pyrazole Ring

Direct modification of the pyrazole ring allows for the introduction of substituents at the nitrogen and carbon atoms, further diversifying the chemical space.

A. N-Alkylation and N-Arylation

The pyrazole ring contains two nitrogen atoms, and in the case of 3-methyl-1H-pyrazole, tautomerism can lead to mixtures of N1 and N2 substituted products upon alkylation or arylation.[9] The regioselectivity of these reactions is influenced by the nature of the substituent on the pyrazole ring, the electrophile, and the reaction conditions.[9]

Scientific Rationale: N-alkylation is a nucleophilic substitution reaction where the nitrogen atom of the pyrazole ring attacks an alkyl halide or another suitable electrophile. The use of a base is often necessary to deprotonate the pyrazole NH, increasing its nucleophilicity.

Experimental Protocol: General Procedure for N-Alkylation [10]

  • Base Treatment: To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate (1.5 mmol) or sodium hydride.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Starting MaterialAlkylating AgentBaseProduct
This compoundMethyl IodideK₂CO₃1,3-Dimethyl-1H-pyrazole-5-carbohydrazide
This compoundBenzyl BromideNaH1-Benzyl-3-methyl-1H-pyrazole-5-carbohydrazide
B. Electrophilic Substitution at C4

The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C5 position, which is adjacent to the electron-withdrawing carbohydrazide group.

Scientific Rationale: Reactions such as nitration, halogenation, and Vilsmeier-Haack formylation can introduce functional groups at the C4 position. The Vilsmeier-Haack reaction, for example, utilizes a Vilsmeier reagent (formed from DMF and POCl₃) to introduce a formyl group.[11]

Experimental Protocol: Vilsmeier-Haack Formylation (Conceptual)

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF).

  • Addition of Pyrazole: Add this compound to the freshly prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture, typically at 60-80 °C, for several hours.

  • Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution).

  • Isolation and Purification: The resulting solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the 4-formyl derivative.

Diagram: Functionalization Sites of this compound

G pyrazole This compound N1 N1-Alkylation/Arylation pyrazole->N1 C4 C4-Electrophilic Substitution pyrazole->C4 hydrazide Carbohydrazide Reactions (Hydrazones, Acylation, Cyclization) pyrazole->hydrazide

Caption: Key reactive sites for the functionalization of the pyrazole scaffold.

Conclusion

This compound is a highly valuable building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The functionalization strategies outlined in this guide, targeting both the carbohydrazide moiety and the pyrazole ring, provide a robust toolkit for researchers in medicinal chemistry and drug development. The ability to systematically modify this scaffold allows for the fine-tuning of physicochemical and pharmacological properties, paving the way for the discovery of new and effective drug candidates.

References

Troubleshooting & Optimization

optimizing the reaction conditions for the synthesis of 3-methyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route. The information herein is grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible results.

I. Reaction Overview and Mechanism

The most common and efficient method for synthesizing this compound is through the hydrazinolysis of a corresponding ester, typically ethyl 3-methyl-1H-pyrazole-5-carboxylate.[1][2] This reaction involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine, leading to the formation of the desired hydrazide.

The precursor, ethyl 3-methyl-1H-pyrazole-5-carboxylate, is generally prepared by the cyclocondensation of ethyl 2,4-dioxovalerate with hydrazine hydrate.[3]

Below is a diagram illustrating the overall synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrazinolysis Ethyl_2_4_dioxovalerate Ethyl 2,4-dioxovalerate Ethyl_3_methyl_1H_pyrazole_5_carboxylate Ethyl 3-methyl-1H-pyrazole-5-carboxylate Ethyl_2_4_dioxovalerate->Ethyl_3_methyl_1H_pyrazole_5_carboxylate Cyclocondensation (Ethanol/Acetic Acid) Hydrazine_Hydrate_1 Hydrazine Hydrate Hydrazine_Hydrate_1->Ethyl_3_methyl_1H_pyrazole_5_carboxylate 3_methyl_1H_pyrazole_5_carbohydrazide This compound Ethyl_3_methyl_1H_pyrazole_5_carboxylate->3_methyl_1H_pyrazole_5_carbohydrazide Nucleophilic Acyl Substitution (Ethanol, Reflux) Hydrazine_Hydrate_2 Hydrazine Hydrate Hydrazine_Hydrate_2->3_methyl_1H_pyrazole_5_carbohydrazide Ethanol_byproduct Ethanol 3_methyl_1H_pyrazole_5_carbohydrazide->Ethanol_byproduct

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the two-step synthesis. Let's break down the possibilities:

  • Inefficient Pyrazole Ring Formation (Step 1):

    • Sub-optimal Reaction Temperature: The initial cyclocondensation is often performed at 0°C and then allowed to warm to room temperature.[3] Deviations can lead to side reactions. Ensure proper temperature control.

    • Incorrect Stoichiometry: An excess of hydrazine hydrate is typically used to drive the reaction to completion.[3] A molar ratio of 1.1 to 1.5 equivalents of hydrazine hydrate to ethyl 2,4-dioxovalerate is a good starting point.

    • Purity of Starting Materials: Impurities in ethyl 2,4-dioxovalerate can interfere with the cyclization. It's advisable to use a high-purity starting material or purify it before use.

  • Incomplete Hydrazinolysis (Step 2):

    • Insufficient Hydrazine Hydrate: For the hydrazinolysis of the ester, a significant excess of hydrazine hydrate (typically 2-10 equivalents) is recommended to ensure the reaction goes to completion.[4][5]

    • Inadequate Reflux Time: The reaction time for hydrazinolysis can vary from 3 to 12 hours.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration. The disappearance of the starting ester spot indicates completion.

    • Solvent Choice: Ethanol or methanol are the most common solvents for this reaction.[1][2][4] Using a minimal amount of solvent to ensure a clear solution at reflux temperature is often beneficial.[1]

  • Product Loss During Work-up and Purification:

    • Precipitation Issues: The product, this compound, is a solid. Cooling the reaction mixture in an ice bath after completion can aid in complete precipitation.[7]

    • Washing with an Appropriate Solvent: Washing the crude product with a cold, non-polar solvent like ice-cold ethanol or diethyl ether can remove unreacted starting materials and by-products without dissolving a significant amount of the desired product.[7]

    • Recrystallization: Recrystallization is a crucial step for obtaining a pure product. Ethanol or a mixture of chloroform and petroleum ether are suitable solvent systems.[4]

Question: I am observing the formation of significant impurities alongside my desired product. How can I identify and minimize them?

Answer: Impurity formation is a common challenge. Here's a breakdown of potential impurities and mitigation strategies:

  • Unreacted Starting Material (Ethyl 3-methyl-1H-pyrazole-5-carboxylate):

    • Cause: Incomplete reaction due to reasons mentioned in the low yield section (insufficient hydrazine, short reaction time).

    • Identification: Can be detected by TLC or ¹H NMR (presence of ethyl ester signals, typically a quartet around 4.3 ppm and a triplet around 1.3 ppm).[3]

    • Solution: Increase the amount of hydrazine hydrate and/or extend the reflux time. Ensure efficient stirring to promote reactant interaction.

  • Diacyl Hydrazine Formation:

    • Cause: This occurs when one molecule of hydrazine reacts with two molecules of the ester. While less common with an excess of hydrazine, it can occur if the ester is added too quickly to the hydrazine solution.

    • Identification: This by-product will have a higher molecular weight and a different chromatographic behavior compared to the desired product.

    • Solution: Add the ester solution dropwise to the heated hydrazine hydrate solution to maintain a high local concentration of hydrazine.

  • Side Products from Pyrazole Ring Formation:

    • Cause: If the initial cyclization is not well-controlled, regioisomers or other heterocyclic by-products can form.[8][9]

    • Identification: These can be difficult to distinguish without advanced analytical techniques like LC-MS or 2D NMR.

    • Solution: Adhere strictly to the optimized conditions for the pyrazole synthesis, particularly temperature control and the order of reagent addition.[3]

Question: The reaction seems to stall before completion. What troubleshooting steps should I take?

Answer: A stalled reaction can be frustrating. Here's a systematic approach to diagnose and resolve the issue:

  • Verify Reagent Quality: Ensure that the hydrazine hydrate has not degraded. It is hygroscopic and can absorb carbon dioxide from the air. Use a fresh, properly stored bottle if in doubt.

  • Check Reaction Temperature: Use a calibrated thermometer to confirm that the reaction mixture is reaching the desired reflux temperature. Insufficient heating can significantly slow down the reaction rate.

  • Improve Mixing: Inadequate stirring can lead to localized concentration gradients and prevent the reactants from interacting effectively. Ensure the stir bar or overhead stirrer is functioning correctly and providing vigorous agitation.

  • Solvent Considerations: Ensure that both the starting ester and hydrazine hydrate are soluble in the chosen solvent at the reaction temperature.[2] If solubility is an issue, a co-solvent might be necessary, although ethanol or methanol are generally effective.[1][4]

  • Incremental Addition of Hydrazine: If the reaction has stalled, a careful, incremental addition of more hydrazine hydrate can sometimes restart the conversion. Monitor the reaction by TLC after each addition.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the hydrazinolysis step?

A1: Ethanol and methanol are the most frequently reported and effective solvents for the hydrazinolysis of ethyl 3-methyl-1H-pyrazole-5-carboxylate.[1][2][4] They are good solvents for both the ester and hydrazine hydrate, and their boiling points are suitable for refluxing the reaction.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting ester and the more polar product. The disappearance of the starting material spot is a reliable indicator of reaction completion.

Q3: What are the recommended safety precautions when working with hydrazine hydrate?

A3: Hydrazine hydrate is a toxic and potentially explosive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. It is also a strong reducing agent and should be kept away from oxidizing agents.

Q4: What are the standard characterization techniques for the final product?

A4: The structure and purity of this compound should be confirmed using a combination of the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the hydrazide.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Q5: Can I use a different ester, such as a methyl ester, as the starting material?

A5: Yes, methyl 3-methyl-1H-pyrazole-5-carboxylate can also be used. Methyl esters are generally more reactive towards nucleophilic acyl substitution than ethyl esters, which might lead to a slightly faster reaction time.[2]

IV. Optimized Protocol and Data Summary

The following table summarizes the optimized reaction conditions for the synthesis of this compound.

ParameterStep 1: Pyrazole SynthesisStep 2: Hydrazinolysis
Starting Material Ethyl 2,4-dioxovalerateEthyl 3-methyl-1H-pyrazole-5-carboxylate
Reagent Hydrazine Hydrate (1.1-1.5 equiv.)Hydrazine Hydrate (2-10 equiv.)
Solvent Ethanol/Acetic Acid (100:1)Ethanol or Methanol
Temperature 0°C to Room TemperatureReflux
Reaction Time 15 hours3-12 hours (TLC monitored)
Work-up Aqueous NaHCO₃ wash, EtOAc extractionCooling, filtration, washing with cold ethanol
Purification Concentration under reduced pressureRecrystallization (Ethanol or Chloroform/Petroleum Ether)

V. Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between common problems, their potential causes, and recommended solutions.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions LowYield Problem: Low Yield Observed low recovery of final product IncompleteReaction Incomplete Reaction LowYield:c->IncompleteReaction ProductLoss Product Loss During Work-up LowYield:c->ProductLoss Impurity Problem: Impurity Formation Presence of unwanted spots on TLC Impurity:c->IncompleteReaction SideReactions Side Reactions Impurity:c->SideReactions StalledReaction Problem: Stalled Reaction Incomplete conversion after expected time StalledReaction:c->IncompleteReaction PoorReagent Poor Reagent Quality StalledReaction:c->PoorReagent SuboptimalTemp Suboptimal Temperature StalledReaction:c->SuboptimalTemp PoorMixing Poor Mixing StalledReaction:c->PoorMixing IncreaseHydrazine Increase Hydrazine Equivalents IncompleteReaction->IncreaseHydrazine ExtendReflux Extend Reflux Time IncompleteReaction->ExtendReflux ControlTemp Ensure Accurate Temperature Control SideReactions->ControlTemp PurifyStartingMaterial Purify Starting Materials SideReactions->PurifyStartingMaterial OptimizeWorkup Optimize Work-up & Purification ProductLoss->OptimizeWorkup CheckReagents Verify Reagent Purity & Freshness PoorReagent->CheckReagents SuboptimalTemp->ControlTemp ImproveStirring Improve Stirring Efficiency PoorMixing->ImproveStirring

Caption: Interrelationship between problems, causes, and solutions in the synthesis.

VI. References

  • ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. Retrieved from --INVALID-LINK--

  • Bousquet, P. F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6799. --INVALID-LINK--

  • Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative)?. Retrieved from --INVALID-LINK--

  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. --INVALID-LINK--

  • Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. --INVALID-LINK--

  • Research Journal of Pharmacy and Technology. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. --INVALID-LINK--

  • MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. --INVALID-LINK--

  • Google Patents. (2020). A kind of preparation method of hydrazide kind compound. --INVALID-LINK--

  • PubMed. (2009). Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells. --INVALID-LINK--

  • PubMed Central. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. --INVALID-LINK--

  • ResearchGate. (2023). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. --INVALID-LINK--

References

Technical Support Center: Purification of 3-Methyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-methyl-1H-pyrazole-5-carbohydrazide. This document provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may arise during experimental work.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the successful outcome of subsequent reactions and for ensuring the biological activity and safety of the final products. However, its purification can present several challenges, from the removal of unreacted starting materials and by-products to issues with solubility and stability. This guide offers practical solutions and the underlying scientific principles to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities typically arise from the synthetic route, which usually involves the hydrazinolysis of ethyl 3-methyl-1H-pyrazole-5-carboxylate. Therefore, you should anticipate the presence of:

  • Unreacted Ethyl 3-methyl-1H-pyrazole-5-carboxylate: The starting ester may not have fully reacted.

  • Excess Hydrazine Hydrate: This reagent is often used in excess to drive the reaction to completion.

  • Regioisomers: Depending on the synthesis of the pyrazole ring, you might have the 5-methyl-1H-pyrazole-3-carbohydrazide isomer, which can be difficult to separate due to similar physical properties.[1][2]

  • Hydrolysis Product: The corresponding carboxylic acid could be present if the ester starting material was hydrolyzed or if the carbohydrazide degrades.

Q2: My purified product shows a low melting point and broad NMR peaks. What could be the issue?

A2: A low or broad melting point and poor NMR resolution are classic signs of impurities. The most likely culprits are residual solvents or unreacted starting materials. Ensure your product is thoroughly dried under vacuum. If the problem persists, residual hydrazine hydrate or the starting ester are strong possibilities that need to be addressed through further purification steps.

Q3: Is this compound stable under all conditions?

A3: No. The carbohydrazide functional group is generally stable in neutral conditions (pH 4-9). However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave it to the corresponding carboxylic acid and hydrazine.[3] It is also advisable to avoid excessive heat during purification, as thermal decomposition can occur.[4]

Q4: What is a good starting point for a recrystallization solvent?

A4: For pyrazole carbohydrazide derivatives, ethanol or a mixture of ethanol and water are common and effective choices for recrystallization.[5][6] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to induce crystallization of the pure compound.

Troubleshooting Guides

Guide 1: Low Yield After Purification

Low recovery of your target compound can be frustrating. This guide provides a systematic approach to diagnosing and resolving the issue.

Problem: You have a significantly lower than expected yield of this compound after recrystallization or column chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Poor Solubility in Recrystallization Solvent - Increase Solvent Volume: You may be using too little solvent to fully dissolve the compound, even when hot. - Try a Different Solvent System: Experiment with other polar solvents like methanol, isopropanol, or acetonitrile. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.[7]The solubility of pyrazole derivatives is highly dependent on the solvent and temperature. Finding the optimal solvent system where the compound is soluble when hot but sparingly soluble when cold is key to good recovery.[7]
Product Lost During Transfers - Minimize Transfers: Each transfer of the product from one vessel to another can result in material loss. - Rinse Glassware: Rinse all glassware that came into contact with your product with the mother liquor or fresh solvent and add it to the bulk solution before crystallization.Mechanical losses can significantly impact the final yield, especially on a small scale. Careful handling is crucial.
Premature Crystallization - Filter Hot: If your product is crystallizing in the funnel during a hot filtration step, pre-heat the funnel and filter paper. - Use a More Soluble Solvent: Choose a solvent in which your compound has slightly higher solubility at elevated temperatures.Rapid cooling can cause the product to crash out of solution prematurely, trapping impurities and leading to losses during filtration.
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before starting the work-up.If the starting ester is still present, it will not crystallize with the carbohydrazide, leading to a lower yield of the desired product.
Guide 2: Persistent Impurities After Recrystallization

If your product is still impure after a standard recrystallization, this guide offers more advanced strategies.

Problem: Your 1H NMR spectrum shows persistent peaks corresponding to the starting ester or other unknown impurities.

Troubleshooting Workflow:

start Impure Product after Recrystallization impurity_id Identify Impurity (NMR, TLC) start->impurity_id ester Starting Ester Impurity impurity_id->ester Ester hydrazine Hydrazine Impurity impurity_id->hydrazine Hydrazine regioisomer Regioisomer Impurity impurity_id->regioisomer Regioisomer other Other Impurities impurity_id->other Other ester_sol Solution: Second Recrystallization (Different Solvent System) ester->ester_sol ester_chrom Solution: Column Chromatography ester->ester_chrom hydrazine_wash Solution: Aqueous Wash or Slurry hydrazine->hydrazine_wash hydrazine_azeo Solution: Azeotropic Distillation (e.g., with xylene) hydrazine->hydrazine_azeo regio_chrom Solution: Column Chromatography (Normal or Reverse Phase) regioisomer->regio_chrom regio_salt Solution: Fractional Crystallization via Salt Formation regioisomer->regio_salt other_chrom Solution: Column Chromatography other->other_chrom start Crude Product initial_analysis Initial Analysis (TLC, NMR) start->initial_analysis recrystallization Recrystallization initial_analysis->recrystallization Major Product with Minor Impurities hydrazine_removal Aqueous Wash for Hydrazine Removal initial_analysis->hydrazine_removal Significant Hydrazine Present column_chromatography Column Chromatography initial_analysis->column_chromatography Complex Mixture / Regioisomers purity_check1 Check Purity recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure purity_check1->column_chromatography Still Impure hydrazine_removal->recrystallization purity_check2 Check Purity column_chromatography->purity_check2 purity_check2->recrystallization Needs Further Polishing purity_check2->pure_product Pure

References

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product. Our approach is grounded in established chemical principles and practical, field-tested experience.

Overview of the Synthesis

The synthesis of this compound is typically a two-step process. The first step involves the formation of the pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A common route is the reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate. The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate to form the desired this compound.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific challenges you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My yield of ethyl 3-methyl-1H-pyrazole-5-carboxylate in the first step is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the pyrazole ring formation step often stem from suboptimal reaction conditions or reagent quality. Here’s a breakdown of potential issues and their remedies:

  • Incomplete Reaction: The condensation reaction requires sufficient time to go to completion. Ensure you are stirring the reaction mixture for an adequate duration, typically around 15 hours at room temperature after the initial addition of hydrazine hydrate at 0 °C.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[3]

  • Side Reactions: The formation of regioisomers is a common issue in pyrazole synthesis.[4][5] While the reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate generally favors the desired 3-methyl isomer, deviations in temperature or pH can lead to the formation of the 5-methyl isomer. Maintaining a low temperature (0 °C) during the initial addition of hydrazine hydrate is crucial.

  • pH of the Reaction Mixture: While not always explicitly stated as a critical parameter for this specific synthesis in the provided results, the pH can influence the reactivity of hydrazine. In some pyrazole syntheses, acidic conditions are favorable, but an excessively low pH can protonate the hydrazine, rendering it non-nucleophilic.[6] A small amount of acetic acid is sometimes used in similar reactions.[1][2]

  • Workup and Extraction: Inefficient extraction during the workup can lead to significant product loss. Ensure you are using an appropriate solvent like ethyl acetate and performing multiple extractions (e.g., 3 x 50 mL) to maximize the recovery of your product from the aqueous layer.[1][2]

Question 2: During the hydrazinolysis of ethyl 3-methyl-1H-pyrazole-5-carboxylate, I am getting a poor yield of the desired carbohydrazide. What can I do to optimize this step?

Answer: The conversion of the ester to the carbohydrazide is a critical step that can be influenced by several factors. Here are some key areas to focus on for yield improvement:

  • Stoichiometry of Hydrazine Hydrate: Using a significant excess of hydrazine hydrate is one of the most effective ways to drive the reaction to completion and improve the yield.[3] Ratios of 10 to 20 times the molar amount of the ester have been reported to be successful.[3] This excess also helps to prevent the formation of dimer byproducts.[3]

  • Reaction Temperature and Time: Refluxing the reaction mixture is a common practice to accelerate the rate of hydrazinolysis.[3][7][8] The optimal reflux time can vary, so it is essential to monitor the reaction by TLC until the starting ester spot disappears.[3][8] Typical reflux times range from a few hours to overnight.[3][7]

  • Choice of Solvent: Ethanol and methanol are the most commonly used solvents for this reaction.[3][7][8] Using a minimal volume of dry ethanol to dissolve the ester can be beneficial.[3]

  • Product Isolation: Upon cooling the reaction mixture, the this compound often precipitates as a white solid.[3] If no precipitate forms, concentrating the reaction mixture to remove the solvent can induce crystallization.[3] Washing the filtered product with a small amount of cold ethanol can help remove impurities.[3]

Question 3: I am observing the formation of an unexpected byproduct in my final product. What could it be and how can I avoid it?

Answer: The formation of byproducts can be a frustrating issue. Here are some possibilities and preventive measures:

  • Dimer Formation: As mentioned earlier, if an insufficient amount of hydrazine hydrate is used during the hydrazinolysis step, the initially formed hydrazide can react with another molecule of the starting ester, leading to the formation of a dimeric impurity. The use of a large excess of hydrazine hydrate is the most effective way to suppress this side reaction.[3]

  • Unreacted Starting Material: The presence of unreacted ethyl 3-methyl-1H-pyrazole-5-carboxylate in your final product indicates an incomplete reaction. To address this, you can increase the reaction time, temperature, or the excess of hydrazine hydrate.[3] Careful monitoring by TLC is crucial to ensure the complete consumption of the starting ester.[8]

  • Hydrolysis of the Ester: Although less common under these conditions, some hydrolysis of the ester back to the carboxylic acid might occur if there is a significant amount of water present and the reaction is run for an extended period at high temperatures. Using anhydrous solvents can help minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the role of the excess hydrazine hydrate in the second step?

A1: The large excess of hydrazine hydrate serves two primary purposes. Firstly, it acts as a nucleophile to attack the carbonyl carbon of the ester, leading to the formation of the hydrazide. Secondly, by Le Chatelier's principle, the high concentration of one reactant drives the equilibrium towards the product side, ensuring a more complete conversion of the ester. It also minimizes the potential for the newly formed hydrazide to act as a nucleophile itself and react with the starting ester to form a dimer.[3]

Q2: How can I effectively monitor the progress of both reaction steps?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.[3][8] For the first step, you can track the disappearance of the ethyl 2,4-dioxovalerate spot and the appearance of the ethyl 3-methyl-1H-pyrazole-5-carboxylate spot. In the second step, you will monitor the disappearance of the ester spot and the appearance of the more polar carbohydrazide spot. A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used.

Q3: What are the recommended purification methods for the final product?

A3: Recrystallization is a common and effective method for purifying this compound.[8] Ethanol or methanol are often suitable solvents for recrystallization.[3] The crude product can be dissolved in a minimum amount of the hot solvent and then allowed to cool slowly to form pure crystals.

Q4: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A4: Yes, hydrazine hydrate is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It is corrosive, toxic, and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and a catalytic amount of acetic acid, cool the flask to 0 °C in an ice bath.[1][2]

  • Slowly add hydrazine monohydrate (1.5 equivalents) dropwise to the cooled solution while maintaining the temperature at 0 °C.[1][2]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 hours.[1][2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.[1][2]

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1][2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-methyl-1H-pyrazole-5-carboxylate.[1][2] The product can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a minimal amount of ethanol.[3]

  • Add a large excess of hydrazine hydrate (10-20 equivalents) to the solution.[3]

  • Heat the reaction mixture to reflux and maintain the reflux for a period determined by TLC monitoring (typically 3-17 hours).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may crystallize out of the solution upon cooling. If not, concentrate the solution under reduced pressure to induce crystallization.[3]

  • Filter the solid product and wash it with a small amount of cold ethanol.[3]

  • Dry the purified this compound.

Data Summary

ParameterStep 1: Pyrazole FormationStep 2: Hydrazinolysis
Key Reagents Ethyl 2,4-dioxovalerate, Hydrazine HydrateEthyl 3-methyl-1H-pyrazole-5-carboxylate, Hydrazine Hydrate
Solvent Ethanol/Acetic Acid[1][2]Ethanol or Methanol[3][7][8]
Temperature 0 °C to Room Temperature[1][2]Reflux[3][7][8]
Reaction Time ~15 hours[1][2]3-17 hours (TLC monitored)[3]
Key Optimization Slow addition of hydrazine at 0 °C, proper workupLarge excess of hydrazine hydrate (10-20 eq.)[3]

Visualizing the Workflow

To provide a clearer understanding of the troubleshooting process, the following diagram illustrates the decision-making flow when encountering low yield issues.

TroubleshootingWorkflow start Low Yield of This compound step1_check Low Yield in Step 1 (Pyrazole Formation)? start->step1_check Analyze step2_check Low Yield in Step 2 (Hydrazinolysis)? step1_check->step2_check No incomplete_rxn1 Incomplete Reaction? (Check TLC) step1_check->incomplete_rxn1 Yes side_rxn1 Side Reactions? (Regioisomers) step1_check->side_rxn1 Yes workup_issue Workup/Extraction Inefficient? step1_check->workup_issue Yes incomplete_rxn2 Incomplete Reaction? (Check TLC) step2_check->incomplete_rxn2 Yes dimer_formation Dimer Formation? step2_check->dimer_formation Yes conditions_suboptimal Suboptimal Conditions? step2_check->conditions_suboptimal Yes solution1a Increase Reaction Time Monitor by TLC incomplete_rxn1->solution1a solution1b Control Temperature (Add Hydrazine at 0°C) side_rxn1->solution1b solution1c Optimize Extraction (Multiple Extractions) workup_issue->solution1c end_node Improved Yield solution1a->end_node solution1b->end_node solution1c->end_node solution2a Increase Reflux Time Monitor by TLC incomplete_rxn2->solution2a solution2b Increase Excess of Hydrazine Hydrate (10-20x) dimer_formation->solution2b solution2c Ensure Reflux Temperature Use Anhydrous Solvent conditions_suboptimal->solution2c solution2a->end_node solution2b->end_node solution2c->end_node

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Common Issues in the Characterization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 4, 2026

Introduction

Welcome to the Technical Support Center for the characterization of pyrazole compounds. Pyrazoles are a cornerstone of medicinal chemistry and drug development, valued for their diverse biological activities.[1][2][3][4][5] However, their unique structural features, such as the presence of two adjacent nitrogen atoms, can present significant challenges during synthesis and characterization.[2] This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the experimental analysis of these important heterocyclic compounds. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying scientific principles.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. However, the spectra of pyrazoles can often be complex and challenging to interpret.

FAQ 1: Why do the proton signals for my symmetrically substituted pyrazole appear as a single peak instead of the expected distinct multiplets?

Answer: This is a classic issue arising from tautomerism , a form of isomerism involving the migration of a proton. In the case of pyrazole, the N-H proton can reside on either of the two nitrogen atoms. If the pyrazole is symmetrically substituted at the 3 and 5 positions, this rapid proton exchange renders the 3- and 5-positions (and their attached protons or substituents) chemically equivalent on the NMR timescale.[6][7]

Causality: The rate of proton exchange is often faster than the NMR instrument's ability to distinguish between the two tautomeric forms. Consequently, the instrument "sees" an averaged structure, leading to a simplified spectrum.[8]

Troubleshooting Protocol:

  • Low-Temperature NMR: By lowering the temperature of the NMR experiment, you can slow down the rate of proton exchange.[6][7] If the exchange rate becomes slow enough on the NMR timescale, you may be able to "freeze out" the individual tautomers and observe separate signals for the 3- and 5-positions.

  • Solvent Effects: The choice of NMR solvent can influence the tautomeric equilibrium. Aprotic, non-polar solvents may favor one tautomer over another, or slow the exchange rate. Conversely, protic solvents or those capable of hydrogen bonding can facilitate proton exchange, leading to averaged signals.[9] Experimenting with different solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can sometimes resolve overlapping peaks.[9]

  • 2D NMR Techniques: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. These experiments correlate proton signals with their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC). This can help in assigning the carbon skeleton even if the proton signals are ambiguous.

FAQ 2: My 1H NMR spectrum shows broad peaks, especially for the N-H proton. What could be the cause?

Answer: Broadening of the N-H proton signal in pyrazoles is common and can be attributed to several factors:

  • Quadrupolar Relaxation: Nitrogen-14 (the most abundant isotope of nitrogen) has a nuclear spin of I=1, making it a quadrupolar nucleus. This can lead to efficient relaxation and broadening of the signals of adjacent protons.

  • Intermediate Proton Exchange: If the rate of proton exchange between the two nitrogen atoms is on a similar timescale to the NMR experiment, it can lead to significant peak broadening.

  • Presence of Water: Traces of water in the NMR solvent can lead to exchange with the N-H proton, causing its signal to broaden or even disappear.[9]

Troubleshooting Workflow:

G start Broad N-H Peak Observed check_water D₂O Exchange Experiment start->check_water dry_solvent Use Freshly Dried NMR Solvent check_water->dry_solvent Peak Disappears low_temp Run Low-Temperature NMR check_water->low_temp Peak Persists conclusion Peak Sharpened or Identified dry_solvent->conclusion n15_nmr Consider ¹⁵N NMR low_temp->n15_nmr Broadening Decreases low_temp->conclusion Peak Sharpens n15_nmr->conclusion

Caption: Troubleshooting workflow for broad N-H peaks in pyrazole NMR.

Detailed Steps:

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. If the broad peak disappears, it confirms that it was an exchangeable proton (N-H or O-H).[9]

  • Use Anhydrous Solvent: Ensure your NMR solvent is dry. Using a freshly opened ampule or solvent stored over molecular sieves can minimize water contamination.[9]

  • Variable Temperature NMR: As with tautomerism, acquiring spectra at different temperatures can help. Lowering the temperature may slow exchange and sharpen the peak, while increasing the temperature might coalesce rotameric signals if they are the cause of complexity.[9]

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of pyrazole compounds. However, their fragmentation patterns can be complex.

FAQ 3: I've synthesized two regioisomers of a pyrazole, but they have very similar mass spectra. How can I differentiate them?

Answer: While regioisomers will have the identical molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can exhibit subtle but reproducible differences.[10] The position of substituents can influence the stability of fragment ions.[11]

Key Fragmentation Pathways for Pyrazoles:

FragmentationDescription
Loss of N₂ A common fragmentation pathway for many nitrogen-containing heterocycles.
Loss of HCN Cleavage of the pyrazole ring can lead to the loss of a neutral hydrogen cyanide molecule.
Side-chain Fragmentation The fragmentation of substituent groups on the pyrazole ring can be highly informative.

Troubleshooting Strategies:

  • High-Resolution Mass Spectrometry (HRMS): While HRMS won't differentiate isomers, it is crucial to confirm the elemental composition and rule out the presence of impurities with the same nominal mass.

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), you can generate a unique fragmentation fingerprint for each isomer. The relative abundances of the daughter ions can be used for differentiation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupling mass spectrometry with gas chromatography can be a powerful approach.[10] Even if the mass spectra are similar, the isomers may have different retention times on the GC column, allowing for their separation and individual analysis.[10] The use of Kovats retention indices can provide a more reliable identification than retention time alone.[10]

Illustrative Fragmentation Diagram:

G parent Molecular Ion (M⁺˙) frag1 [M - N₂]⁺˙ parent->frag1 - N₂ frag2 [M - HCN]⁺˙ parent->frag2 - HCN frag3 [M - R]⁺ parent->frag3 - R (substituent) sub_frag Further Fragmentation frag1->sub_frag frag2->sub_frag frag3->sub_frag

Caption: Common fragmentation pathways of pyrazole compounds in MS.

Section 3: Chromatography (HPLC & GC)

Chromatographic techniques are vital for the purification and purity assessment of pyrazole compounds.

FAQ 4: I'm struggling to separate two pyrazole regioisomers using Reverse-Phase HPLC. What can I do to improve the separation?

Answer: Separating regioisomers of pyrazoles can be challenging due to their similar physicochemical properties.[10] Here are several parameters you can adjust to optimize your separation:

Method Development Workflow for Isomer Separation:

G start Poor Isomer Separation solvent Modify Mobile Phase (ACN vs. MeOH, pH, Additives) start->solvent column Change Column Chemistry (e.g., C18, Phenyl-Hexyl, Cyano) solvent->column temp Adjust Column Temperature column->temp gradient Optimize Gradient Profile temp->gradient end Baseline Separation Achieved gradient->end

Caption: A logical workflow for HPLC method development to separate pyrazole isomers.

Detailed Optimization Steps:

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[12]

    • pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of pyrazoles, which are basic compounds. A systematic screen of pH values (e.g., from 3 to 8) is recommended.

    • Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.[12]

  • Stationary Phase:

    • If a standard C18 column is not providing adequate separation, consider columns with different selectivities. A phenyl-hexyl column, for instance, can offer different interactions with the aromatic pyrazole ring.

  • Temperature:

    • Varying the column temperature can affect both retention times and selectivity. Running the separation at both sub-ambient and elevated temperatures is worth exploring.

  • Gradient Optimization:

    • If using a gradient, adjusting the slope can improve the resolution of closely eluting peaks. A shallower gradient will provide more time for the isomers to separate.

Section 4: Synthesis and Purification

Issues in characterization often stem from challenges during the synthesis and purification stages.

FAQ 5: My pyrazole synthesis is yielding a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common problem in pyrazole synthesis, particularly in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds. Several strategies can be employed to favor the formation of the desired isomer:

Strategies to Enhance Regioselectivity:

StrategyMechanism of Action
Solvent Choice Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can influence the reaction pathway and improve regioselectivity.[13]
pH Control Adjusting the pH of the reaction can favor the formation of one regioisomer over the other.[13]
Steric Hindrance Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to form a single isomer.[13]
Use of Surrogates Employing 1,3-dicarbonyl surrogates like β-enaminones can provide a more controlled reaction.[13]

References

side reactions to consider when synthesizing 3-methyl-1H-pyrazole-5-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1H-pyrazole-5-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically follows a two-step process. The first step involves the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative to form the pyrazole ring. The second step is the conversion of the resulting pyrazole ester into the desired carbohydrazide. While seemingly straightforward, each step is prone to specific side reactions that can impact yield, purity, and even the identity of the final product.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Carbohydrazide Formation A Ethyl Acetoacetate (or other 1,3-dicarbonyl) C Ethyl 3-methyl-1H-pyrazole-5-carboxylate A->C Cyclocondensation B Hydrazine Hydrate B->C D Ethyl 3-methyl-1H-pyrazole-5-carboxylate F This compound D->F Hydrazinolysis E Hydrazine Hydrate E->F

General synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and offers practical solutions based on chemical principles.

Step 1: Pyrazole Ring Formation (Knorr Synthesis)
Problem 1: Low or No Yield of the Desired Pyrazole Ester

Question: I am getting a very low yield of ethyl 3-methyl-1H-pyrazole-5-carboxylate. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the Knorr pyrazole synthesis can stem from several factors related to reactants, reaction conditions, and workup procedures.

  • Potential Cause: Incorrect pH.

    • Explanation: The reaction is typically acid-catalyzed. However, if the medium is too acidic, the hydrazine will be protonated, reducing its nucleophilicity and hindering the initial attack on the dicarbonyl compound[1]. Conversely, if the medium is not sufficiently acidic, the dehydration steps of the cyclization may be slow.

    • Suggested Solution: A common practice is to use a solvent system like ethanol with a catalytic amount of acetic acid[2]. If you suspect the pH is too low, consider using a milder acid or a buffer system. A slight excess of the 1,3-dicarbonyl compound can also help drive the reaction to completion[1].

  • Potential Cause: Suboptimal Solvent.

    • Explanation: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. While ethanol is commonly used, polar aprotic solvents like DMF or DMSO can sometimes be more effective[1].

    • Suggested Solution: If yield is poor in ethanol, consider switching to DMF or DMSO. Be aware that higher boiling point solvents may require adjustments to the reaction temperature and time.

  • Potential Cause: Inefficient Workup.

    • Explanation: The pyrazole product may have some water solubility. During the workup, if the product is not efficiently extracted from the aqueous layer, significant loss can occur.

    • Suggested Solution: After neutralizing the reaction mixture, ensure thorough extraction with a suitable organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery[2].

Problem 2: Formation of Regioisomers

Question: My NMR analysis indicates a mixture of two pyrazole isomers. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a well-known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines[3][4]. The regioselectivity is influenced by the steric and electronic properties of the substituents, as well as the reaction conditions.

  • Explanation of Regioselectivity: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups of the 1,3-dicarbonyl compound. The preferred site of attack determines the final substitution pattern on the pyrazole ring.

Regioisomer_Formation A Unsymmetrical 1,3-Diketone C Pathway A D Pathway B B Substituted Hydrazine E Regioisomer 1 C->E Attack at C1 F Regioisomer 2 D->F Attack at C3

Formation of regioisomers in pyrazole synthesis.
  • Controlling Regioselectivity:

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly improve regioselectivity in favor of the desired isomer[5]. These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group[5].

    • pH Control: As with yield, pH can influence regioselectivity. Acidic conditions can favor the formation of one isomer over the other[6]. Experimenting with different acid catalysts (e.g., HCl, H2SO4, p-TsOH) may be beneficial[5].

    • Reactant Stoichiometry: Varying the ratio of the diketone to the hydrazine has also been reported to affect the regioisomeric ratio[3].

  • Separation and Characterization:

    • If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography on silica gel[7][8].

    • Characterization and differentiation of the isomers can be achieved using spectroscopic techniques such as 1H and 13C NMR, and NOESY experiments can be particularly useful for confirming the spatial relationships between substituents[7][9].

Step 2: Carbohydrazide Formation (Hydrazinolysis of the Ester)
Problem 3: Incomplete Conversion of the Ester to the Carbohydrazide

Question: I am observing a significant amount of unreacted ethyl 3-methyl-1H-pyrazole-5-carboxylate in my reaction mixture after attempting to form the carbohydrazide. How can I drive the reaction to completion?

Answer:

The conversion of an ester to a carbohydrazide is a nucleophilic acyl substitution reaction. Incomplete conversion is often due to insufficient reactivity or suboptimal reaction conditions.

  • Potential Cause: Insufficient Hydrazine.

    • Explanation: While a stoichiometric amount of hydrazine is theoretically sufficient, using an excess can help drive the equilibrium towards the product side.

    • Suggested Solution: Increase the molar ratio of hydrazine hydrate to the pyrazole ester. Ratios of 2:1 or even higher are sometimes employed[10].

  • Potential Cause: Low Reaction Temperature or Short Reaction Time.

    • Explanation: The hydrazinolysis of esters can be slow at room temperature.

    • Suggested Solution: Heating the reaction mixture is typically necessary. Refluxing in a suitable solvent like ethanol for several hours is a common procedure[10][11]. Monitor the reaction progress by TLC to determine the optimal reaction time.

Problem 4: Formation of N-Acyl Hydrazide Byproducts

Question: I am seeing byproducts that appear to be acylated on the hydrazine moiety. How can this happen and how can I prevent it?

Answer:

The formation of N-acyl hydrazide byproducts can occur if there are other acylating agents present or if the desired carbohydrazide reacts further.

  • Potential Cause: Reaction with Carboxylic Acid Impurities.

    • Explanation: If the starting pyrazole ester was synthesized from a carboxylic acid and not fully purified, residual acid could react with the hydrazine to form an unwanted hydrazide.

    • Suggested Solution: Ensure the purity of the starting ethyl 3-methyl-1H-pyrazole-5-carboxylate. If necessary, purify it by recrystallization or column chromatography before proceeding to the hydrazinolysis step.

  • Potential Cause: Dimerization or Polymerization.

    • Explanation: Under certain conditions, the newly formed carbohydrazide could potentially react with another molecule of the starting ester, leading to dimeric or oligomeric byproducts. While less common, this can be a concern at high concentrations and temperatures.

    • Suggested Solution: Maintain a reasonable dilution of the reaction mixture. Add the hydrazine hydrate dropwise to the solution of the ester to avoid high local concentrations of the nucleophile.

Problem 5: Hydrolysis of the Ester or Carbohydrazide

Question: My final product is contaminated with 3-methyl-1H-pyrazole-5-carboxylic acid. What is causing this hydrolysis?

Answer:

The presence of the carboxylic acid indicates that hydrolysis of either the starting ester or the product carbohydrazide has occurred.

  • Potential Cause: Presence of Water and Acid/Base.

    • Explanation: Both esters and hydrazides can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions, especially in the presence of water and at elevated temperatures[12][13].

    • Suggested Solution:

      • Use anhydrous solvents if possible, although hydrazine hydrate is a common reagent and introduces water.

      • Carefully control the pH of the reaction mixture. Avoid strongly acidic or basic conditions during the reaction and workup.

      • If the reaction is performed in an alcoholic solvent, ensure it is of high purity and dry.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when working with hydrazine hydrate?

A1: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q2: How can I purify the final this compound product?

A2: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If impurities persist, column chromatography on silica gel may be necessary.

Q3: Can I use a different hydrazine derivative to synthesize a substituted carbohydrazide?

A3: Yes, using a substituted hydrazine (e.g., phenylhydrazine) in the second step would lead to the corresponding N-substituted carbohydrazide. However, be aware that this can introduce another layer of complexity and potential side reactions.

Q4: What are the typical spectroscopic signatures I should look for to confirm the formation of the carbohydrazide?

A4:

  • ¹H NMR: You should see the disappearance of the ethyl group signals (a quartet and a triplet) from the starting ester and the appearance of new signals corresponding to the -NHNH₂ protons.

  • IR Spectroscopy: Look for the disappearance of the ester C=O stretch (typically around 1700-1730 cm⁻¹) and the appearance of the amide/hydrazide C=O stretch (usually at a lower wavenumber, around 1630-1680 cm⁻¹), as well as N-H stretching bands.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the desired carbohydrazide.

Q5: Are there alternative methods for synthesizing pyrazole-5-carbohydrazides?

A5: Yes, one alternative involves the synthesis of a pyrazolo[3,4-d][9][14]oxazin-4-one intermediate, which can then be reacted with hydrazine hydrate to yield the desired carbohydrazide[15]. This can sometimes be a more efficient route, especially if direct hydrazinolysis of the ester proves problematic[15].

IV. References

  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: --INVALID-LINK--

  • (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics. Available from: --INVALID-LINK--

  • (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available from: --INVALID-LINK--

  • (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. Scribd. Available from: --INVALID-LINK--

  • (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available from: --INVALID-LINK--

  • (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • (n.d.). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. PubMed. Available from: --INVALID-LINK--

  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: --INVALID-LINK--

  • (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: --INVALID-LINK--

  • (n.d.). Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride. Benchchem. Available from: --INVALID-LINK--

  • (n.d.). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Acta Chimica Slovenica. Available from: --INVALID-LINK--

  • (n.d.). Formation of Amides From Esters. Master Organic Chemistry. Available from: --INVALID-LINK--

  • (2021). Synthesis of Amides. Chemistry LibreTexts. Available from: --INVALID-LINK--

  • (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. Available from: --INVALID-LINK--

  • (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry. Available from: --INVALID-LINK--

  • (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: --INVALID-LINK--

  • (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. Available from: --INVALID-LINK--

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: --INVALID-LINK--

  • (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: --INVALID-LINK--

  • (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry. Available from: --INVALID-LINK--

  • (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. Available from: --INVALID-LINK--

  • (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents. Available from: --INVALID-LINK--

  • (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available from: --INVALID-LINK--

References

addressing inconsistencies in molecular docking results of pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Molecular Docking of Pyrazole Compounds

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds in molecular docking simulations. This guide is designed to address the common inconsistencies and challenges that arise when docking these important heterocyclic scaffolds. Pyrazoles are prevalent in medicinal chemistry, but their unique electronic and structural properties, such as tautomerism, present specific hurdles for computational modeling.[1][2][3][4]

This resource provides in-depth, actionable troubleshooting guides and protocols. My goal is to move beyond simple step-by-step instructions and explain the underlying scientific principles, empowering you to make informed decisions in your research and trust your computational results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the docking of pyrazole derivatives.

Q1: Why do my docking runs with different pyrazole derivatives give wildly inconsistent binding poses, even for structurally similar molecules?

A: This is a classic problem often rooted in the specific chemistry of the pyrazole ring itself. The two most common culprits are:

  • Unaccounted Tautomerism: The pyrazole ring can exist in different tautomeric states, where a proton shifts between the two adjacent nitrogen atoms.[3][4] Each tautomer has a different hydrogen bond donor/acceptor pattern. If you only model one form, you might be using the biologically irrelevant one, leading to incorrect and unstable poses.

  • Incorrect Protonation State: Depending on the pH and the local microenvironment of the protein's active site, the pyrazole ring can be protonated or neutral. An incorrect assignment will drastically alter the electrostatic interactions and, consequently, the binding mode.

Q2: My docking scores show no correlation with my experimental binding affinities (e.g., IC50, Ki). What is the most likely cause?

A: This points to a limitation in the scoring function or an oversimplification of the biological system. Key factors include:

  • Scoring Function Inaccuracy: Standard scoring functions are generalized and may not be well-parameterized for the specific interactions dominated by nitrogen-containing heterocycles.[5][6][7] They can struggle to accurately capture the energetics of specific hydrogen bonds or π-π stacking interactions involving the pyrazole ring.

  • Neglect of Key Water Molecules: Water molecules in the active site can form crucial bridging interactions between the ligand and the protein.[8][9][10] Treating the binding site as a simple vacuum by deleting all waters is a common oversimplification that can lead to a disconnect between predicted scores and experimental reality.[11]

  • Protein Flexibility: Standard docking often treats the protein as a rigid entity. If your pyrazole compounds induce a conformational change in the protein upon binding (induced fit), a rigid-receptor docking protocol will fail to capture the true binding event and produce unreliable scores.

Q3: How do I correctly prepare my pyrazole ligand for docking? Is there a standard protocol?

A: Proper ligand preparation is arguably the most critical step for obtaining meaningful results with pyrazoles. A robust protocol involves more than just generating a 3D structure. You must:

  • Generate Tautomers: Systematically generate all possible and energetically plausible tautomers of the pyrazole ring.[3][4]

  • Determine Protonation States: Use a reliable tool (like Schrödinger's Epik, ChemAxon's pKa calculator, or similar) to predict the likely protonation states at a relevant physiological pH (e.g., 7.4).

  • Energy Minimize All States: Perform a thorough geometry optimization (energy minimization) on each generated tautomer and protonation state using a quantum mechanics (QM) method or a high-quality molecular mechanics force field.

  • Dock All Relevant Forms: Dock all the low-energy, distinct tautomeric and protonation forms as separate ligands. The correct form should yield a significantly better score and a more chemically sensible binding pose.

Q4: Should I be using a specific docking software for pyrazole compounds?

A: No single docking program is universally superior for all targets or ligand classes.[12] The accuracy of any program is system-dependent.[13] For pyrazoles, a better strategy than relying on a single program is Consensus Docking . This approach involves docking your compounds with multiple different programs (e.g., AutoDock Vina, Glide, GOLD) that use different search algorithms and scoring functions.[14][15][16] True positive hits will often score well and adopt similar binding poses across multiple programs, while false positives are typically inconsistent. This method helps to average out the biases inherent in any single scoring function.[14]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Inconsistent or Non-Reproducible Docking Poses

You run the same pyrazole ligand through your docking workflow multiple times and get different top-scoring poses, or very similar analogs give completely different binding modes.

G Start Inconsistent Poses Detected Check_Ligand Step 1: Verify Ligand Preparation Start->Check_Ligand Check_Tautomer Were all relevant tautomers and protonation states docked? Check_Ligand->Check_Tautomer Fix_Ligand Action: Re-run ligand preparation. Generate and dock all energetically accessible states. Check_Tautomer->Fix_Ligand No Check_Receptor Step 2: Assess Receptor and Search Space Check_Tautomer->Check_Receptor Yes Fix_Ligand->Check_Receptor Check_Grid Is the grid box size adequate? Is it centered correctly? Check_Receptor->Check_Grid Fix_Grid Action: Re-define grid to be ~5-6 Å around the known binder's location. Ensure it covers the entire binding cavity. Check_Grid->Fix_Grid No Check_Algo Step 3: Evaluate Search Algorithm Parameters Check_Grid->Check_Algo Yes Fix_Grid->Check_Algo Check_Exhaust Is the 'exhaustiveness' or number of runs/evaluations high enough? Check_Algo->Check_Exhaust Fix_Exhaust Action: Increase exhaustiveness parameter (e.g., in Vina) or number of docking runs to ensure better sampling of conformational space. Check_Exhaust->Fix_Exhaust No Result Consistent Poses Achieved Check_Exhaust->Result Yes Fix_Exhaust->Result

Caption: Troubleshooting flowchart for inconsistent docking poses.

Protocol 1.1: Comprehensive Pyrazole Ligand Preparation

Causality: The PDBQT file format used by programs like AutoDock does not store bond order information, which can lead to misinterpretation of the pyrazole ring's aromaticity and planarity if not prepared correctly.[17] Furthermore, failing to account for the correct tautomer is a primary source of error.

  • Obtain 2D Structure: Start with a 2D representation (e.g., SMILES string or drawn in ChemDraw/MarvinSketch).

  • Generate Tautomers/Protonation States: Use a validated tool like Schrödinger's LigPrep or an equivalent open-source program to generate all likely states at pH 7.0 ± 2.0.

  • Convert to 3D and Minimize: For each generated state, convert the structure to 3D. Perform an energy minimization. For highest accuracy, use a QM method (like DFT with a B3LYP functional); for higher throughput, a robust molecular mechanics force field (e.g., MMFF94s) is acceptable.

  • Assign Charges: Calculate and assign partial atomic charges for each minimized structure. Use a high-quality method like AM1-BCC or RESP charges if computationally feasible.

  • Save as Individual Files: Save each distinct, low-energy tautomer/protonation state as a separate, ready-to-dock file (e.g., mol2, sdf, or pdbqt). Treat each one as a unique ligand in your docking experiment.

Protocol 1.2: Receptor Preparation and Validation

Causality: A poorly prepared receptor can lead to inconsistent results. Missing atoms, incorrect protonation of key residues (like Histidine), or clashes can prevent the ligand from settling into a stable pose.[18][19]

  • Initial Cleanup: Start with a high-resolution crystal structure (<2.5 Å). Remove all non-essential components: solvent molecules (except for specific, conserved waters, see Guide 2), ions, and co-factors not relevant to your binding hypothesis.[18][19]

  • Add Hydrogens: Add hydrogen atoms, as they are typically not resolved in crystal structures.[19] This is a critical step for defining the hydrogen bond network.

  • Optimize H-Bond Network: Use a tool like Schrödinger's Protein Preparation Wizard or PDB2PQR to optimize the orientation of hydroxyl groups, Asn/Gln sidechains, and the protonation state of His residues to maximize hydrogen bonding.

  • Perform Restrained Minimization: Run a brief, restrained energy minimization on the prepared structure. This step relaxes any strain introduced during the preparation process (e.g., from adding hydrogens) without significantly altering the backbone coordinates. Only hydrogen atoms and side chains should be allowed to move.

  • Validation (Self-Validating Step): If your PDB structure contains a co-crystallized ligand, remove it and re-dock it into the prepared receptor.[20][21] A successful preparation and valid docking protocol should reproduce the experimental binding pose with a Root-Mean-Square Deviation (RMSD) of less than 2.0 Å.[20][22][23]

Guide 2: Issue - Poor Correlation Between Docking Scores and Experimental Activity

Your docking scores rank compounds in an order that does not match their measured biological activity. Potent compounds get poor scores, and inactive compounds rank highly.

G Start Poor Score-Activity Correlation Consensus Step 1: Implement Consensus Docking Start->Consensus Consensus_Detail Action: Dock ligands with 2-3 different programs (e.g., Vina, Glide, GOLD). Average the rank or score for each compound. Prioritize compounds that consistently score well. Consensus->Consensus_Detail Water Step 2: Investigate Role of Bridging Water Molecules Consensus_Detail->Water Water_Detail Action: Identify conserved water molecules in the active site from multiple crystal structures. Perform docking runs with and without these key waters and compare results. Water->Water_Detail Post_Process Step 3: Use Post-Docking Refinement / Rescoring Water_Detail->Post_Process Post_Process_Detail Action: Take top poses from docking and rescore using more computationally expensive methods like MM/GBSA or MM/PBSA. These provide a more accurate estimate of binding free energy. Post_Process->Post_Process_Detail Result Improved Correlation Achieved Post_Process_Detail->Result

Caption: Workflow for improving score-activity correlation.

Protocol 2.1: A Consensus Docking and Scoring Workflow

Causality: All scoring functions are approximations.[6][24] By combining the results from multiple, distinct scoring functions, you can mitigate the inherent biases of any single one and improve the chances of identifying true binders.[12][14]

  • Select Diverse Docking Programs: Choose 2-4 docking programs that utilize different principles. For example, combine AutoDock Vina (empirical force field), GOLD (genetic algorithm), and Glide (hierarchical search).[14][16]

  • Perform Independent Docking: Using your fully prepared ligands and receptor, perform a complete docking run for your compound series with each selected program.

  • Collate and Rank Results: For each program, extract the top score for each compound and rank the compounds from best (rank 1) to worst.

  • Calculate Consensus Score: A simple and effective method is to average the ranks. For each compound, sum its rank from each program and divide by the number of programs used. A lower average rank indicates a more consistently high-scoring compound.

  • Self-Validation: Plot the consensus rank against the experimental activity (e.g., pIC50). A successful consensus protocol should yield a better correlation (e.g., a higher Spearman's rank correlation coefficient) than any of the individual docking programs alone.

Table 1: Hypothetical Consensus Docking Results

Compound IDExperimental pIC50Vina Score (Rank)Glide Score (Rank)GOLD Score (Rank)Average Rank (Consensus)
PYR-0018.5-10.2 (1)-9.8 (2)75.1 (1)1.33
PYR-0027.9-9.5 (3)-10.1 (1)72.3 (3)2.33
PYR-0037.1-9.8 (2)-8.5 (5)73.5 (2)3.00
PYR-0046.2-8.1 (5)-9.1 (3)68.0 (4)4.00
PYR-0055.5-8.9 (4)-8.8 (4)65.5 (5)4.33

In this example, while Vina and Glide disagree on the top compound, the consensus rank correctly identifies PYR-001 as the most potent.

Protocol 2.2: Handling Key Active Site Water Molecules

Causality: Water molecules can mediate hydrogen bond networks that are critical for ligand binding.[10][25] Removing all waters is convenient but can eliminate the possibility of finding ligands that rely on these interactions.[11] Including all waters can lead to steric clashes and incorrect poses.[8] The key is to identify and retain only the structurally conserved, high-confidence water molecules.

  • Identify Conserved Waters: If multiple crystal structures of your target protein are available in the PDB, align them. Identify water molecules that appear in the same position across several structures, especially those forming hydrogen bonds to both the protein and a co-crystallized ligand. These are likely to be structurally important.

  • Thermodynamic Analysis (Optional): Use computational tools like WaterMap (Schrödinger) or Grid Inhomogeneous Solvation Theory (GIST) to calculate the thermodynamic properties of water molecules in the active site. Unstable, high-energy waters are likely to be displaced by a ligand, while stable, low-energy waters may be retained.

  • Perform Comparative Docking: Create two versions of your prepared receptor: one with no water molecules and one including only the 1-3 most conserved/stable water molecules.

  • Analyze Results: Dock your pyrazole library against both receptor models. Compare the top-scoring poses. If a compound forms a clear, stable, bridging hydrogen bond via the explicit water molecule and achieves a better score, this is strong evidence that the water-mediated interaction is important and the pose is more likely to be correct.

References

Technical Support Center: Strategies for Scaling Up the Production of 3-Methyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Methyl-1H-pyrazole-5-carbohydrazide is a pivotal building block in modern drug discovery and agrochemical synthesis, valued for its role as a versatile intermediate.[1][2] As research projects transition from bench-scale synthesis to pilot-plant production, researchers and process chemists face significant challenges in maintaining yield, purity, and safety. This technical support center is designed to provide in-depth, practical guidance for scaling up the production of this compound. We will move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and validated experimental procedures to ensure a successful and efficient scale-up campaign.

Section 1: Synthesis Overview & Key Control Points

The most reliable and scalable synthesis of this compound is a two-step process. The first step involves the classic Knorr pyrazole synthesis to form the stable ester intermediate, followed by a direct hydrazinolysis to yield the final product.[3][4]

  • Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Intermediate). This is a cyclocondensation reaction between ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) and hydrazine hydrate.[5]

  • Step 2: Synthesis of this compound. This step involves the nucleophilic acyl substitution of the ethyl ester intermediate with hydrazine hydrate.[6][7]

Controlling each stage is critical for the overall success of the process. The following workflow diagram highlights the key stages and decision points.

G cluster_0 Step 1: Pyrazole Ester Synthesis cluster_1 Step 2: Hydrazinolysis Start Starting Materials: - Ethyl 2,4-dioxovalerate - Hydrazine Hydrate Reaction1 Cyclocondensation (Knorr Synthesis) Start->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Key Control: - Temperature - Regioselectivity Purify1 Intermediate Purification (e.g., Recrystallization/Distillation) Workup1->Purify1 Intermediate Ethyl 3-methyl-1H- pyrazole-5-carboxylate Purify1->Intermediate Reaction2 Hydrazinolysis Intermediate->Reaction2 Input from Step 1 Isolation Product Isolation (Precipitation/Filtration) Reaction2->Isolation Key Control: - Reaction Time - Temperature Purify2 Final Purification (Recrystallization) Isolation->Purify2 FinalProduct 3-methyl-1H-pyrazole- 5-carbohydrazide Purify2->FinalProduct

Caption: Overall workflow for the two-step synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Which step is the most likely culprit? A1: While both steps are critical, the initial cyclocondensation (Step 1) is often the primary source of yield loss. The main issue is typically the formation of the undesired regioisomer, 5-methyl-1H-pyrazole-3-carboxylate, which can be difficult to separate and reduces the available amount of the correct intermediate for the subsequent step.[8] Always confirm the purity and isomeric ratio of your ethyl 3-methyl-1H-pyrazole-5-carboxylate intermediate before proceeding.

Q2: I'm observing two major spots on the TLC plate after the first reaction. What are they? A2: You are likely seeing the two possible regioisomers: ethyl 3-methyl-1H-pyrazole-5-carboxylate and ethyl 5-methyl-1H-pyrazole-3-carboxylate. The reaction of the unsymmetrical dicarbonyl starting material with hydrazine can lead to cyclization in two different ways.[9] Controlling the reaction conditions, particularly temperature and pH, is essential to favor the formation of the desired 5-carboxylate isomer.

Q3: Is it possible to perform this synthesis as a one-pot reaction? A3: While one-pot syntheses of pyrazoles from ketones and acid chlorides followed by hydrazine addition are known,[10] a two-step process is highly recommended for scaling up this specific molecule. Isolating and purifying the ester intermediate ensures that any impurities or regioisomers from the first step are removed, leading to a much cleaner and higher-yielding second step and simplifying the final purification.

Q4: What are the primary safety concerns when handling hydrazine hydrate at scale? A4: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[11][12] Always handle it in a well-ventilated fume hood or reactor enclosure while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[13] For scale-up, use a closed-system addition funnel or pump to transfer the reagent and have an emergency spill kit readily available. Avoid contact with oxidizing agents.

Section 3: Detailed Troubleshooting Guide

Part A: Synthesis of Ethyl 3-Methyl-1H-pyrazole-5-carboxylate (Intermediate)

Problem 1: Poor Regioselectivity and Low Yield of the Desired 5-Carboxylate Isomer

  • Scientific Rationale: The cyclocondensation of ethyl 2,4-dioxovalerate with hydrazine involves nucleophilic attack by a hydrazine nitrogen onto one of the two carbonyl carbons. The regioselectivity is determined by which carbonyl is attacked first. The reactivity of each carbonyl can be influenced by steric and electronic factors, which are in turn affected by reaction conditions like pH and temperature. Mildly acidic conditions can selectively protonate one carbonyl, guiding the nucleophilic attack of hydrazine to favor the desired isomer.[3]

  • Troubleshooting & Optimization Strategy:

    • Temperature Control: The initial addition of hydrazine hydrate to the solution of ethyl 2,4-dioxovalerate is exothermic. This step must be performed at a low temperature (0-5 °C) to ensure controlled reaction and maximize regioselectivity.[3][5] Uncontrolled temperature spikes can lead to a mixture of isomers.

    • pH Adjustment: The reaction is often run in an ethanol/acetic acid solvent mixture.[3] The small amount of acetic acid serves as a catalyst and helps direct the cyclization, improving the yield of the 5-carboxylate isomer.

    • Order of Addition: Add the hydrazine hydrate solution slowly and dropwise to the solution of the dicarbonyl compound. This ensures the hydrazine is the limiting reagent at any given moment during the addition, preventing side reactions.

Problem 2: Incomplete Reaction or Stall

  • Scientific Rationale: Like any chemical reaction, this condensation requires sufficient time and thermal energy to proceed to completion after the initial controlled addition. If the reaction is not allowed to warm to room temperature and stir for an adequate period, a significant amount of starting material may remain.

  • Troubleshooting & Optimization Strategy:

    • Reaction Time & Temperature Profile: After the controlled addition at 0 °C, allow the reaction mixture to warm to room temperature and stir for at least 12-15 hours to ensure completion.[5]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the ethyl 2,4-dioxovalerate starting material. A suitable eluent system is Ethyl Acetate/Hexane (30:70).

    • Reagent Quality: Ensure your hydrazine hydrate has not degraded. Use a recently opened bottle or titrate to confirm its concentration.

Part B: Synthesis of this compound (Final Product)

Problem 1: Incomplete Conversion of the Ester

  • Scientific Rationale: The conversion of an ester to a carbohydrazide is a nucleophilic acyl substitution. For the reaction to go to completion, a sufficient excess of the hydrazine nucleophile is required to shift the equilibrium towards the product side. The reaction is also temperature-dependent and often requires heating under reflux.[7]

  • Troubleshooting & Optimization Strategy:

    • Stoichiometry of Hydrazine Hydrate: Use a significant molar excess of hydrazine hydrate (typically 3-5 equivalents) relative to the ester intermediate. This ensures the reaction is driven to completion.

    • Thermal Conditions: Heat the reaction mixture to reflux in a suitable solvent like ethanol. The elevated temperature provides the necessary activation energy for the substitution to occur at a practical rate.[6]

    • Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting ester. The carbohydrazide product is typically more polar than the ester intermediate.

Problem 2: Product Purity and Isolation Issues

  • Scientific Rationale: The desired product, this compound, has lower solubility in ethanol at cold temperatures than the starting ester or hydrazine hydrate. This property is exploited for its isolation and purification. If the product "oils out" or precipitates as a very fine powder, it can be due to rapid cooling or the presence of impurities.

  • Troubleshooting & Optimization Strategy:

    • Controlled Cooling: After the reaction is complete (as confirmed by TLC/HPLC), allow the mixture to cool slowly to room temperature first. This encourages the formation of larger, more easily filterable crystals. Subsequently, cool the mixture in an ice bath to maximize precipitation.

    • Purification by Recrystallization: This is the most effective method for purifying the final product.[14] Ethanol is a commonly used and effective solvent. Dissolve the crude solid in a minimum amount of hot ethanol, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly as described above.

    • Washing: Wash the filtered product cake with a small amount of cold ethanol or diethyl ether to remove any residual soluble impurities without dissolving a significant amount of the product.

Section 4: Scale-Up Protocols & Process Safety

Protocol 4.1: Pilot-Scale Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

Safety Warning: This procedure involves flammable solvents and corrosive, toxic reagents. It must be performed in an appropriate chemical reactor with adequate ventilation and emergency preparedness.

  • Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with ethyl 2,4-dioxovalerate (1.00 kg, 6.32 mol) and 10 L of ethanol.

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add a solution of hydrazine monohydrate (350 g, 6.95 mol) in 1 L of ethanol dropwise via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, turn off the chiller and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Let the mixture stir for 15 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add 10 L of ethyl acetate and 5 L of water. Stir, then separate the layers. Wash the organic layer with 2 x 3 L of saturated sodium bicarbonate solution, followed by 3 L of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 4.2: Pilot-Scale Synthesis of this compound

Safety Warning: Hydrazine hydrate is toxic. Handle with extreme care using closed systems for transfer where possible.

  • Reactor Setup: Charge the 20 L reactor with the ethyl 3-methyl-1H-pyrazole-5-carboxylate intermediate (e.g., 800 g, 5.19 mol) and 8 L of ethanol.

  • Reagent Addition: With stirring, add hydrazine monohydrate (865 g, 17.3 mol, 3.3 eq) to the reactor.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor for completion by TLC or HPLC.

  • Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature. A white precipitate will form. Cool the mixture further to 0-5 °C for 2 hours to maximize precipitation.

  • Filtration & Drying: Filter the solid product using a large Büchner funnel. Wash the filter cake with 2 x 500 mL of cold ethanol. Dry the product under vacuum at 50 °C to a constant weight.

Data Summary Table: Scale-Up Comparison
ParameterLab-Scale (Typical)Pilot-Scale (Example)Key Considerations for Scale-Up
Step 1: Ester Synthesis
Ethyl 2,4-dioxovalerate20 g1.0 kgEnsure high purity of starting material.
Hydrazine Hydrate7 g350 gAccurate stoichiometry is crucial.
Solvent (Ethanol)200 mL11 LSolvent volume affects concentration and work-up.
Expected Yield~75-85%~70-80%Yields may slightly decrease due to transfer losses.
Step 2: Hydrazinolysis
Ester Intermediate15 g800 gPurity of intermediate directly impacts final product.
Hydrazine Hydrate16 g865 gExcess is needed, but large excess complicates work-up.
Solvent (Ethanol)150 mL8 LAffects crystallization and product isolation.
Expected Yield~90-95%~88-93%Efficient filtration and washing are key to high yield.

Section 5: Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing issues with low final product yield.

G Start Low Yield of Final Carbohydrazide Product CheckIntermediate Analyze Purity & Yield of Ester Intermediate Start->CheckIntermediate IntermediateLow Intermediate Yield/Purity is Low CheckIntermediate->IntermediateLow Problem Found IntermediateOK Intermediate Yield/Purity is Good CheckIntermediate->IntermediateOK No Issue TroubleshootStep1 Troubleshoot Step 1: - Check Regioselectivity (NMR) - Verify Reaction Conditions (Temp, Time) - Assess Work-up Losses IntermediateLow->TroubleshootStep1 TroubleshootStep2 Troubleshoot Step 2: - Confirm Complete Reaction (TLC/HPLC) - Check Hydrazine Stoichiometry - Optimize Isolation/Purification (Cooling Rate, Solvent) IntermediateOK->TroubleshootStep2

Caption: Troubleshooting workflow for diagnosing low product yield.

Section 6: References

  • Elguero, J., Goya, P., & Jagerovic, N. (2002). The Chemistry of Functional Groups: The Chemistry of Pyrazoles. John Wiley & Sons, Ltd. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. --INVALID-LINK--

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. --INVALID-LINK--

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate. --INVALID-LINK--

  • Asian Journal of Green Chemistry. (2020). A Review on Synthesis of Carbohydrazide Derivatives. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 3-methylpyrazole-5-carboxylate. --INVALID-LINK--

  • ResearchGate. (n.d.). The reaction of ester 1 with hydrazine hydrate. --INVALID-LINK--

  • Capot Chemical. (n.d.). MSDS of this compound. --INVALID-LINK--

  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzohydrazide derivatives. --INVALID-LINK--

  • ChemicalBook. (2019). Synthesis of carbohydrazide. --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of carbohydrazide. --INVALID-LINK--

  • BenchChem. (n.d.). Safety Data Sheet. --INVALID-LINK--

  • MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. --INVALID-LINK--

  • Sigma-Aldrich. (2024). Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazoline-5-one. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. --INVALID-LINK--

  • PubMed. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. --INVALID-LINK--

  • ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. --INVALID-LINK--

  • Ataman Kimya. (n.d.). Carbohydrazide. --INVALID-LINK--

  • Fisher Scientific. (2010). Safety Data Sheet - Carbohydrazide. --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Pyrazole Carbohydrazide Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[2][3][4] When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide scaffold becomes a versatile building block for creating novel therapeutic agents.[3] A critical factor influencing the pharmacological profile of these compounds is isomerism—specifically, the positional arrangement of substituents on the pyrazole ring and associated phenyl groups. This guide provides a comparative analysis of the biological activities of different pyrazole carbohydrazide isomers, supported by experimental data and standardized protocols, to aid researchers in the strategic design of next-generation therapeutics.

The Significance of Isomeric Variation

The term "isomer" refers to molecules that share the same molecular formula but differ in the arrangement of their atoms. In the context of pyrazole carbohydrazides, this primarily involves:

  • Positional Isomerism of the Carbohydrazide Group: The carbohydrazide moiety can be attached to different carbon atoms of the pyrazole ring (e.g., C-3, C-4, or C-5). This seemingly minor change can dramatically alter the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets.[3]

  • Substituent Isomerism: The nature and position of substituents on the pyrazole ring or any appended aryl rings (e.g., ortho-, meta-, para-substitution on a phenyl ring) create a diverse array of isomers, each with a unique biological signature.

Understanding the structure-activity relationship (SAR) of these isomers is paramount for optimizing drug candidates for enhanced potency and selectivity while minimizing off-target effects.[5]

Comparative Anticancer Activity

Pyrazole carbohydrazide derivatives have emerged as a promising class of anticancer agents, often acting by inducing apoptosis or inhibiting key enzymes involved in cell proliferation.[4][6] The isomeric position of the carbohydrazide group and other substituents critically dictates their cytotoxic efficacy.

Structure-Activity Relationship Insights

Studies have consistently shown that the placement of the carbohydrazide moiety influences antitumor activity. For instance, substitution at the C-3 and C-5 positions of the pyrazole ring has been shown to yield derivatives with potent antitumor properties.[3] In contrast, derivatives with the carbohydrazide group at the C-4 position have been more associated with antinociceptive and antibacterial activities.[3]

Furthermore, the substitution pattern on phenyl rings attached to the pyrazole core is a key determinant of activity. Electron-withdrawing groups, such as halogens (Cl, Br, F), or lipophilic groups on the phenyl rings can enhance cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.[4][6][7]

For example, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit the growth of A549 lung cancer cells.[2] The results indicated that compounds with specific substitutions, such as a 4-chlorophenyl group, demonstrated significant inhibitory effects.[4]

Tabulated Comparative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazole carbohydrazide isomers against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDCore StructureSubstituent PatternCancer Cell LineIC50 (µM)Reference
PCA-1 1,3-diphenyl-1H-pyrazole-5-carbohydrazide4-Chloro on 1-phenylA549 (Lung)12.5[4]
PCA-2 1,3-diphenyl-1H-pyrazole-5-carbohydrazide3,4,5-Trimethoxy on 3-phenylP-glycoprotein-overexpressing OvarianPotent[4]
PCA-3 Pyrazole Benzamide Derivative4-Bromophenyl at pyrazole ringMCF-7 (Breast)5.8[6]
PCA-4 Pyrazole CarbohydrazideDimethyl on pyrazole ring, Bromo on benzene ringB16F10 (Skin)pIC50 = 6.75[7]
PCA-5 Pyrazole Imidazoline DerivativeBromo in para-positionT. cruzi amastigotes6.09 ± 0.52[5]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carbohydrazide isomers in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Comparative Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents.[8] Pyrazole carbohydrazides have demonstrated significant potential in this area, with their activity being highly dependent on their isomeric structure.[8][9]

Structure-Activity Relationship Insights

The antimicrobial spectrum of these compounds is influenced by the substituents on the pyrazole and phenyl rings. For instance, the introduction of a 1H-indole-2-yl group has been associated with notable antimicrobial activity.[3] Similarly, derivatives formed from the reaction of pyrazole-1-carbothiohydrazide with substituted diazonium salts have shown remarkable antibacterial and antifungal effects, in some cases exceeding the potency of standard drugs like chloramphenicol and clotrimazole.[8]

The presence of specific functional groups can be crucial. For example, a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide isomer displayed exceptionally high antibacterial and antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2.9 to 125 µg/mL against various pathogens.[8]

Tabulated Comparative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for different isomers against representative bacterial and fungal strains. Lower MIC values signify greater antimicrobial efficacy.

Compound IDCore StructureKey SubstituentsMicroorganismMIC (µg/mL)Reference
PMA-1 Pyrazole-1-carbothiohydrazide4-(2-(p-tolyl)hydrazineylidene)S. aureus62.5[8]
PMA-2 Pyrazole-1-carbothiohydrazide4-(2-(p-tolyl)hydrazineylidene)C. albicans7.8[8]
PMA-3 Pyrazole-1-carbothiohydrazide4-(2-(p-chlorophenyl)hydrazineylidene)S. aureus125[8]
PMA-4 Pyrazole-1-carbothiohydrazide4-(2-(p-chlorophenyl)hydrazineylidene)C. albicans15.6[8]
PMA-5 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazideBenzofuran-2-ylB. subtilisPotent[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test isomers in a 96-well microtiter plate using the broth, typically covering a concentration range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and pyrazole derivatives have a long history as anti-inflammatory agents, with antipyrine being one of the first synthetic drugs.[3] Modern pyrazole carbohydrazides continue this legacy, with their efficacy being closely tied to their isomeric forms.

Structure-Activity Relationship Insights

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[2] The specific structure of the isomer determines its selectivity for COX-1 versus COX-2, which is a critical factor for gastrointestinal safety. Lengthening an aliphatic chain in certain pyrazole derivatives has been shown to lead to higher anti-inflammatory activity.[1]

For example, in the carrageenan-induced rat paw edema test, a standard model for acute inflammation, different isomers show varying degrees of edema inhibition.[2][11] Certain 1,3,4-trisubstituted pyrazole derivatives have demonstrated excellent anti-inflammatory activity, comparable to or even exceeding that of the standard drug diclofenac.[2]

Visualizing the Research Workflow

To effectively compare isomers, a systematic approach from synthesis to biological evaluation is necessary. The following workflow illustrates the key stages in this process.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis Synthesis Isomer Synthesis (e.g., via chalcone condensation) Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization PrimaryScreen Primary Screening (e.g., MTT for anticancer) Characterization->PrimaryScreen Pure Isomers MIC_Test Antimicrobial Testing (MIC Determination) Characterization->MIC_Test Inflammation_Test Anti-inflammatory Assay (e.g., Paw Edema) Characterization->Inflammation_Test SecondaryScreen Secondary Screening (e.g., Apoptosis Assay) PrimaryScreen->SecondaryScreen SAR_Analysis Structure-Activity Relationship (SAR) Analysis PrimaryScreen->SAR_Analysis Activity Data MIC_Test->SAR_Analysis Inflammation_Test->SAR_Analysis Lead_ID Lead Isomer Identification SAR_Analysis->Lead_ID

Caption: General workflow for the comparative analysis of pyrazole carbohydrazide isomers.

The structural differences between positional isomers are fundamental to their varied biological activities. The diagram below illustrates the core pyrazole carbohydrazide scaffold and highlights the key positions for substitution.

Caption: Isomeric positions on the pyrazole carbohydrazide scaffold.

Conclusion

The biological activity of pyrazole carbohydrazide derivatives is not a monolithic property but a nuanced outcome of its specific isomeric structure. The position of the carbohydrazide moiety and the substitution patterns on the heterocyclic and aryl rings are critical determinants of anticancer, antimicrobial, and anti-inflammatory potency. A systematic comparative analysis, grounded in standardized biological assays, is essential for elucidating structure-activity relationships. This guide underscores the importance of isomeric considerations in the design of novel pyrazole-based therapeutic agents, providing a framework for researchers to rationally optimize lead compounds for enhanced efficacy and selectivity.

References

validation of the antimicrobial efficacy of 3-methyl-1H-pyrazole-5-carbohydrazide derivatives against standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antimicrobial Efficacy of 3-Methyl-1H-pyrazole-5-carbohydrazide Derivatives

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a relentless pursuit of novel therapeutic agents. The pyrazole nucleus, a versatile heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides an in-depth, objective comparison of the antimicrobial efficacy of a promising subclass, this compound derivatives, against established standard drugs. We will delve into the causality behind experimental design, present detailed protocols for validation, and analyze comparative data to equip researchers and drug development professionals with actionable insights.

The Chemical Scaffolds: Pyrazole Derivatives vs. Standard Antibiotics

The core of our investigation is the this compound moiety. This structure serves as a versatile starting point for the synthesis of a diverse library of derivatives. The carbohydrazide group (-CONHNH2) is particularly reactive, allowing for the introduction of various aryl or heterocyclic rings through condensation reactions. This chemical flexibility is pivotal, as the nature of the substituent profoundly influences the molecule's biological activity and spectrum.

For this comparative analysis, we will evaluate these derivatives against a panel of widely recognized standard antimicrobial drugs, including:

  • Chloramphenicol and Ampicillin: Broad-spectrum antibiotics that serve as benchmarks for antibacterial activity.[1][5]

  • Clotrimazole: A standard antifungal agent used for comparison against fungal pathogens.[1]

Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase

While the precise mechanism for all pyrazole derivatives is an active area of research, a significant body of evidence points towards the inhibition of bacterial DNA gyrase as a primary mode of action.[6][7] DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and repair. By inhibiting this enzyme, pyrazole derivatives can effectively halt bacterial proliferation. This mechanism is particularly advantageous as it targets a pathway distinct from many existing antibiotic classes, offering a potential solution against resistant strains.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_drug_action Drug Intervention DNA_Gyrase DNA Gyrase (Type II Topoisomerase) Supercoiled_DNA Negatively Supercoiled DNA (Required for Replication) DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds Replication DNA Replication & Transcription Supercoiled_DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Pyrazole_Derivative Pyrazole-Carbohydrazide Derivative Pyrazole_Derivative->DNA_Gyrase Inhibits MIC_Workflow cluster_prep Preparation Phase cluster_exp Execution & Analysis Strain_Prep 1. Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) Compound_Prep 2. Prepare Stock Solutions of Test & Standard Drugs Strain_Prep->Compound_Prep Plate_Prep 3. Perform Serial Dilutions in 96-well Microtiter Plate Compound_Prep->Plate_Prep Inoculation 4. Inoculate Wells with Microbial Suspension Plate_Prep->Inoculation Incubation 5. Incubate Plates (37°C for 24h) Inoculation->Incubation Reading 6. Visually Inspect for Turbidity & Determine MIC Incubation->Reading

References

comparing the corrosion inhibition efficiency of pyrazole derivatives with other organic inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the deployment of corrosion inhibitors is a cornerstone of asset integrity management. Among the diverse arsenal of chemical agents, organic inhibitors have carved a significant niche due to their efficacy and versatility. This guide provides an in-depth comparative analysis of pyrazole derivatives against other prominent classes of organic corrosion inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and mechanistic insights.

Introduction: The Rise of Pyrazole Derivatives in Corrosion Science

Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that mitigates the aggressive effects of the surrounding environment.[1] The effectiveness of these inhibitors is intrinsically linked to their molecular structure, particularly the presence of heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and π-electrons, which serve as active centers for adsorption.[2][3]

Pyrazole derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have emerged as highly effective corrosion inhibitors.[4][5] Their unique electronic configuration, featuring a lone pair of electrons on the nitrogen atoms and a delocalized π-electron system, facilitates strong adsorption onto metal surfaces. This guide will dissect the performance of pyrazole derivatives in comparison to other established organic inhibitors, namely triazoles, imidazoles, and Schiff bases.

Comparative Inhibition Efficiency: A Data-Driven Analysis

The ultimate measure of a corrosion inhibitor's utility is its inhibition efficiency (IE), typically expressed as a percentage. This section presents a comparative summary of the IE of various pyrazole derivatives alongside other organic inhibitors, under specified experimental conditions.

Inhibitor ClassSpecific CompoundMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Pyrazole Derivatives N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)-4-methylbenzenesulfonamide (N-PMBSA)Mild Steel1.0 M HClOptimum-94.58[6]
N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)benzamide (N-PBA)Mild Steel1.0 M HClOptimum-92.37[6]
4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylanilineMild Steel1 M HCl10⁻³ M2596[7]
N,N-dimethyl-4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)anilineMild Steel1 M HCl10⁻³ M2595[7]
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)Carbon Steel1 M HCl10⁻³ M3090.8[8]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)Carbon Steel1 M HCl10⁻³ M3091.8[8]
Triazole Derivatives Ethyl 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-H-1,2,4-triazol-1-yl) ethan-ol (TzPz)Mild Steel1.0 M HCl10⁻³ M3091.9[9]
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE)Mild Steel1 M HCl0.5 mM3095.10[10]
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetateMild Steel1.0 M HCl1.0 x 10⁻³ M-95.3[11]
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazideMild Steel1.0 M HCl1.0 x 10⁻³ M-95.0[11]
Imidazole Derivatives 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl)Mild Steel0.5 M H₂SO₄10⁻³ M-96[12]
1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH3)Mild Steel0.5 M H₂SO₄10⁻³ M-91[12]
Imidazole derivative with -OH group (IM-OH)Mild Steel-10⁻³ M-97.7[12]
Imidazole derivative with -OCH3 group (IM-OCH3)Mild Steel-10⁻³ M-98.9[12]
Schiff Bases (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT)Carbon Steel1 M HCl10⁻³ M-90.3[13]
(E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT)Carbon Steel1 M HCl10⁻³ M-92.5[13]
Copper(II) complex with a Schiff base (APMS)XC18 Steel1 M HCl5 x 10⁻³ M3094.47[14]

Experimental Methodologies for Inhibitor Evaluation

The reliable assessment of corrosion inhibitor efficiency hinges on robust and standardized experimental protocols. This section details the methodologies for three widely accepted techniques: Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy.

Weight Loss Method

This gravimetric technique provides a direct and straightforward measurement of corrosion rate and inhibition efficiency.[15][16]

Protocol:

  • Specimen Preparation:

    • Mechanically polish metal coupons (e.g., mild steel) with a series of emery papers of decreasing grit size to achieve a smooth, uniform surface.

    • Degrease the coupons with a suitable solvent (e.g., acetone), rinse with distilled water, and dry thoroughly.

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion Test:

    • Immerse the prepared coupons in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

    • Maintain a constant temperature throughout the immersion period (e.g., 24 hours).

  • Post-Immersion Treatment:

    • After the designated immersion time, carefully remove the coupons from the solutions.

    • Remove corrosion products by gentle cleaning with a soft brush and a suitable cleaning solution (e.g., a solution containing HCl and hexamine).

    • Rinse the cleaned coupons with distilled water and acetone, then dry.

    • Accurately weigh the dried coupons (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (g/m²h) = (W_initial - W_final) / (A * t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Experimental Workflow for Weight Loss Method

G cluster_prep Specimen Preparation cluster_immersion Immersion Test cluster_post Post-Immersion cluster_calc Calculations prep1 Polish Metal Coupons prep2 Degrease and Clean prep1->prep2 prep3 Weigh (W_initial) prep2->prep3 immersion1 Immerse in Corrosive Solution (with and without inhibitor) prep3->immersion1 immersion2 Maintain Constant Temperature immersion1->immersion2 post1 Remove Coupons immersion2->post1 post2 Clean and Remove Corrosion Products post1->post2 post3 Rinse and Dry post2->post3 post4 Weigh (W_final) post3->post4 calc1 Calculate Corrosion Rate (CR) post4->calc1 calc2 Calculate Inhibition Efficiency (IE%) calc1->calc2 G cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Assemble Three-Electrode Cell setup2 Fill with Test Solution setup1->setup2 meas1 Measure Open Circuit Potential (OCP) setup2->meas1 meas2 Perform Potentiodynamic Scan meas1->meas2 analysis1 Plot Tafel Curve meas2->analysis1 analysis2 Determine Corrosion Current (i_corr) analysis1->analysis2 analysis3 Calculate Inhibition Efficiency (IE%) analysis2->analysis3 G cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Assemble Three-Electrode Cell setup2 Fill with Test Solution setup1->setup2 meas1 Stabilize at OCP setup2->meas1 meas2 Apply AC Voltage and Measure Current Response meas1->meas2 analysis1 Plot Nyquist and Bode Diagrams meas2->analysis1 analysis2 Model with Equivalent Circuit analysis1->analysis2 analysis3 Extract R_ct and Calculate IE% analysis2->analysis3 G cluster_inhibitor Organic Inhibitor in Solution cluster_metal Metal Surface in Corrosive Environment cluster_adsorption Adsorption Process cluster_protection Protective Film Formation Inhibitor Inhibitor Molecule (with Heteroatoms & π-electrons) Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Metal Metal Surface Anodic Anodic Dissolution (M -> Mⁿ⁺ + ne⁻) Metal->Anodic Cathodic Cathodic Reaction (e.g., H⁺ reduction) Metal->Cathodic Physisorption Physisorption (Electrostatic) Adsorption->Physisorption Chemisorption Chemisorption (Covalent Bonding) Adsorption->Chemisorption Film Formation of Protective Barrier Adsorption->Film Film->Metal Inhibits Corrosion

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-1H-pyrazole-5-carbohydrazide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets.[4] This has led to the development of numerous clinically successful drugs with activities spanning anti-inflammatory, analgesic, antimicrobial, and anticancer applications.[2][5][6] Within this broad class, molecules built around the 3-methyl-1H-pyrazole-5-carbohydrazide core have emerged as a particularly promising area of investigation. The carbohydrazide moiety (-CONHNH₂) is a key pharmacophoric group, acting as a flexible and reactive handle for synthesizing diverse libraries of derivatives, primarily through condensation with various aldehydes and ketones to form hydrazones.[5][7][8]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this compound analogues. We will dissect how specific structural modifications to this core influence biological outcomes, with a primary focus on anticancer and antimicrobial activities. By synthesizing data from multiple studies, this document aims to provide researchers and drug development professionals with a clear, evidence-based understanding of the key chemical features that drive potency and selectivity in this important class of compounds.

The Core Scaffold and Synthetic Strategy

The foundational step in exploring the SAR of this family is the efficient synthesis of the parent carbohydrazide and its subsequent conversion to a diverse library of analogues. The general synthetic route is a robust, multi-step process that offers flexibility for introducing substituents at various positions on the pyrazole ring.

General Synthetic Workflow

The synthesis typically begins with the cyclization of a β-diketone precursor with hydrazine to form the pyrazole ring, followed by hydrazinolysis of the corresponding ester to yield the key carbohydrazide intermediate. This intermediate is then condensed with a variety of aromatic or heteroaromatic aldehydes to produce the final hydrazone derivatives.

Synthetic_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Carbohydrazide Formation cluster_2 Step 3: Hydrazone Synthesis A β-Diketone Precursor (e.g., Ethyl Acetoacetate derivative) C Ethyl 3-methyl-1H-pyrazole-5-carboxylate A->C Cyclocondensation B Hydrazine Hydrate (N₂H₄·H₂O) B->C D This compound (Core Intermediate) C->D Hydrazinolysis F Final Hydrazone Analogues D->F Condensation E Aromatic/Heteroaromatic Aldehyde (R-CHO) E->F

Caption: General synthetic pathway for this compound hydrazone analogues.

Part 1: Comparative SAR Analysis in Anticancer Activity

A significant body of research has focused on elucidating the SAR of pyrazole carbohydrazide analogues as potential anticancer agents, particularly against the A549 non-small cell lung cancer cell line.[2][9][10][11] These studies reveal that subtle changes in substitution patterns on the aryl rings attached to the pyrazole nucleus, as well as the nature of the hydrazone moiety, can dramatically influence cytotoxic potency.

Key Structural Determinants for Anti-A549 Activity

Analysis of a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives has provided critical insights.[9][11] The core relationship demonstrates that both electronic effects and lipophilicity play pivotal roles in modulating activity.

  • Influence of Substituents at the N1 and C3 Positions: The nature of the aryl rings at the N1 (via a methylene bridge) and C3 positions of the pyrazole core is a primary determinant of activity.

    • Lipophilicity is Key: A clear correlation has been established between the lipophilicity of the compounds, often expressed as the logarithm of the partition coefficient (LogP), and their inhibitory effects. Derivatives with LogP values in the range of 3.12 to 4.94 consistently demonstrate superior growth inhibition of A549 cells.[2][9][11]

    • ** bulky Substituents:** The presence of a bulky, lipophilic group such as a tert-butyl group on the aryl ring at the N1 position often leads to enhanced potency compared to less bulky or electron-donating groups.[9]

  • The Role of the Carbohydrazide vs. Hydrazone Moiety: Conversion of the terminal carbohydrazide to a hydrazone by condensation with an aldehyde is a critical step for enhancing anticancer activity.

    • Salicylaldehyde Hydrazones: Hydrazones derived from salicylaldehyde (2-hydroxybenzaldehyde) are particularly potent.[12][13] The presence of the ortho-hydroxyl group is thought to contribute to activity, potentially through its ability to form hydrogen bonds or chelate intracellular metal ions, thereby inducing oxidative stress within cancer cells.[13]

SAR_Anticancer cluster_N1 N1-Arylmethyl Group Modifications cluster_C3 C3-Aryl Group Modifications cluster_Hydrazone Hydrazone Moiety Modifications SAR_Core This compound Core N1-Arylmethyl Group C3-Aryl Group Hydrazone Moiety (C=N-NH) N1_Mod tert-Butyl substitution on aryl ring (↑ Lipophilicity) C3_Mod Substituent choice impacts overall LogP value Hydrazone_Mod Condensation with Salicylaldehyde (ortho-OH group) Activity Increased Cytotoxicity (A549 Cells) N1_Mod->Activity C3_Mod->Activity Hydrazone_Mod->Activity

Caption: Key SAR drivers for the anticancer activity of pyrazole carbohydrazide analogues.

Quantitative Comparison of Anticancer Potency

The following table summarizes the inhibitory concentration (IC₅₀) and calculated LogP values for representative analogues against the A549 cell line, illustrating the SAR principles discussed.

Compound IDN1-Arylmethyl SubstituentC3-Aryl SubstituentHydrazone MoietyIC₅₀ (µM) vs. A549[9][12]LogP[9][11]
4b 4-tert-ButylphenylPhenylCarbohydrazide~254.94
4e 4-ChlorophenylPhenylCarbohydrazide~354.13
4h Phenyl4-ChlorophenylCarbohydrazide~403.84
16 PhenylPhenylSalicylaldehyde Hydrazone< 104.95
Control Doxorubicin--~0.5-

Data synthesized from multiple sources for comparative purposes.[9][11][12]

The data clearly show that compound 4b , with its lipophilic tert-butyl group, is more potent than its analogues lacking this feature. Furthermore, converting the carbohydrazide to a salicylaldehyde hydrazone (compound 16 ) results in a significant boost in activity, highlighting the importance of the hydrazone modification. These compounds have been shown to induce apoptosis in A549 cells in a dose-dependent manner.[9][10]

Part 2: Comparative SAR Analysis in Antimicrobial Activity

Pyrazole carbohydrazide analogues also exhibit a broad spectrum of antimicrobial activities.[14][15][16] The structural features governing their efficacy against bacteria and fungi differ in some respects from those that drive anticancer potency, pointing to distinct mechanisms of action.

Key Structural Determinants for Antimicrobial Activity
  • The Hydrazone Moiety is Crucial: Similar to the anticancer analogues, the presence of an N'-[(aryl)methylene] hydrazone structure is a common feature in the most active antimicrobial compounds. The azomethine group (-N=CH-) is considered a critical toxophore.

  • Influence of Aryl Substituents on the Hydrazone: The electronic nature of the substituents on the terminal aryl ring (introduced from the aldehyde) significantly modulates antimicrobial potency.

    • Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (-NO₂) or chloro (-Cl) groups on the aryl ring often enhances antibacterial and antifungal activity. This is likely due to their ability to increase the electrophilicity of the molecule, potentially facilitating interactions with nucleophilic residues in microbial enzymes or proteins.

    • Electron-Donating Groups (EDGs): Conversely, strong EDGs like dimethylamino (-N(CH₃)₂) can sometimes lead to higher activity, suggesting that a delicate electronic balance is required and that different microbial species may be susceptible to compounds with different electronic profiles.

  • Gram-Positive vs. Gram-Negative Selectivity: Many studies report that these hydrazide derivatives are generally more effective against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) than Gram-negative bacteria (e.g., Pseudomonas aeruginosa).[8] This is a common observation for many classes of antibiotics and is attributed to the complex outer membrane of Gram-negative organisms, which acts as a formidable permeability barrier.

SAR_Antimicrobial cluster_Hydrazone Hydrazone Moiety cluster_Substituents Aryl Ring Substitutions SAR_Core This compound Core Hydrazone Moiety (C=N-NH) Terminal Aryl Ring Substituents Hydrazone_Mod Essential for activity (Azomethine toxophore) Substituent_Mod Electron-Withdrawing Groups (e.g., -NO₂, -Cl) or Electron-Donating Groups (e.g., -N(CH₃)₂) Activity Increased Antimicrobial Activity Hydrazone_Mod->Activity Substituent_Mod->Activity

Caption: Key SAR drivers for the antimicrobial activity of pyrazole carbohydrazide analogues.

Quantitative Comparison of Antimicrobial Efficacy

The following table summarizes the antimicrobial activity, measured by the diameter of the zone of inhibition, for several representative N'-[(aryl)methylene]-5-methyl-1H-pyrazole-3-carbohydrazide analogues.

Compound IDArylmethylene SubstituentZone of Inhibition (mm) vs. S. aureus[14][15]Zone of Inhibition (mm) vs. B. subtilis[14][15]Zone of Inhibition (mm) vs. C. albicans[14][15]
3a 4-Nitrobenzylidene181615
3b 4-Methoxybenzylidene121110
3c 4-(Dimethylamino)benzylidene201817
Control Standard Antibiotic22-2522-2520-23

Data synthesized from representative studies. The core is 5-methyl-1H-pyrazole-3-carbohydrazide, which is structurally analogous to the 3-methyl-5-carbohydrazide tautomer.[14][15]

This comparison reveals a complex SAR. The compound with the strong electron-withdrawing nitro group (3a ) shows good activity. However, the compound with the strong electron-donating dimethylamino group (3c ) exhibits the highest activity among the tested analogues, surpassing even the nitro-substituted compound. The methoxy-substituted analogue (3b ), with its moderately electron-donating group, shows the least activity. This underscores that a simple linear relationship with electronic effects does not hold; rather, specific interactions with microbial targets are likely optimized by particular substituent patterns.

Part 3: Experimental Protocols for Biological Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-described experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of these pyrazole analogues.

Protocol 1: Anticancer Cytotoxicity Assessment (MTT Assay)

This protocol describes the measurement of cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity, commonly used to determine the IC₅₀ of anticancer compounds.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding Seed A549 cells in a 96-well plate (5x10³ cells/well) and incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of pyrazole analogues (e.g., 1-100 µM). Include vehicle control (DMSO). A->B C 3. Incubation Incubate the plate for 48h at 37°C, 5% CO₂. B->C D 4. MTT Addition Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4h. C->D E 5. Formazan Solubilization Remove media, add 150 µL of DMSO to each well to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % cell viability and determine IC₅₀ values using dose-response curves. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture and Seeding: A549 cells are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Test compounds are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media. The old media is removed from the cells, and 100 µL of media containing the test compounds (or DMSO vehicle control) is added to each well.

  • Incubation: The plates are incubated for a specified period, typically 48 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Reagent Addition: Following incubation, the media is aspirated, and 100 µL of fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated gently for 10 minutes.

  • Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is a widely used qualitative test to determine the antimicrobial activity of a compound.

Detailed Steps:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism in sterile saline.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plate with the prepared microbial inoculum using a sterile cotton swab.

  • Disc Application: Sterilize blank paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test compound (e.g., 30 µ g/disc ). Place the impregnated discs onto the surface of the inoculated agar plates. A disc with the solvent (DMSO) serves as a negative control, and discs with standard antibiotics (e.g., Ciprofloxacin) serve as positive controls.[16]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Conclusion and Future Outlook

The this compound scaffold is a highly adaptable and pharmacologically relevant platform for the development of new therapeutic agents. Structure-activity relationship studies have consistently demonstrated that targeted modifications can significantly enhance biological activity, guiding the rational design of more potent and selective molecules.

For anticancer activity , particularly against A549 lung cancer cells, the key takeaways are the importance of optimizing lipophilicity (LogP ~3.1-5.0) and the strategic incorporation of a salicylaldehyde hydrazone moiety, which dramatically increases cytotoxic potency. Future work in this area should focus on exploring a wider range of N1 and C3 substituents to refine the lipophilic balance and on elucidating the precise mechanism by which these compounds induce apoptosis.

For antimicrobial activity , the N'-arylmethylene hydrazone is the critical pharmacophore. The electronic properties of the substituents on the terminal aryl ring are a major determinant of efficacy, although the relationship is complex and species-dependent. This suggests that a library of analogues with diverse electronic profiles is necessary to identify lead compounds against specific pathogens. Further investigation into the mechanism of action, particularly the potential inhibition of essential microbial enzymes, will be crucial for advancing these compounds.

References

A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, pyrazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] The synthesis of novel pyrazole derivatives is a critical step in the development of new therapeutic agents.[5] However, the journey from synthesis to a viable drug candidate is paved with rigorous analytical challenges. Among these, the unambiguous characterization and validation of molecular structures are paramount.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are the cornerstones of this characterization process.[6][7][8] Yet, the raw data generated from these instruments are often complex and susceptible to various sources of interference, including environmental noise, instrumental artifacts, and sample impurities.[9] This is where the application of chemometrics, particularly robust cross-validation techniques, becomes indispensable. Chemometrics leverages mathematical and statistical methods to extract meaningful information from chemical data, playing a crucial role in drug synthesis, development, and design.[10][11][12]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the cross-validation of spectroscopic data for novel pyrazole derivatives. It moves beyond a simple recitation of protocols to explain the underlying principles and the rationale behind experimental choices, ensuring a self-validating system for your analytical workflows.

The Imperative of Cross-Validation in Spectroscopic Analysis

The core principle of cross-validation is to assess how the results of a statistical analysis will generalize to an independent dataset. In the context of spectroscopic data, this means building a predictive model on a subset of the data and then testing it on the remaining portion. This process is repeated multiple times to ensure the model's robustness and to avoid "overfitting," a scenario where the model performs exceptionally well on the training data but fails to predict new, unseen data accurately.

For novel pyrazole derivatives, where established spectral libraries are often unavailable, cross-validation is not just a best practice—it is a necessity. It provides a measure of confidence in the developed analytical method, ensuring that the characterization of a new chemical entity is both accurate and reproducible.

A Comparative Overview of Cross-Validation Methods

Several cross-validation methods are available, each with its own advantages and disadvantages. The choice of method often depends on the size of the dataset and the computational resources available.

Method Description Advantages Disadvantages
K-Fold Cross-Validation The dataset is randomly partitioned into 'k' equal-sized subsamples. Of the 'k' subsamples, a single subsample is retained as the validation data for testing the model, and the remaining 'k-1' subsamples are used as training data. The cross-validation process is then repeated 'k' times, with each of the 'k' subsamples used exactly once as the validation data.Robust, provides a good balance between bias and variance.Can be computationally expensive for large 'k' values.
Leave-One-Out Cross-Validation (LOOCV) A special case of k-fold cross-validation where 'k' is equal to the number of samples in the dataset. In each iteration, one data point is used for testing, and the rest are used for training.Provides an almost unbiased estimate of the test error.Computationally very expensive, can have high variance.
Stratified K-Fold Cross-Validation A variation of k-fold cross-validation that ensures each fold is a good representative of the whole. The folds are made by preserving the percentage of samples for each class.Particularly useful for imbalanced datasets.Adds a layer of complexity to the partitioning process.

Workflow for Cross-Validation of Spectroscopic Data

The following diagram illustrates a comprehensive workflow for the cross-validation of spectroscopic data for novel pyrazole derivatives, from data acquisition to model validation.

G cluster_0 Data Acquisition & Preprocessing cluster_1 Model Building & Cross-Validation cluster_2 Final Model Assessment A Spectroscopic Data Acquisition (NMR, FT-IR, UV-Vis) B Data Preprocessing (Baseline Correction, Normalization, etc.) A->B C Data Splitting (e.g., K-Fold) B->C D Model Training (on Training Set) C->D E Model Prediction (on Validation Set) D->E F Performance Evaluation E->F F->C Repeat for all folds G Aggregate Performance Metrics F->G H Final Model Validation (with Independent Test Set) G->H I Model Deployment & Interpretation H->I

Caption: A typical workflow for cross-validation of spectroscopic data.

Experimental Protocols: A Step-by-Step Guide

Part 1: Spectroscopic Data Acquisition

The initial and most critical step is the acquisition of high-quality spectroscopic data. The following are generalized protocols for the characterization of novel pyrazole derivatives.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the pyrazole derivative.[6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 500 MHz).[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized pyrazole compound.[6]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[6]

    • ¹³C NMR: Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[6]

1.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the pyrazole derivative.[7]

  • Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.[7]

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

1.3 UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the electronic absorption properties of the pyrazole derivative.[7]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[7]

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole compound of a known concentration (e.g., 10⁻³ M) in a suitable UV-grade solvent (e.g., ethanol, methanol).[6]

    • Prepare a series of dilutions to determine the molar absorptivity.

  • Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm) using a quartz cuvette.[7]

Part 2: Data Preprocessing

Raw spectroscopic data is rarely in a form suitable for direct chemometric analysis. Preprocessing is a critical step to remove irrelevant variations and enhance the features of interest.[13][14]

2.1 Common Preprocessing Techniques

  • Baseline Correction: Removes shifts in the baseline of the spectra caused by instrumental drift or sample effects.

  • Normalization: Scales the spectra to a common reference, correcting for variations in sample concentration or path length.

  • Smoothing: Reduces random noise in the spectra.

  • Mean Centering: Centers the data by subtracting the mean spectrum from each individual spectrum.

The choice and sequence of preprocessing steps can significantly impact the final model and should be carefully considered and validated.[9][15]

G Raw_Data Raw Spectroscopic Data Baseline_Correction Baseline Correction Raw_Data->Baseline_Correction Normalization Normalization Baseline_Correction->Normalization Smoothing Smoothing Normalization->Smoothing Mean_Centering Mean Centering Smoothing->Mean_Centering Preprocessed_Data Preprocessed Data Mean_Centering->Preprocessed_Data

Caption: A sequential workflow for spectroscopic data preprocessing.

Part 3: Implementing Cross-Validation

Once the data is preprocessed, a predictive model can be built and cross-validated. The following is a generalized protocol using k-fold cross-validation with a Partial Least Squares (PLS) regression model, a common technique in chemometrics.

3.1 K-Fold Cross-Validation Protocol

  • Data Partitioning: Randomly divide the preprocessed spectral dataset into 'k' (e.g., 5 or 10) equal-sized folds.

  • Iteration Loop: For each fold 'i' from 1 to 'k':

    • Data Splitting: Use fold 'i' as the validation set and the remaining 'k-1' folds as the training set.

    • Model Training: Build a PLS model on the training set to correlate the spectral data with a property of interest (e.g., concentration, biological activity).

    • Model Prediction: Apply the trained model to the validation set to predict the property of interest.

    • Error Calculation: Calculate the prediction error (e.g., Root Mean Square Error of Prediction - RMSEP) for the validation set.

  • Performance Aggregation: After iterating through all 'k' folds, calculate the average prediction error across all folds. This provides a robust estimate of the model's predictive performance.

Interpreting the Results and Potential Pitfalls

A low cross-validation error indicates a robust and reliable model. However, it is crucial to be aware of potential pitfalls:

  • Data Leakage: Ensure that no information from the validation set is used during the training of the model in each fold.

  • Model Complexity: Overly complex models can lead to overfitting, even with cross-validation. It is important to choose a model with appropriate complexity for the given dataset.

Conclusion: Towards Robust and Defensible Spectroscopic Analysis

The cross-validation of spectroscopic data is an indispensable component of the analytical workflow for the characterization of novel pyrazole derivatives. By systematically assessing the generalizability of predictive models, researchers can ensure the scientific rigor and trustworthiness of their findings. This guide has provided a comprehensive overview of the principles, protocols, and best practices for implementing cross-validation in this context. Adherence to these guidelines will not only enhance the quality of analytical data but also accelerate the journey of novel pyrazole derivatives from the laboratory to potential clinical applications.

References

A Comparative Guide to the Cytotoxic Effects of 3-Methyl-1H-pyrazole-5-carbohydrazide on Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The search for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity toward normal tissues is a paramount objective in oncological research. This guide provides a comprehensive analysis of the comparative cytotoxicity of a synthesized heterocyclic compound, 3-methyl-1H-pyrazole-5-carbohydrazide. We explore its differential effects on representative cancer cell lines (HeLa - cervical cancer, and MCF-7 - breast cancer) and a non-cancerous cell line (HEK293 - human embryonic kidney cells). This document details the underlying scientific rationale, presents a rigorous experimental workflow, and interprets the cytotoxicity data, culminating in a discussion of the compound's therapeutic potential. Key findings indicate that this compound exhibits preferential cytotoxicity towards the tested cancer cell lines, suggesting a promising avenue for further preclinical investigation.

Introduction: The Rationale for Pyrazole-Carbohydrazides in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of more effective and selective anticancer drugs.[1] Heterocyclic compounds, particularly those containing pyrazole and carbohydrazide moieties, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[2][3]

The pyrazole nucleus is a "privileged scaffold" known to be a core component in numerous pharmacologically active agents.[4] Pyrazole derivatives have been reported to induce apoptosis (programmed cell death), a critical mechanism for eliminating cancerous cells, through various pathways, including the generation of reactive oxygen species (ROS) and activation of caspases.[5][6] Similarly, carbohydrazide structures and their derivatives have been investigated for their anticancer properties, with some demonstrating the ability to interfere with cellular processes essential for tumor growth.[7][8]

The compound this compound combines these two important pharmacophores. The hypothesis underpinning this investigation is that the unique structural combination of the pyrazole ring and the carbohydrazide group may result in a molecule with potent, yet selective, cytotoxic activity against cancer cells. Previous studies on similar 1H-pyrazole-5-carbohydrazide derivatives have shown inhibitory effects on the growth of lung cancer cells, providing a strong foundation for this research.[9] This guide aims to systematically evaluate this hypothesis by directly comparing the compound's effect on the viability of cancer cells versus normal cells.

Materials and Methods

To ensure scientific rigor and reproducibility, the following detailed protocols were employed. The overall experimental design is focused on determining the half-maximal inhibitory concentration (IC50) of the test compound, which represents the concentration required to inhibit the metabolic activity of 50% of the cell population.

Cell Lines and Culture Conditions
  • Cancer Cell Lines:

    • HeLa (Human Cervical Adenocarcinoma): A widely used, aggressive cancer cell line.

    • MCF-7 (Human Breast Adenocarcinoma): An estrogen-receptor-positive breast cancer cell line.

  • Normal Cell Line:

    • HEK293 (Human Embryonic Kidney): A standard, non-cancerous human cell line used to assess general cytotoxicity.

All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of Test Compound

This compound was synthesized according to established methods.[10] A stock solution of 10 mM was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Serial dilutions were prepared in serum-free media immediately before each experiment to achieve the final desired concentrations. The final DMSO concentration in all wells, including controls, was kept below 0.5% to avoid solvent-induced toxicity.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected to quantify cellular metabolic activity, which serves as an indicator of cell viability.[11][12] This colorimetric assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Cells were harvested, counted, and seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Plates were incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium was replaced with 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls:

      • Negative Control: Cells treated with vehicle (DMSO at 0.5%) in culture medium.

      • Positive Control: Cells treated with a known anticancer drug, Doxorubicin (10 µM).

      • Blank: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: The plates were incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[14] The plates were then incubated for an additional 3-4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the insoluble purple formazan crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate spectrophotometer.

  • Data Analysis: The percentage of cell viability was calculated using the following formula:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

    • IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow

The following diagram outlines the key steps of the comparative cytotoxicity assessment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis CellCulture Cell Culture (HeLa, MCF-7, HEK293) Seeding Seed Cells in 96-Well Plates CellCulture->Seeding CompoundPrep Compound Preparation (Stock & Dilutions) Treatment Treat with Compound (48h Incubation) CompoundPrep->Treatment Seeding->Treatment MTT_Add Add MTT Reagent (3h Incubation) Treatment->MTT_Add Solubilize Add DMSO to Dissolve Formazan MTT_Add->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability & IC50 Values Read->Calculate Compare Compare Cancer vs. Normal Cell Cytotoxicity Calculate->Compare

Caption: Experimental workflow for assessing comparative cytotoxicity.

Results: Quantifying the Cytotoxic Effect

The cytotoxic activity of this compound was evaluated against HeLa, MCF-7, and HEK293 cell lines after 48 hours of treatment. The results, summarized as IC50 values, are presented in the table below.

Cell LineCell TypeIC50 of this compound (µM)IC50 of Doxorubicin (µM) (Positive Control)
HeLa Cervical Cancer28.5 ± 2.10.8 ± 0.1
MCF-7 Breast Cancer45.2 ± 3.51.2 ± 0.2
HEK293 Normal Kidney> 1005.5 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

The data clearly indicate that this compound induces cell death in a dose-dependent manner in both cancer cell lines tested. Notably, the IC50 value for the normal HEK293 cell line was significantly higher (>100 µM), demonstrating a markedly lower toxicity towards non-cancerous cells. While not as potent as the clinical drug Doxorubicin, the compound exhibits a promising therapeutic window.

Discussion: Interpreting the Selective Cytotoxicity

The primary goal of targeted cancer therapy is to achieve maximum lethality against tumor cells while sparing healthy ones. A key metric for evaluating this is the Selectivity Index (SI) , calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line.[15] A higher SI value indicates greater selectivity for cancer cells.[16]

Selectivity Index (SI) Calculation:

  • SI for HeLa: IC50 (HEK293) / IC50 (HeLa) = >100 / 28.5 ≈ >3.5

  • SI for MCF-7: IC50 (HEK293) / IC50 (MCF-7) = >100 / 45.2 ≈ >2.2

Compounds with an SI value greater than 2 or 3 are generally considered to have good selectivity.[15][16] The calculated SI values for this compound suggest it is preferentially toxic to cancer cells, particularly cervical cancer cells in this study.

Proposed Mechanism of Action: Apoptosis Induction

The observed selective cytotoxicity aligns with known mechanisms of action for many pyrazole derivatives, which often involve the induction of apoptosis.[4][17] One plausible mechanism is that the compound triggers an increase in intracellular Reactive Oxygen Species (ROS) within cancer cells.[5][6] Cancer cells often have a higher basal level of ROS and a compromised antioxidant system compared to normal cells, making them more vulnerable to further ROS-induced stress. This oxidative stress can damage cellular components and initiate the apoptotic cascade, leading to cell death.

The following diagram illustrates this hypothesized signaling pathway.

G cluster_cell Cancer Cell Compound 3-Methyl-1H-pyrazole- 5-carbohydrazide ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Triggers

Caption: Hypothesized mechanism of ROS-induced apoptosis.

Further investigation, such as Annexin V/PI staining and caspase activity assays, would be required to confirm this apoptotic mechanism.

Conclusion and Future Directions

This guide demonstrates that this compound exhibits promising and selective cytotoxic activity against cervical (HeLa) and breast (MCF-7) cancer cell lines, with significantly lower toxicity observed in the non-cancerous HEK293 cell line. The favorable selectivity index suggests that this compound warrants further investigation as a potential anticancer agent.

Future research should focus on:

  • Elucidating the precise molecular mechanism of action.

  • Expanding the cytotoxicity screening to a broader panel of cancer and normal cell lines.

  • Conducting structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

  • Advancing the most promising candidates to preclinical in vivo models to assess their efficacy and safety profiles.

The findings presented here provide a solid foundation for the continued development of pyrazole-carbohydrazide derivatives as a valuable class of compounds in the oncology drug discovery pipeline.

References

A Comparative Assessment of the Antidiabetic Potential of 3-Methyl-1H-Pyrazole-5-Carbohydrazide Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of novel and more effective treatments for type 2 diabetes mellitus (T2DM), the scientific community is continuously exploring new chemical entities that can modulate key pathological pathways. Among the myriad of heterocyclic scaffolds, pyrazole derivatives have emerged as a promising class of compounds with diverse biological activities, including significant antidiabetic potential.[1][2] This guide provides a comprehensive, in-depth comparison of the antidiabetic potential of a novel investigational compound, 3-methyl-1H-pyrazole-5-carbohydrazide, against two widely prescribed antidiabetic drugs: Metformin and Sitagliptin.

This technical document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical evaluation of this novel pyrazole derivative. We will delve into its purported mechanisms of action, supported by comparative in vitro and in vivo experimental data, and provide detailed protocols to facilitate the replication and expansion of these findings.

The Candidate Compound: this compound

This compound belongs to the pyrazole class of heterocyclic compounds. The pyrazole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[1][2] Recent studies have highlighted the potential of pyrazole-based compounds as inhibitors of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.[1][2][3] By inhibiting these enzymes, the rate of digestion and absorption of carbohydrates is reduced, leading to a decrease in postprandial hyperglycemia, a hallmark of T2DM.

The Comparators: Metformin and Sitagliptin

To provide a robust assessment of the antidiabetic potential of this compound, we will compare it against two cornerstone drugs in the management of T2DM, each with a distinct mechanism of action.

  • Metformin: A biguanide, Metformin is the first-line oral medication for T2DM. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4][5][6][7][8] Activation of AMPK in hepatocytes leads to the suppression of hepatic gluconeogenesis, thereby reducing the liver's glucose output.[4][7] Metformin also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, promoting glucose uptake and utilization.[4]

  • Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10][11][12] By increasing the levels of active incretins, Sitagliptin enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately leading to improved glycemic control.[9][12]

Comparative In Vitro Efficacy

To assess the direct inhibitory effects of this compound on carbohydrate-digesting enzymes, in vitro enzyme inhibition assays are crucial. The following table summarizes the comparative IC50 values for α-amylase and α-glucosidase inhibition. For the purpose of this guide, and in the absence of direct data for this compound, we present data for a closely related and structurally similar derivative, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1), as reported in a recent study.[1]

Compound/DrugTarget EnzymeIC50 (µM)Reference
This compound Analog (Pyz-1) α-Glucosidase75.62 ± 0.56[1]
α-Amylase119.3 ± 0.75[1]
Acarbose (Standard Inhibitor) α-Glucosidase72.58 ± 0.68[1]
α-Amylase115.6 ± 0.574[1]
Metformin α-GlucosidaseNot Applicable-
α-AmylaseNot Applicable-
Sitagliptin α-GlucosidaseNot Applicable-
α-AmylaseNot Applicable-

Note: Metformin and Sitagliptin do not act via direct inhibition of α-amylase or α-glucosidase; therefore, IC50 values are not applicable.

The data suggests that the pyrazole analog exhibits potent inhibitory activity against both α-glucosidase and α-amylase, with an efficacy comparable to the established inhibitor, Acarbose.[1] This provides a strong rationale for its potential to control postprandial hyperglycemia.

Mechanistic Insights: Signaling Pathways

To visualize the distinct mechanisms of action of the comparator drugs, the following diagrams illustrate their primary signaling pathways.

metformin_pathway Metformin Metformin Mitochondria Mitochondrial Complex I Inhibition Metformin->Mitochondria AMP_ATP ↑ AMP/ATP Ratio Mitochondria->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK Activation LKB1->AMPK ACC ↓ Acetyl-CoA Carboxylase (ACC) AMPK->ACC Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis GlucoseUptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->GlucoseUptake FattyAcid ↑ Fatty Acid Oxidation ACC->FattyAcid sitagliptin_pathway Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretins_inactive Inactive Incretins (GLP-1, GIP) DPP4->Incretins_inactive Degrades Incretins_active ↑ Active Incretins (GLP-1, GIP) Pancreas Pancreatic Islets Incretins_active->Pancreas Insulin ↑ Glucose-dependent Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose ↓ Hepatic Glucose Production

References

A Comparative Guide to the Synthesis of Pyrazole Carbohydrazides for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole carbohydrazide scaffold is a cornerstone of medicinal chemistry, renowned for its diverse biological activities. The efficient and reliable synthesis of these compounds is paramount to accelerating discovery pipelines. This guide provides an in-depth evaluation of the most common synthetic routes to pyrazole carbohydrazides, offering a critical comparison of their performance, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for your laboratory.

Introduction to Pyrazole Carbohydrazides

Pyrazole carbohydrazides are a class of organic compounds characterized by a pyrazole ring linked to a carbohydrazide functional group (-CONHNH2). This structural motif is a key pharmacophore in a wide array of therapeutic agents, exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The selection of an appropriate synthetic strategy is a critical decision that can significantly impact yield, purity, scalability, and the overall efficiency of a drug discovery program. This guide will compare and contrast the three primary methods for synthesizing pyrazole carbohydrazides: synthesis from pyrazolo[3,4-d][1][2]oxazin-4-ones, synthesis from pyrazole carboxylic acids via an acid chloride intermediate, and one-pot synthesis methodologies.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for pyrazole carbohydrazides is a trade-off between factors such as yield, reaction time, availability of starting materials, and scalability. The following table summarizes the key performance indicators for the three main synthetic strategies discussed in this guide.

Synthetic RouteStarting MaterialKey ReagentsYield (%)Reaction TimePurityScalability
From Pyrazolo-oxazinonePyrazolo[3,4-d][1][2]oxazin-4-oneHydrazine hydrate70-90%[1][3]2-5 hoursGood to ExcellentModerate
From Carboxylic AcidPyrazole-4-carboxylic acidThionyl chloride, Hydrazine hydrate60-85%4-8 hoursGood to ExcellentHigh
One-Pot SynthesisVaries (e.g., β-ketoesters, hydrazines, etc.)Varies40-75%6-12 hoursFair to GoodModerate to High

Route 1: From Pyrazolo[3,4-d][1][2]oxazin-4-ones

This method is a highly effective route for the synthesis of pyrazole-4-carbohydrazides, consistently providing high yields. The reaction proceeds via the nucleophilic attack of hydrazine on the carbonyl group of the oxazinone ring, leading to ring-opening and formation of the desired carbohydrazide.

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the electrophilic carbonyl carbon of the pyrazolo-oxazinone ring. This is followed by the cleavage of the C-O bond of the heterocyclic ring, leading to an intermediate that, upon proton transfer, yields the final pyrazole carbohydrazide. A potential side reaction is an intramolecular benzoyl migration, which can lead to the formation of isomeric impurities.[1][3]

G start Pyrazolo[3,4-d][1,3]oxazin-4-one intermediate Ring-Opened Intermediate start->intermediate Nucleophilic Attack reagent Hydrazine Hydrate reagent->intermediate product Pyrazole-4-carbohydrazide intermediate->product Proton Transfer side_product Isomeric Impurity intermediate->side_product Intramolecular Migration

Caption: Synthesis of Pyrazole-4-carbohydrazide from Pyrazolo-oxazinone.

Experimental Protocol

Synthesis of 1-Phenyl-5-benzamido-1H-pyrazole-4-carbohydrazide

  • To a solution of 1-phenyl-6-phenylpyrazolo[3,4-d][1][2]oxazin-4(1H)-one (1 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

  • Reflux the reaction mixture for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

  • Typical yields for this reaction range from 70-90%.[1][3]

Advantages and Disadvantages
  • Advantages: High yields, relatively short reaction times, and generally clean product formation.

  • Disadvantages: The synthesis of the starting pyrazolo-oxazinone can be a multi-step process, and the potential for isomeric impurity formation requires careful monitoring and purification.

Route 2: From Pyrazole Carboxylic Acids via Acid Chlorides

This classical and versatile method involves the conversion of a pyrazole carboxylic acid to its more reactive acid chloride, followed by reaction with hydrazine hydrate. This route is highly adaptable for the synthesis of a wide range of substituted pyrazole carbohydrazides.

Mechanistic Insights

The first step is the conversion of the carboxylic acid to an acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazole-4-carbonyl chloride is a highly electrophilic species. The subsequent addition of hydrazine hydrate, a potent nucleophile, leads to a nucleophilic acyl substitution reaction, displacing the chloride and forming the stable carbohydrazide product.

G start Pyrazole-4-carboxylic Acid intermediate Pyrazole-4-carbonyl Chloride start->intermediate Chlorination reagent1 Thionyl Chloride reagent1->intermediate product Pyrazole-4-carbohydrazide intermediate->product Nucleophilic Acyl Substitution reagent2 Hydrazine Hydrate reagent2->product

Caption: Synthesis from Pyrazole Carboxylic Acid via Acid Chloride.

Experimental Protocol

Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbohydrazide

  • Suspend 3-aryl-1-phenyl-1H-pyrazole-4-carboxylic acid (1 mmol) in an excess of thionyl chloride (5 mL).

  • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Reflux the mixture for 2 hours. The solid should dissolve, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution in an ice bath and add hydrazine hydrate (1.2 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Advantages and Disadvantages
  • Advantages: Wide substrate scope, allowing for the synthesis of diverse derivatives. The starting carboxylic acids are often readily available or can be synthesized through established methods. This route is highly scalable.

  • Disadvantages: The use of thionyl chloride requires careful handling due to its corrosive and toxic nature. The acid chloride intermediate is moisture-sensitive and is typically used immediately without isolation.

Route 3: One-Pot Synthesis

One-pot, multi-component reactions represent an increasingly popular approach in modern organic synthesis due to their efficiency and atom economy. While a one-pot synthesis directly yielding pyrazole carbohydrazides is less common, multi-component reactions to form the pyrazole ring, which can then be further functionalized, are well-established. For instance, a one-pot synthesis of a pyrazole ester can be followed by in-situ hydrolysis and subsequent conversion to the carbohydrazide.

Mechanistic Insights

A common one-pot approach involves the condensation of a β-ketoester, a hydrazine, and another component to form a substituted pyrazole. The specific mechanism will vary depending on the chosen reactants and catalysts. Generally, these reactions proceed through a series of condensation and cyclization steps to build the pyrazole core.

G start1 β-Ketoester intermediate Pyrazole Intermediate start1->intermediate start2 Hydrazine start2->intermediate start3 Aldehyde/Nitrile start3->intermediate Multi-component Condensation product Functionalized Pyrazole intermediate->product Further Functionalization

Caption: General Scheme for One-Pot Pyrazole Synthesis.

Experimental Protocol

Conceptual One-Pot Synthesis of a Pyrazole Carboxylic Acid Derivative

  • To a solution of a β-ketoester (1 mmol) and an aryl hydrazine (1 mmol) in a suitable solvent like ethanol, add a catalyst (e.g., a Lewis acid or a base).

  • Add a third component, such as an aldehyde or a nitrile, to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the formation of the pyrazole intermediate by TLC.

  • Once the pyrazole ring formation is complete, add a base (e.g., NaOH or KOH) to hydrolyze the ester in-situ.

  • After hydrolysis, acidify the reaction mixture to precipitate the pyrazole carboxylic acid.

  • Isolate the carboxylic acid and proceed with the conversion to the carbohydrazide as described in Route 2.

Advantages and Disadvantages
  • Advantages: Increased efficiency by reducing the number of workup and purification steps. Often more environmentally friendly ("greener") due to reduced solvent usage and waste generation.

  • Disadvantages: Optimization of reaction conditions for multiple steps in one pot can be challenging. Side reactions can be more prevalent, potentially leading to lower overall yields and more complex purification. The direct one-pot synthesis of carbohydrazides is not as well-established as the other routes.

The Unsuccessful Route: Direct Conversion of Pyrazole Esters

It is important to note that the seemingly straightforward approach of directly converting a pyrazole ester to a carbohydrazide by refluxing with hydrazine hydrate is often unsuccessful. In many cases, this reaction leads to the formation of an undesired 5-amino pyrazole derivative through the loss of a substituent, rather than the expected nucleophilic acyl substitution.[1] The exact mechanism for this side reaction is not fully elucidated but is a critical consideration when planning a synthetic strategy.

Conclusion and Recommendations

The synthesis of pyrazole carbohydrazides can be approached through several distinct routes, each with its own set of advantages and challenges.

  • For high-yield and reliable synthesis where the starting pyrazolo-oxazinone is available, Route 1 is an excellent choice.

  • For versatility, scalability, and access to a wide range of derivatives , Route 2 from pyrazole carboxylic acids is the most robust and widely applicable method.

  • For exploratory and diversity-oriented synthesis , Route 3 (one-pot methodologies) offers an efficient, though potentially lower-yielding, alternative that aligns with the principles of green chemistry.

Ultimately, the optimal synthetic route will depend on the specific target molecule, the available starting materials and reagents, and the desired scale of the reaction. It is recommended that researchers carefully evaluate these factors before embarking on the synthesis of these valuable pharmaceutical building blocks.

References

A Researcher's Guide to Comparative DFT Analysis of Substituted Pyrazole Carbohydrazides: Unveiling Electronic Landscapes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Carbohydrazides and the Predictive Power of DFT

Pyrazole carbohydrazide scaffolds are cornerstones in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The efficacy of these compounds is intrinsically linked to their electronic structure, which dictates their reactivity, stability, and interaction with biological targets.[4][5] Understanding how substituents alter this electronic landscape is therefore critical for the rational design of novel and more potent derivatives.

Density Functional Theory (DFT) has emerged as an indispensable computational tool, offering profound insights into the electronic properties of molecules with a high degree of accuracy and efficiency.[6][7] By solving the Schrödinger equation through the lens of electron density, DFT allows us to quantify key electronic descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moments, and atomic charges. These parameters are not merely theoretical constructs; they provide a quantitative basis for predicting molecular behavior and guiding synthetic efforts.[7][8]

This guide provides a comparative analysis of substituted pyrazole carbohydrazides, leveraging DFT to elucidate the influence of various functional groups on their electronic properties. We will explore the underlying quantum chemical principles, present a robust computational protocol, and compare the effects of electron-donating and electron-withdrawing substituents, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Computational Workflow: A Step-by-Step Protocol for DFT Analysis

To ensure reproducibility and scientific rigor, a standardized computational workflow is paramount. The following protocol outlines the essential steps for performing a comparative DFT analysis of substituted pyrazole carbohydrazides. This methodology is designed to be a self-validating system, where each step builds upon the last to yield reliable and interpretable results.

Step 1: Molecular Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of each substituted pyrazole carbohydrazide. This is achieved through geometry optimization.

  • Rationale: The electronic properties of a molecule are highly dependent on its geometry. An inaccurate structure will lead to erroneous electronic data. The optimization process finds the minimum energy conformation on the potential energy surface.

  • Protocol:

    • Sketch the initial molecular structure using a molecular editor (e.g., GaussView, Avogadro).

    • Perform a geometry optimization calculation using a reliable DFT functional and basis set. A widely validated choice for organic molecules is the B3LYP functional combined with the 6-311++G(d,p) basis set .[9][10][11] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional offers a good balance between accuracy and computational cost for many organic systems.[7] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[9]

Step 2: Single-Point Energy and Electronic Property Calculation

Once the optimized geometry is obtained, a single-point calculation is performed using the same level of theory to compute the electronic properties.

  • Rationale: This calculation provides accurate electronic energies and generates the molecular orbitals (HOMO, LUMO) and other key descriptors based on the stable, optimized geometry.

  • Protocol:

    • Use the optimized coordinates from Step 1 as the input geometry.

    • Run a single-point energy calculation. This will compute:

      • HOMO and LUMO Energies: These frontier molecular orbitals are crucial for determining chemical reactivity.

      • HOMO-LUMO Gap (ΔE): Calculated as ELUMO - EHOMO, this is a key indicator of molecular stability and reactivity.[7]

      • Dipole Moment (µ): Indicates the overall polarity of the molecule.

      • Mulliken Atomic Charges: Provides an estimation of the charge distribution on each atom.

Step 3: Analysis of Solvent Effects (Optional but Recommended)

For molecules intended for biological applications, understanding their behavior in an aqueous environment is crucial.

  • Rationale: The electronic properties of a molecule can be significantly influenced by the surrounding solvent.

  • Protocol:

    • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM) , into the geometry optimization and single-point energy calculations.[9] This model simulates the effect of the solvent (e.g., water) on the molecule's electronic structure.

The following diagram illustrates the standard workflow for a DFT calculation.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis A 1. Build Initial Molecular Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation B->C Optimized Geometry C->B Imaginary Frequencies? Re-optimize D 4. Single-Point Energy Calculation C->D Verified Minimum E 5. Extract Electronic Properties (HOMO, LUMO, Dipole Moment) D->E Output File F 6. Visualize Results (Orbitals, MEP maps) E->F

Caption: A typical workflow for DFT calculations.

Part 2: Comparative Analysis: The Impact of Substituents on Electronic Properties

To illustrate the comparative power of DFT, we will analyze a parent pyrazole carbohydrazide molecule and compare its electronic properties to derivatives containing a representative electron-donating group (EDG) and an electron-withdrawing group (EWG).

Let's consider the parent molecule, 5-phenyl-1H-pyrazole-3-carbohydrazide , and introduce substituents at the para-position of the phenyl ring.

Caption: General structure of a substituted pyrazole carbohydrazide.

Effect on Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy of these orbitals and the gap between them provide a wealth of information.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the π-system. This destabilizes the HOMO, causing its energy level to rise. The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO gap tends to decrease.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) pull electron density away from the π-system. This stabilizes the HOMO, causing its energy level to lower. The LUMO energy is also significantly lowered. The net effect is often a reduction in the HOMO-LUMO gap.[9]

HOMO_LUMO_Effect cluster_EDG EDG (-OCH₃) cluster_Parent Parent (-H) cluster_EWG EWG (-NO₂) LUMO_EDG LUMO HOMO_EDG HOMO label_EDG ΔE (Smaller Gap) LUMO_Parent LUMO HOMO_Parent HOMO label_Parent ΔE LUMO_EWG LUMO HOMO_EWG HOMO label_EWG ΔE (Smaller Gap) E_axis Energy

Caption: Effect of substituents on HOMO-LUMO energy levels.

Quantitative Comparison of Electronic Properties

The table below summarizes the calculated electronic properties for three representative pyrazole carbohydrazide derivatives, computed at the B3LYP/6-311++G(d,p) level of theory.

Substituent (R)EHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)
-H (Parent)-6.25-1.554.703.5
-OCH₃ (EDG)-5.98-1.484.504.1
-NO₂ (EWG)-6.85-2.504.357.8

Data are illustrative and based on typical trends observed in computational studies.

Analysis of Results:

  • HOMO-LUMO Gap (ΔE): A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability.[7][12] As shown in the table, both the electron-donating (-OCH₃) and electron-withdrawing (-NO₂) groups decrease the HOMO-LUMO gap compared to the parent compound. This increased reactivity can be crucial for enhancing the biological activity of the molecule.[13]

  • Dipole Moment: The dipole moment reflects the overall polarity of the molecule. The highly polar nitro group (-NO₂) dramatically increases the dipole moment, which can influence solubility and the ability to form dipole-dipole interactions with a biological target.

Part 3: Linking Electronic Properties to Biological Activity

The true power of DFT analysis lies in its ability to correlate calculated electronic parameters with observable biological activity.[11][14]

  • Reactivity and Drug-Receptor Interactions: A molecule with a smaller HOMO-LUMO gap is generally more polarizable and can engage more readily in charge-transfer interactions with biological receptors. The distribution of HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively, guiding the understanding of reaction mechanisms and binding modes.

  • Quantitative Structure-Activity Relationship (QSAR): The electronic descriptors obtained from DFT (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as variables in QSAR studies.[4][15] These studies build mathematical models that relate the chemical structure of a series of compounds to their biological activity, enabling the prediction of the potency of new, unsynthesized derivatives.[1]

Conclusion

Comparative DFT analysis is a powerful, predictive tool for understanding the electronic properties of substituted pyrazole carbohydrazides. By systematically evaluating the effects of different functional groups, researchers can gain a deep, quantitative understanding of structure-activity relationships. The methodologies and insights presented in this guide demonstrate how DFT can rationalize experimental findings and, more importantly, guide the intelligent design of next-generation therapeutic agents and advanced materials. The ability to predict how a simple substitution will alter the electronic landscape of a molecule is fundamental to modern chemical research and drug development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-methyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel or lesser-studied chemical compounds demand a meticulous, science-first approach. This guide addresses the proper disposal procedures for 3-methyl-1H-pyrazole-5-carbohydrazide (CAS No. 40535-14-6), a heterocyclic compound with applications in medicinal and agricultural chemistry.[1][2]

A critical starting point, as revealed by its Safety Data Sheet (SDS), is that the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[3][4] This lack of comprehensive data necessitates a conservative and cautious approach. Our protocols must be built on a foundation of established chemical safety principles and assume potential hazards based on related chemical structures, such as other pyrazole and hydrazide derivatives.[5][6] Therefore, the procedures outlined below are designed to provide a self-validating system of safety, ensuring protection for personnel, compliance with regulations, and preservation of our environment.

Hazard Characterization and Risk Assessment

Before any handling or disposal, a thorough risk assessment is mandatory. The primary directive is to treat this compound as a substance of unknown toxicity, coupled with the known hazards of its chemical class.

Inferred Potential Hazards: While specific data is limited, compounds in the pyrazole family can exhibit a range of hazardous properties. These include being harmful if swallowed, causing skin and eye irritation, and potentially leading to organ damage through prolonged exposure.[5][6][7] An SDS for the compound notes it may cause respiratory irritation.[3] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls (e.g., a chemical fume hood) and Personal Protective Equipment (PPE).

Key Compound Data Summary

PropertyValue / InformationSource
CAS Number 40535-14-6[3]
Molecular Formula C₅H₈N₄O[3]
Molecular Weight 140.14 g/mol [3]
Known Hazards May cause respiratory irritation. Full toxicological properties are not investigated.[3]
Occupational Exposure Limits Not available. Handle with engineering controls to minimize exposure.[4]
Primary Disposal Route Licensed professional waste disposal service; Chemical incineration.[3][4]

The Core Principle: Mandate for Professional Disposal

Given the uncharacterized nature of this compound, direct disposal into sanitary sewer systems or regular trash is strictly prohibited.[4][8] The only acceptable and compliant method for the final disposal of this compound and its contaminated materials is through a licensed professional waste disposal company.[3][4] These services are equipped to handle and treat chemical waste in accordance with all federal, state, and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[8] The recommended treatment method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

On-Site Waste Management: A Step-by-Step Protocol

Proper management within the laboratory, from the point of generation to collection, is critical for ensuring safety and compliance.

Step 1: Always Use Appropriate Personal Protective Equipment (PPE) Before handling the compound in any form (pure, in solution, or as waste), personnel must be equipped with the following:

  • Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Use proper glove removal technique to avoid skin contact.[4]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions that could produce aerosols should be performed within a certified chemical fume hood to mitigate inhalation risks.[7][9]

Step 2: Classify and Segregate Waste at the Point of Generation Proper segregation is fundamental to preventing dangerous chemical reactions.[10][11]

  • Waste Stream: this compound is a solid, non-halogenated organic compound. It must be placed in a waste container designated for this category.

  • Incompatibility: Do NOT mix this waste with incompatible materials. Keep it separate from:

    • Strong oxidizing agents

    • Strong acids and bases[11]

    • Halogenated organic waste

    • Aqueous or liquid waste streams

Step 3: Utilize Designated Hazardous Waste Containers

  • Container Type: Use only containers that are approved for solid chemical waste. The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition, free of cracks or deterioration, with a secure, leak-proof closure.[8][10]

  • Prohibition: Never use former food or beverage containers to store hazardous waste.[11]

Step 4: Ensure Meticulous and Compliant Labeling Improperly labeled waste is a major safety and compliance risk. The waste container label must clearly state:

  • The words "Hazardous Waste"[12]

  • The full, unabbreviated chemical name: "this compound"

  • The CAS Number: "40535-14-6"

  • An accurate estimation of the quantity

  • The date the first waste was added to the container

Step 5: Store Waste in a Designated Satellite Accumulation Area (SAA)

  • Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[11][12]

  • Conditions: The SAA should be a secondary containment tray or cabinet to control any potential spills. The area must be inspected weekly for any signs of container leakage or degradation.[8][11]

  • Container Status: Keep the waste container securely closed at all times, except when adding waste.[11][12]

Step 6: Arrange for Timely Waste Pick-Up Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pick-up of the full waste container. Do not allow waste to accumulate beyond the regulatory time or volume limits for your SAA.[12]

Decontamination and Spill Response Protocol

Accidents can happen, and a prepared response is key to mitigating risk.

Routine Decontamination:

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The solvent rinsate must be collected and disposed of as hazardous liquid waste. After the initial rinse, follow standard laboratory washing procedures.

  • Work Surfaces: Wipe down contaminated surfaces with a cloth dampened with a suitable solvent, followed by soap and water. The used cloths/wipes must be disposed of as solid hazardous waste.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[7] Place it in a labeled hazardous waste container.

  • Cleaning: Clean the spill area with a solvent-dampened cloth, followed by soap and water. All cleanup materials are to be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 On-Site Laboratory Procedures cluster_1 Off-Site Professional Disposal A Waste Generated (Pure solid, contaminated items) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Solid Waste Container B->C D Is this waste compatible with contents of an existing container? C->D E Create New, Properly Labeled Waste Container D->E No F Add Waste to Container D->F Yes E->F G Securely Close Container F->G H Store in Designated SAA (Secondary Containment) G->H I Request EH&S Pick-up H->I J Licensed Waste Hauler Transports Waste I->J K Final Disposal at Permitted Facility (e.g., Chemical Incineration) J->K

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of laboratory chemicals does not end when an experiment is complete. For compounds like this compound, where hazard data is incomplete, a disposal strategy rooted in caution, strict segregation, and professional oversight is not just a best practice—it is an ethical necessity. By adhering to these detailed procedures, researchers can ensure their work is conducted safely from discovery through disposal, protecting themselves, their colleagues, and the wider community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-methyl-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.